6-Bromoimidazo[1,2-a]pyrazin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWDOMFULLEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103861-38-6 | |
| Record name | 6-bromoimidazo[1,2-a]pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromoimidazo[1,2-a]pyrazin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic core, the imidazo[1,2-a]pyrazine system, is a recognized privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. The strategic placement of the bromine atom at the C6 position and the amine group at the C2 position offers dual functional handles for molecular elaboration, making it a versatile intermediate for library synthesis and lead optimization.
Core Physicochemical and Structural Properties
This compound is typically supplied as a white to off-white solid powder.[1] Its core structure consists of a pyrazine ring fused with an imidazole ring, creating a planar, aromatic system. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1103861-38-6 | BLDpharm[2] |
| Molecular Formula | C₆H₅BrN₄ | PubChem |
| Molecular Weight | 213.03 g/mol | PubChem |
| Monoisotopic Mass | 211.96976 Da | PubChem |
| Appearance | White powder | Guidechem[1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | BLDpharm[2] |
| SMILES | C1=C(N=C2N1C=C(N=C2)Br)N | PubChem[3] |
| InChIKey | HDHWDOMFULLEJI-UHFFFAOYSA-N | PubChem |
Below is a diagram illustrating the chemical structure and atom numbering of the core scaffold.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of a 2-aminopyrazine derivative with a two-carbon electrophile, such as an α-haloketone or α-haloaldehyde. This is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridines.
A plausible and efficient synthetic route to this compound starts from commercially available 2-amino-5-bromopyrazine. The imidazole ring is constructed, followed by the introduction of the 2-amino group.
Caption: Plausible synthetic workflow for the target compound.
Representative Experimental Protocol: Two-Step Synthesis
Causality Behind Choices: This protocol is designed for efficiency and control. Step 1 (cyclization) is typically robust for forming the imidazo[1,2-a]pyrazine core. Step 2 requires a more specialized approach, like palladium-catalyzed amination, to selectively install the amine at the C2 position, which can be challenging via other methods.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine
-
Reagents & Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent like ethanol or DMF, add bromoacetaldehyde diethyl acetal (1.2 eq) and a non-nucleophilic base such as sodium bicarbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (usually 12-24 hours). The acidic conditions generated in situ will hydrolyze the acetal to the reactive aldehyde for the condensation reaction.
-
Workup & Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 6-bromoimidazo[1,2-a]pyrazine.
Step 2: Synthesis of this compound
-
Reagents & Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 6-bromoimidazo[1,2-a]pyrazine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or BINAP, 4-10 mol%), and an amine source like benzophenone imine (1.2 eq). Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq) and an anhydrous solvent like toluene or dioxane.
-
Expertise Note: The use of benzophenone imine followed by acidic hydrolysis is a standard method to install a primary amine in Buchwald-Hartwig amination reactions, as direct coupling with ammonia can be low-yielding.
-
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed as monitored by LC-MS (typically 4-12 hours).
-
Hydrolysis & Workup: Cool the reaction. Add a solution of aqueous HCl (e.g., 2M) and stir for 1-2 hours to hydrolyze the imine. Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or recrystallization to afford the final product, this compound.
Spectroscopic Analysis
Full experimental spectra for this specific compound are not widely available in public databases.[4][5] However, based on its structure and data from analogous compounds, the following spectral characteristics are expected.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Signals expected in the δ 7.5-9.0 ppm range. Three distinct signals for the protons at C3, C5, and C8. - Amine Protons (-NH₂): A broad singlet, typically in the δ 5.0-7.0 ppm range, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Approximately 6 signals are expected in the aromatic region (δ 110-155 ppm), corresponding to the carbon atoms of the bicyclic core. The carbon bearing the bromine (C6) will be shifted relative to the parent scaffold. |
| Mass Spec (MS) | - Molecular Ion: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ in approximately a 1:1 ratio, which is indicative of the presence of a single bromine atom. For C₆H₅BrN₄, the expected m/z would be ~212 and ~214. |
| Infrared (IR) | - N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. - C=N and C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic ring system. |
Chemical Reactivity and Derivatization
The utility of this compound stems from its two distinct reactive sites, which allow for sequential and orthogonal derivatization.
Reactivity at the C6-Bromo Position: Cross-Coupling
The aryl bromide at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This is the primary method for introducing molecular diversity at this position. The Suzuki-Miyaura coupling is particularly effective for forming new carbon-carbon bonds.
Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7]
-
Oxidative Addition: The aryl bromide (our substrate) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Studies on related 6-halogenoimidazo[1,2-a]pyridines have shown this position to be highly reactive towards Suzuki coupling, enabling the efficient synthesis of a wide range of C6-arylated or C6-heteroarylated derivatives.[8] This makes the title compound an ideal starting point for exploring structure-activity relationships (SAR) in this region of the molecule.
Reactivity at the C2-Amino Group
The primary amine at the C2 position is a versatile nucleophile. It can readily undergo a variety of transformations, including:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Applications in Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, known for its ability to interact with various biological targets.[5] Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[7]
Specifically, this scaffold is a key component in the development of protein kinase inhibitors . Kinases are critical targets in oncology, and small molecules that can modulate their activity are highly sought after. Substituted imidazo[1,2-a]pyrazin-8-amines, close analogs of the title compound, have been discovered as potent inhibitors of Breast Tumor Kinase (Brk/PTK6), highlighting the potential of this chemical class in developing targeted cancer therapies.[9] this compound serves as an essential intermediate, allowing for the systematic exploration of substitutions at the C6 position to optimize potency, selectivity, and pharmacokinetic properties.[10]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]
Conclusion
This compound is a high-value, strategically functionalized building block for chemical synthesis and drug discovery. Its dual reactive sites—the C6-bromo group amenable to cross-coupling and the C2-amino group for standard nucleophilic transformations—provide chemists with a powerful platform for generating diverse molecular libraries. Its relevance is firmly established in the pursuit of novel therapeutics, particularly in the area of kinase inhibition. This guide has outlined its core properties and provided the necessary technical insights for its effective utilization in research and development settings.
References
- 1. huarong01.lookchem.com [huarong01.lookchem.com]
- 2. 1103861-38-6|this compound|BLD Pharm [bldpharm.com]
- 3. indiamart.com [indiamart.com]
- 4. rsc.org [rsc.org]
- 5. This compound(1103861-38-6) 1H NMR spectrum [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 10. This compound [myskinrecipes.com]
6-Bromoimidazo[1,2-a]pyrazin-2-amine physical characteristics
An In-depth Technical Guide to the Physical Characteristics of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active molecules, including inhibitors of key enzymes in oncology and immunology.[1][2][3][4] This document serves as a vital resource for researchers, offering detailed data on the compound's properties, established protocols for its characterization, and expert insights into the interpretation and application of this data in a research and development setting.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle considered a structural analog of purines. This scaffold has garnered substantial attention in pharmaceutical research due to the diverse pharmacological activities exhibited by its derivatives. These activities include anti-inflammatory, antibacterial, anticancer, and phosphodiesterase inhibitory effects.[4] Notably, derivatives of this core structure have been investigated as potent and selective ENPP1 inhibitors, which play a role in regulating the cGAS-STING pathway for cancer immunotherapy.[1][2]
This compound serves as a crucial building block or intermediate for the synthesis of more complex molecules within this class. The presence of the bromine atom at the C6 position provides a versatile handle for further functionalization via cross-coupling reactions, while the amine group at the C2 position allows for amide bond formation or other modifications. A thorough understanding of its fundamental physical characteristics is therefore paramount for its effective use in synthesis, purification, formulation, and biological screening.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics and purification efficiency to solubility, absorption, and ultimately, potential therapeutic efficacy. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1103861-38-6 | [5][6] |
| Molecular Formula | C₆H₅BrN₄ | [5] |
| Molecular Weight | 213.03 g/mol | [5] |
| Monoisotopic Mass | 211.96976 Da | [5] |
| Appearance | Solid (predicted) | |
| Predicted XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Topological Polar Surface Area | 56.2 Ų | [5] |
Expert Insights:
-
Molecular Weight: At 213.03 g/mol , the compound adheres to Lipinski's Rule of Five (<500 Da), a guideline for drug-likeness, suggesting a favorable starting point for oral bioavailability.
-
XLogP: The predicted octanol-water partition coefficient (XLogP) of 1.4 indicates a balanced lipophilicity. This is often a desirable trait in drug candidates, as it suggests the molecule may possess sufficient lipid solubility to cross cell membranes without being so lipophilic that it suffers from poor aqueous solubility.
-
Polar Surface Area (PSA): A TPSA of 56.2 Ų is well within the range associated with good cell permeability and oral bioavailability (typically <140 Ų).
Spectral and Structural Characterization
Spectroscopic analysis is essential for verifying the identity, structure, and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrazine core. The chemical shifts and coupling patterns of the protons at the C3, C5, and C8 positions would be characteristic. The amine (-NH₂) protons would likely appear as a broad singlet, the position of which can be solvent-dependent.
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the carbon atoms of the bicyclic core. The carbon atom attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C=N and C=C stretching vibrations within the aromatic ring system (around 1500-1650 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight. A key diagnostic feature would be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two major peaks for the molecular ion ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.
-
Experimental Methodologies for Characterization
The following protocols outline standard procedures for determining the key physical properties of this compound.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Causality: The melting point is a critical indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. DSC provides a highly accurate and reproducible measurement by quantifying the heat flow required to raise the sample's temperature. The melting event is observed as an endothermic peak on the DSC thermogram.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, powdered compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.
-
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The onset temperature of the endothermic peak is recorded as the melting point. The peak's sharpness provides a qualitative measure of purity.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: Aqueous solubility is a fundamental property that dictates a compound's dissolution rate and bioavailability. The shake-flask method is the gold-standard equilibrium method, measuring the concentration of a saturated solution after an extended incubation period.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After incubation, remove the vial and allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended particles.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector against a standard curve.
Caption: Workflow for Aqueous Solubility Determination.
Stability, Storage, and Safety
Stability and Storage: Proper handling and storage are crucial to maintain the integrity of the compound. Based on supplier recommendations for similar heterocyclic amines and brominated compounds, this compound should be stored in a cool, dark, and dry place.[6] The recommended storage condition is 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture, light, or oxygen.[6]
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[5]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Researchers handling this compound should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or powder.
Conclusion
This compound is a valuable heterocyclic building block with physicochemical properties that make it an attractive starting point for drug discovery programs. Its balanced lipophilicity, moderate polar surface area, and adherence to drug-like structural alerts underscore its potential. The experimental protocols and data provided in this guide offer a robust framework for its characterization, ensuring that researchers can confidently utilize this compound in the synthesis and development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1103861-38-6|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to 6-Bromoimidazo[1,2-a]pyrazin-2-amine (CAS: 1103861-38-6): A Versatile Scaffold for Modern Drug Discovery
This document provides an in-depth technical overview of 6-Bromoimidazo[1,2-a]pyrazin-2-amine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthetic utility and its potential applications, grounded in established chemical principles and contemporary research.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Core
Nitrogen bridgehead fused heterocycles are cornerstones of medicinal chemistry, prized for their rigid conformational structures and ability to present functional groups in a well-defined three-dimensional space.[1] Among these, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure.[1] This designation is not arbitrary; it reflects the recurring appearance of this core in molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]
The subject of this guide, this compound, is a strategically functionalized derivative. Its value lies in the convergence of three key features:
-
The Imidazo[1,2-a]pyrazine Core: A bio-isostere of purines, it serves as an excellent scaffold for interacting with biological targets, particularly the ATP-binding sites of kinases.[4]
-
The 2-Amino Group: This group acts as a potent hydrogen bond donor and a key point for interaction with amino acid residues (like serine and aspartate) in enzyme active sites.[5]
-
The 6-Bromo Substituent: Far from being a passive substituent, the bromine atom is a versatile synthetic handle. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the core scaffold.[6][7][8]
This combination makes the molecule not just a compound, but a platform for the rapid generation of diverse chemical libraries aimed at discovering novel therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and handling requirements is a prerequisite for its effective use in a research setting.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1103861-38-6 | [9][10][11] |
| Molecular Formula | C₆H₅BrN₄ | [9][10][11] |
| Molecular Weight | 213.03 g/mol | [9][11] |
| Appearance | Typically a white to off-white powder | [10] |
| Purity | ≥95-98% (as supplied by commercial vendors) | [10] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [9] |
| Monoisotopic Mass | 211.96976 Da | [11][12] |
| XLogP3 (Predicted) | 1.4 | [11][12] |
| Hydrogen Bond Donor Count | 1 (from the primary amine) | [11] |
| Hydrogen Bond Acceptor Count | 3 | [11] |
Safety and Handling
Based on GHS classifications, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risk.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a laboratory coat, and ANSI-approved safety glasses or goggles.
-
Dispensing: When weighing and dispensing the solid, use anti-static measures and avoid creating dust.
-
Storage: Store the compound in a tightly sealed container in a designated, temperature-controlled (2-8°C) and dark environment as recommended.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of a building block are paramount to its utility in drug discovery programs.
General Synthetic Approach
A common and effective strategy is the Groebke-Blackburn-Bienaymé three-component reaction, which condenses a 2-aminoazine, an aldehyde, and an isocyanide.[13][14] Alternatively, a classic two-component cyclization can be employed.
Proposed Experimental Protocol (Illustrative)
This protocol is a generalized representation based on established methodologies for analogous structures and should be optimized for specific laboratory conditions.[13][15]
-
Starting Material Selection: The key precursor is a brominated aminopyrazine, such as 2,3-diamino-5-bromopyrazine.
-
Reaction Setup: To a solution of the aminopyrazine precursor in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add an equivalent of an α-halo carbonyl compound (e.g., chloroacetaldehyde).
-
Cyclization: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mechanism involves an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the aromatic imidazopyrazine ring.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to yield the pure this compound.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][16]
Caption: Generalized workflow for the synthesis of the imidazo[1,2-a]pyrazine core.
Reactivity and Synthetic Diversification
The true power of this molecule lies in its capacity for controlled, regioselective functionalization. The two primary reactive sites, the bromine atom and the amino group, can be addressed orthogonally to build molecular complexity.
-
C6-Position (Bromo Group): This site is primed for diversification via palladium-catalyzed cross-coupling reactions. This is the most common and powerful method for exploring Structure-Activity Relationships (SAR) at this position.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.
-
Heck Coupling: Reaction with alkenes introduces vinyl groups.
-
-
C2-Position (Amino Group): The primary amine can be readily modified through standard transformations.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Recent studies have also demonstrated that the imidazo[1,2-a]pyrazine scaffold itself can undergo regioselective metalation using specialized bases, allowing for functionalization at other ring positions, further expanding its synthetic potential.[6][7]
Caption: Key reaction sites and diversification pathways for the title compound.
Applications in Medicinal Chemistry
While specific biological data for this compound itself is limited in public literature, its structural class is heavily implicated in the development of targeted therapies, particularly kinase inhibitors.
Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The imidazo[1,2-a]pyrazine scaffold is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket, a feature essential for potent inhibition.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: The related 8-amino-imidazo[1,5-a]pyrazine scaffold has been successfully used to develop potent and reversible BTK inhibitors for treating rheumatoid arthritis.[5] The core structure provides the necessary interactions with the kinase hinge region.
-
Breast Tumor Kinase (Brk/PTK6) Inhibitors: A series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel, low-nanomolar inhibitors of Brk/PTK6, a target in oncology.[17]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: The imidazo[1,2-a]pyrazine scaffold has been explored for the development of new CDK9 inhibitors, which have applications in both oncology and as antiviral agents.[4]
The title compound, with its 2-amino group for hinge binding and its 6-bromo handle for introducing groups that can target other regions of the ATP pocket (such as the solvent front or back pocket), represents an ideal starting point for the rational design of new, selective kinase inhibitors.
Caption: Conceptual binding model of an imidazo[1,2-a]pyrazine in a kinase active site.
Conclusion and Future Perspectives
This compound (CAS 1103861-38-6) is more than a mere chemical reagent; it is a sophisticated tool for medicinal chemistry. Its value is derived from the combination of a biologically relevant core scaffold with functional groups that permit extensive and predictable synthetic modification. The strategic placement of the 2-amino group provides a reliable anchor for binding to enzyme targets, while the 6-bromo position serves as a gateway for rapid SAR exploration through modern cross-coupling chemistry.
For researchers and drug development professionals, this compound represents a high-potential starting point for projects targeting kinases and other ATP-binding proteins. Its use can accelerate discovery timelines by enabling the efficient construction of focused libraries, ultimately leading to the identification of potent and selective therapeutic candidates.
References
- 1. 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine | Benchchem [benchchem.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 6-Bromoimidazo[1,2-a]pyrazin-8-amine | Buy RUO [benchchem.com]
- 9. 1103861-38-6|this compound|BLD Pharm [bldpharm.com]
- 10. huarong01.lookchem.com [huarong01.lookchem.com]
- 11. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 13. tandfonline.com [tandfonline.com]
- 14. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. This compound(1103861-38-6) 1H NMR spectrum [chemicalbook.com]
- 17. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazin-2-amine: A Privileged Scaffold in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential therapeutic applications of 6-Bromoimidazo[1,2-a]pyrazin-2-amine. The imidazo[1,2-a]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, and this particular derivative holds significant promise for the development of novel therapeutics, particularly in oncology. This document delves into the rationale behind its synthesis, detailed analytical procedures for its characterization, and explores its potential as an inhibitor of key biological targets such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and tubulin.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine heterocyclic system is a cornerstone in the design of biologically active molecules. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with various biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, potent anticancer, anti-inflammatory, and antiviral properties[1]. The focus of this guide, this compound, is a key intermediate and a potential therapeutic agent in its own right, offering multiple avenues for chemical modification and optimization of its biological activity.
Molecular Structure and Physicochemical Properties
This compound possesses a fused bicyclic system consisting of an imidazole ring fused to a pyrazine ring. The bromine atom at the 6-position and the amine group at the 2-position are critical for its chemical reactivity and biological activity.
Chemical Structure:
Caption: 2D structure of this compound.
The key physicochemical properties of this molecule are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1103861-38-6 | [2] |
| Molecular Formula | C₆H₅BrN₄ | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Monoisotopic Mass | 211.96976 Da | [3] |
Synthesis and Characterization
Rationale for Synthetic Strategy
The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. Based on analogous syntheses of related heterocyclic systems, a plausible and efficient route to this compound starts from commercially available 2-amino-5-bromopyrazine. A patent for the synthesis of the structurally similar 6-bromoimidazo[1,2-a]pyridine utilizes 2-amino-5-bromopyridine and chloroacetaldehyde, suggesting a similar approach for our target molecule[4]. The key step is the formation of the imidazole ring through a condensation and subsequent cyclization reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Reaction Setup. To a solution of 2-amino-5-bromopyrazine (1 equivalent) in a suitable solvent such as ethanol or DMF, add an α-halocarbonyl compound (e.g., a 40% aqueous solution of chloroacetaldehyde, 1.1 equivalents)[4].
-
Step 2: Condensation and Cyclization. The reaction mixture is heated to a temperature between 50-80°C and stirred for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 3: Workup. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base like sodium bicarbonate solution and extracted with an organic solvent such as ethyl acetate.
-
Step 4: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the imidazo[1,2-a]pyrazine core and the amine protons. The chemical shifts and coupling constants will be characteristic of the fused ring system. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the heterocyclic core. The carbon attached to the bromine will be shifted downfield. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (m/z [M+H]⁺ ≈ 212.97704)[3]. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| X-ray Crystallography | Although no crystal structure is publicly available for this specific molecule, data from the related 6-Bromoimidazo[1,2-a]pyridin-8-amine suggests that the imidazo[1,2-a]pyrazine core is expected to be essentially planar[5]. |
Potential Therapeutic Applications in Drug Development
The unique structural features of this compound make it a compelling candidate for drug discovery programs, particularly in oncology.
Inhibition of ENPP1 for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, an essential component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response[6][7]. ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening the immune response[6]. Potent and selective inhibitors of ENPP1 can therefore enhance the anti-tumor efficacy of the immune system. The imidazo[1,2-a]pyrazine scaffold has been identified in potent ENPP1 inhibitors[6]. The 6-bromo substituent on our target molecule serves as a valuable synthetic handle for further chemical modifications to optimize binding to the ENPP1 active site.
Caption: Mechanism of ENPP1 inhibition in the cGAS-STING pathway.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. Imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site, leading to cell cycle arrest and apoptosis[8][9]. This compound can serve as a core structure for the development of such inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is crucial for evaluating the potential of this compound or its derivatives as tubulin polymerization inhibitors.
-
Objective: To determine the effect of the test compound on the rate and extent of tubulin polymerization in vitro.
-
Materials: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9), test compound, positive control (e.g., colchicine), negative control (vehicle, e.g., DMSO), 96-well microplate, temperature-controlled spectrophotometer.
-
Procedure:
-
Prepare solutions of the test compound and controls at various concentrations.
-
In a pre-chilled 96-well plate, add the polymerization buffer and the test compound or controls.
-
Initiate the polymerization by adding a solution of tubulin to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time.
-
-
Data Analysis: An increase in absorbance indicates tubulin polymerization. The inhibitory activity of the test compound is determined by comparing the polymerization curves of the compound-treated samples to the control samples. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) can be calculated.
Conclusion
This compound is a molecule of significant interest to the drug discovery community. Its versatile imidazo[1,2-a]pyrazine core, coupled with strategically placed functional groups, provides a solid foundation for the development of novel therapeutics. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for lead optimization campaigns targeting critical pathways in cancer and other diseases. The insights and protocols provided in this guide are intended to facilitate further research and development of this promising chemical entity.
References
- 1. This compound(1103861-38-6) 1H NMR [m.chemicalbook.com]
- 2. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. 6-Bromoimidazo[1,2-a]pyridin-8-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2–a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities | CoLab [colab.ws]
A Technical Guide to 6-Bromoimidazo[1,2-a]pyrazin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 6-Bromoimidazo[1,2-a]pyrazin-2-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, frequently found in pharmacologically active molecules. This document details the chemical identity, physicochemical properties, established synthetic protocols, and critical applications of this specific bromo-substituted derivative. By elucidating its role as a versatile chemical building block, this guide serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in oncology and virology.
Introduction to the Imidazo[1,2-a]pyrazine Scaffold
Heterocyclic compounds are the cornerstone of modern drug discovery, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Among these, nitrogen-containing fused ring systems like the imidazo[1,2-a]pyrazines are of paramount importance.[1][2] This scaffold is a structural analog of purines, allowing it to interact with a wide range of biological targets.
Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated a remarkable breadth of pharmacological activities, including:
-
Inhibition of key enzymes like protein kinases (e.g., CDK9, EphB4), phosphodiesterases, and PI3K.[3][4]
-
Antiviral effects, including against human coronavirus.[3][4]
-
Antiproliferative activity against various cancer cell lines, such as melanoma and breast cancer.[4][5]
-
Antimicrobial and anti-inflammatory properties.[3]
The subject of this guide, this compound, is a strategically functionalized derivative. The 2-amino group provides a key hydrogen bond donor/acceptor site, while the bromine atom at the 6-position serves as a versatile synthetic handle for further molecular elaboration, making it an exceptionally valuable intermediate in drug discovery programs.[6][7]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application in research and development.
Chemical Structure and Identifiers
The structure of this compound is confirmed by its IUPAC name and various chemical database identifiers.[8][9]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers [9][10][11][12]
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1103861-38-6 |
| PubChem CID | 59519515 |
| Molecular Formula | C₆H₅BrN₄ |
| Canonical SMILES | C1=C(N=C2N1C=C(N=C2)Br)N |
| InChIKey | HDHWDOMFULLEJI-UHFFFAOYSA-N |
Physicochemical Data
The physical properties of a compound are critical for designing experimental conditions, including reaction setups, purification, and formulation.
Table 2: Physicochemical Properties [9][11]
| Property | Value |
|---|---|
| Molecular Weight | 213.03 g/mol |
| Monoisotopic Mass | 211.96976 Da |
| Appearance | Solid (Typical) |
| Purity | Typically >98% (Commercial sources) |
| XLogP3 (Predicted) | 1.4 |
Synthesis and Mechanistic Considerations
The construction of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation and subsequent cyclization of an aminopyrazine derivative with an α-halocarbonyl compound. Multicomponent reactions, such as those involving isocyanides, have also emerged as powerful, efficient methods for synthesizing this scaffold.[3]
General Synthetic Approach
A common and reliable method for synthesizing imidazo[1,2-a]pyrazine derivatives involves the reaction of a 2-aminopyrazine with an α-haloketone or α-haloaldehyde, followed by intramolecular cyclization. For the title compound, the synthesis would logically start from 2-amino-5-bromopyrazine.
Caption: General synthetic workflow for imidazo[1,2-a]pyrazine core.
Exemplary Experimental Protocol
This protocol is a representative synthesis adapted from general procedures for analogous imidazo-fused heterocycles.[13] Researchers should consult specific literature for optimizations related to this exact substrate.
-
Reaction Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Reaction Conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to a moderate heat (e.g., 50-80 °C), for a period of 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. A common method involves dissolving the crude material in a minimal amount of solvent and inducing crystallization. Alternatively, column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) can be employed to yield the pure this compound.
-
Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Causality and Rationale:
-
Solvent Choice: Ethanol and DMF are common choices as they effectively dissolve the starting materials and are suitable for the reaction temperatures required for cyclization.
-
Reagent Stoichiometry: A slight excess of the chloroacetaldehyde is used to ensure complete consumption of the limiting aminopyrazine starting material.
-
Purification: Chromatography is essential to remove any unreacted starting materials, side products, or regioisomers, ensuring the high purity required for subsequent applications in drug discovery.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile building block for creating libraries of novel compounds for biological screening.[14]
Role as a Key Intermediate
The bromine atom at the 6-position is a key functional group that serves as a "synthetic handle." It is ideally positioned for modification via modern cross-coupling reactions, which are foundational techniques in medicinal chemistry.[6]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amino substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[6]
These transformations allow for the systematic exploration of the structure-activity relationship (SAR) at this position, enabling chemists to fine-tune a molecule's properties to enhance potency, selectivity, or pharmacokinetic profile.
Workflow for Lead Optimization
The compound is an ideal starting point for a lead optimization campaign. The workflow below illustrates how it can be used to generate a library of diverse analogs for biological testing.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromoimidazo[1,2-a]pyrazin-8-amine | Buy RUO [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1103861-38-6|this compound|BLD Pharm [bldpharm.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. PubChemLite - this compound (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 13. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 14. This compound [myskinrecipes.com]
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – molecular frameworks that can interact with a wide range of biological targets, offering a fertile ground for the development of novel therapeutics. The imidazo[1,2-a]pyrazine core, a fused heterocyclic system comprising an imidazole ring fused to a pyrazine ring, has unequivocally earned this distinction. Its unique electronic properties, rigid structure, and synthetic tractability have propelled it to the forefront of drug discovery, leading to the development of potent and selective modulators of various enzymes and receptors. This guide provides a comprehensive overview of the discovery, history, synthesis, and ever-expanding therapeutic applications of this remarkable scaffold.
A Journey Through Time: The History of Imidazo[1,2-a]pyrazines
The story of imidazo[1,2-a]pyrazines begins in the mid-20th century. The first reported synthesis of this heterocyclic system dates back to 1957, laying the groundwork for future explorations.[1] Early investigations into this class of compounds were often extensions of the well-established chemistry of the analogous imidazo[1,2-a]pyridines.
The classical and most fundamental approach to constructing the imidazo[1,2-a]pyrazine core is a variation of the Tschitschibabin (or Chichibabin) reaction. While the original Tschitschibabin reaction, first reported in 1914, describes the amination of pyridine to form 2-aminopyridine, the subsequent condensation of the resulting 2-aminoazine with an α-halocarbonyl compound became the cornerstone for synthesizing a variety of fused imidazole heterocycles.[2][3] This two-component condensation remains a robust and widely utilized method for accessing the imidazo[1,2-a]pyrazine scaffold.
For decades, the exploration of imidazo[1,2-a]pyrazines remained of primary interest to synthetic and academic chemists. However, the turn of the 21st century witnessed a surge in interest from the pharmaceutical industry as the scaffold began to appear in high-throughput screening campaigns, revealing its potential to modulate a diverse array of biological targets. This resurgence was further fueled by the development of modern synthetic methodologies, particularly multicomponent reactions, which allowed for the rapid and efficient generation of diverse libraries of imidazo[1,2-a]pyrazine derivatives for biological evaluation.[4][5]
The Art of Synthesis: Constructing the Imidazo[1,2-a]pyrazine Core
The synthetic accessibility of the imidazo[1,2-a]pyrazine scaffold is a key driver of its prevalence in drug discovery. Methodologies have evolved from classical two-component condensations to highly efficient one-pot, multicomponent strategies.
Classical Two-Component Synthesis
The traditional and most direct route to imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[4] This reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.
Caption: Classical two-component synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyrazine via Two-Component Condensation
Objective: To synthesize a 2-aryl-imidazo[1,2-a]pyrazine derivative.
Materials:
-
2-Aminopyrazine
-
2-Bromoacetophenone (or other substituted α-bromoacetophenone)
-
Ethanol (or other suitable solvent like DMF)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq).
-
If desired, add sodium bicarbonate (1.1 eq) to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyrazine.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Modern Multicomponent Reactions (MCRs)
The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules, and the imidazo[1,2-a]pyrazine core is no exception. These reactions, where three or more starting materials react in a single pot to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate chemical diversity.
A prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide (Ugi-type reaction).[4][6] This one-pot process is often catalyzed by a Lewis or Brønsted acid and allows for the introduction of three points of diversity in a single step.
Caption: One-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyrazines.
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative
Objective: To synthesize a substituted 3-aminoimidazo[1,2-a]pyrazine via a one-pot, three-component reaction.[6]
Materials:
-
2-Aminopyrazine
-
Aryl aldehyde
-
tert-Butyl isocyanide
-
Iodine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (5 mL).
-
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyrazine derivative.
-
Characterize the product using spectroscopic methods (NMR, MS).
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyrazine scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in numerous therapeutic areas.
| Target Class | Specific Target | Therapeutic Area | Key Findings | Reference |
| Enzymes | ENPP1 | Immuno-oncology | Potent and selective inhibition of ENPP1, leading to enhanced cGAS-STING pathway signaling and antitumor immunity. | [7][8] |
| Aurora Kinases (A and B) | Oncology | Dual inhibition of Aurora A and B, resulting in cell cycle arrest and apoptosis in tumor cells. | [9][10][11] | |
| Receptors | AMPA Receptors | Neurology | Selective negative modulation of AMPA receptors, with potential applications in neurological disorders. | |
| Other | Various | Anti-inflammatory, Antimicrobial | Broad-spectrum activities against various inflammatory and microbial targets. |
Imidazo[1,2-a]pyrazines as ENPP1 Inhibitors in Immuno-Oncology
A particularly exciting and recent application of the imidazo[1,2-a]pyrazine scaffold is in the field of immuno-oncology as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[7] ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which plays a critical role in the innate immune response to cancer.[12] ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening the antitumor immune response.
Imidazo[1,2-a]pyrazine-based inhibitors have been developed that potently and selectively block the enzymatic activity of ENPP1.[8] By inhibiting ENPP1, these compounds prevent the degradation of 2'3'-cGAMP, leading to sustained STING activation, increased production of type I interferons, and enhanced T-cell-mediated tumor killing.
Caption: Mechanism of action of imidazo[1,2-a]pyrazine-based ENPP1 inhibitors.
Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors in Oncology
The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Several series of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases A and B.[9][10]
These inhibitors typically bind to the ATP-binding pocket of the Aurora kinases, preventing their catalytic activity.[13] Inhibition of Aurora kinases disrupts multiple stages of mitosis, including centrosome separation, spindle assembly, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[14]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. Its rich history, coupled with the continuous evolution of synthetic methodologies, has enabled the exploration of its therapeutic potential across a wide spectrum of diseases. The recent successes in developing potent and selective inhibitors of challenging targets like ENPP1 and Aurora kinases underscore the enduring promise of this privileged heterocycle. As our understanding of complex biological pathways deepens and synthetic capabilities continue to advance, the imidazo[1,2-a]pyrazine core is poised to remain a cornerstone of medicinal chemistry efforts for years to come, offering hope for the development of novel and effective therapies for a range of human ailments.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 6-Bromoimidazo[1,2-a]pyrazin-2-amine: A Technical Guide
This technical guide provides a detailed overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 6-Bromoimidazo[1,2-a]pyrazin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in imidazopyrazine scaffolds.
Introduction
The molecular structure of this compound is presented below:
Molecular Formula: C₆H₅BrN₄ Molecular Weight: 213.04 g/mol Monoisotopic Mass: 211.96976 Da[2]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and can provide insights into its elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A common and effective method for analyzing polar molecules like this compound is Electrospray Ionization Mass Spectrometry (ESI-MS). The following is a generalized protocol for acquiring a positive ion mode ESI-MS spectrum.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Instrument Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
Data Presentation: Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound that could be observed in an ESI-MS experiment.[2][3] The presence of bromine would result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.97704 |
| [M+Na]⁺ | 234.95898 |
| [M+K]⁺ | 250.93292 |
| [M+NH₄]⁺ | 230.00358 |
Data Interpretation
The most prominent ion expected in the positive ion ESI-MS spectrum would be the protonated molecule, [M+H]⁺, at an m/z of approximately 212.98. High-resolution mass spectrometry would allow for the confirmation of the elemental composition (C₆H₆BrN₄⁺) based on the accurate mass measurement. The isotopic pattern for a compound containing one bromine atom would show two peaks of roughly equal abundance at m/z 212.98 (for ⁷⁹Br) and 214.98 (for ⁸¹Br). The observation of this isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.
Experimental Workflow: Mass Spectrometry
Caption: Workflow for ESI-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of a molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for this type of compound due to its high solubilizing power.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 0 to 180 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
Data Presentation: Predicted NMR Data
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | H-5 |
| ~7.8 - 8.2 | Singlet | 1H | H-8 |
| ~7.0 - 7.4 | Singlet | 1H | H-3 |
| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-2 |
| ~140 - 145 | C-8a |
| ~130 - 135 | C-5 |
| ~120 - 125 | C-8 |
| ~110 - 115 | C-6 |
| ~105 - 110 | C-3 |
Data Interpretation
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the imidazopyrazine core. The exact chemical shifts will depend on the electronic effects of the bromine and amine substituents. The protons on the pyrazine ring (H-5 and H-8) are expected to be downfield due to the electron-withdrawing nature of the nitrogen atoms. The proton on the imidazole ring (H-3) would likely be the most upfield of the aromatic protons. The amine protons (-NH₂) are expected to appear as a broad singlet, and its chemical shift can be variable and concentration-dependent.
-
¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the amino group (C-2) is expected to be significantly downfield. The carbon bearing the bromine atom (C-6) will also be influenced, though the effect of bromine on ¹³C chemical shifts can be complex. The remaining carbons will have chemical shifts typical for imidazopyrazine systems.
Experimental Workflow: NMR Spectroscopy
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
Conclusion
References
Solubility of 6-Bromoimidazo[1,2-a]pyrazin-2-amine in different solvents
An In-Depth Technical Guide to the Solubility Profiling of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Introduction: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical development, the intrinsic properties of a new chemical entity (NCE) dictate its path from the laboratory bench to clinical application. Among these, aqueous solubility is a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2][3] Poorly soluble compounds present significant challenges, often leading to high-dose requirements, variable therapeutic outcomes, and potential gastrointestinal toxicity.[1][4] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making early and accurate solubility assessment a critical, non-negotiable step in derisking drug candidates.[1][4]
This guide focuses on this compound, a heterocyclic amine of interest in medicinal chemistry. We will provide a comprehensive framework for characterizing its solubility profile. This document moves beyond a simple recitation of data, offering a practical, field-proven methodology for researchers to generate a robust and reliable solubility dataset. We will explore the theoretical underpinnings of solubility, detail rigorous experimental protocols, and explain the causal logic behind each procedural step, empowering scientists to not only generate data but also to understand its implications for the broader drug development process.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is essential for predicting its behavior in various solvent systems. The structure, featuring a fused heterocyclic core, a basic amine group, and a lipophilic bromine atom, suggests a complex solubility profile.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | PubChem[5] |
| Molecular Weight | 213.03 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| Predicted XlogP | 1.4 | PubChem[6] |
| Hydrogen Bond Donors | 1 (the amine group) | PubChem[5] |
| Hydrogen Bond Acceptors | 4 (the nitrogen atoms) | PubChem[5] |
The predicted XlogP value of 1.4 indicates a moderate degree of lipophilicity. The presence of hydrogen bond donors and acceptors suggests potential interactions with polar protic solvents like water and alcohols. However, the fused aromatic ring system contributes to a rigid structure with crystal lattice energy that may resist dissolution. The amine group's basicity implies that solubility will be highly dependent on pH.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
Before embarking on experimental work, it is crucial to distinguish between two types of solubility measurements that answer different questions at different stages of development.[7][8]
-
Kinetic Solubility: This measurement reflects the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[8][9] It is a high-throughput method used in early discovery to flag compounds that might precipitate in in vitro assays.[10][11][12] However, it often overestimates the true solubility because it can reflect the supersaturated state of an amorphous precipitate rather than the stable crystalline form.[7][12]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[9][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >18 hours).[14][15] This value is essential for pre-formulation and predicting in vivo behavior.[9]
For a comprehensive profile of this compound, both kinetic and thermodynamic solubility should be determined.
Experimental Design: A Multi-Solvent Approach
The principle of "like dissolves like" governs solubility; polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[16][17] Given the multifaceted nature of the target compound, a diverse panel of solvents is required.
| Solvent Class | Specific Solvent | Rationale for Inclusion |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH of blood and tissues. |
| Glycine-HCl Buffer, pH 2.0 | Simulates gastric fluid; assesses solubility of the protonated, potentially more soluble form. | |
| Borate Buffer, pH 9.0 | Assesses solubility in an alkaline environment. | |
| Polar Protic Solvents | Ethanol, Methanol | Common co-solvents in formulations; capable of hydrogen bonding.[17] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High solubilizing power for a wide range of organic molecules; common in stock solutions and analytical methods.[17] |
| Non-Polar Solvents | Dichloromethane (DCM), Toluene | Assesses solubility in lipophilic environments, relevant for certain synthetic steps or non-aqueous formulations. |
Experimental Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines the definitive method for measuring thermodynamic solubility, ensuring the system reaches true equilibrium.[18]
Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 2 mg of solid this compound into a 2 mL glass vial. The key is to ensure an excess of solid remains after equilibration.
-
Pipette exactly 1 mL of the desired solvent into the vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the mixture for a minimum of 24 hours.[14] This extended time is critical for the dissolution and potential recrystallization process to reach a stable thermodynamic equilibrium.
-
-
Phase Separation:
-
After incubation, visually confirm that excess solid is still present.
-
Separate the saturated solution from the undissolved solid. The most robust method is centrifugation at >10,000 x g for 15 minutes to pellet the solid.
-
Carefully aspirate the supernatant, taking extreme care not to disturb the solid pellet.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the analysis solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute the collected supernatant with the analysis solvent to bring its concentration within the linear range of the standard curve.
-
Analyze the diluted samples and standards using a validated HPLC-UV method.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Experimental Protocol 2: Kinetic Solubility Determination
This protocol is a higher-throughput method suitable for early-stage screening.[10][11]
Workflow for Kinetic Solubility
Caption: High-Throughput Kinetic Solubility Workflow.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Assay Plate Preparation:
-
Using a 96-well plate, add 196 µL of the aqueous buffer (e.g., PBS, pH 7.4) to the appropriate wells.
-
-
Compound Addition:
-
Add 4 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 200 µM with 2% DMSO. The introduction of the compound from an organic solvent into an aqueous environment can induce precipitation.
-
Mix thoroughly by pipetting or shaking.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle shaking.[9] This allows time for any potential precipitate to form and equilibrate kinetically.
-
-
Separation and Analysis:
-
Separate the soluble fraction from the precipitate using a 96-well solubility filter plate via centrifugation or vacuum.
-
Quantify the concentration of the compound in the filtrate using an appropriate analytical method, such as HPLC-UV or nephelometry, comparing the result against standards prepared in the same buffer/DMSO mixture.[14]
-
Data Presentation and Interpretation
All solubility data should be compiled into a clear, concise table. It is best practice to report solubility in both mass/volume (µg/mL) and molar (µM) units.
Table 3: Solubility Profile of this compound (Template)
| Solvent | Method | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |
| PBS, pH 7.4 | Thermodynamic | 25 | Experimental Data | Experimental Data |
| Glycine-HCl, pH 2.0 | Thermodynamic | 25 | Experimental Data | Experimental Data |
| Borate Buffer, pH 9.0 | Thermodynamic | 25 | Experimental Data | Experimental Data |
| PBS, pH 7.4 | Kinetic | 25 | Experimental Data | Experimental Data |
| Ethanol | Thermodynamic | 25 | Experimental Data | Experimental Data |
| Methanol | Thermodynamic | 25 | Experimental Data | Experimental Data |
| Acetonitrile | Thermodynamic | 25 | Experimental Data | Experimental Data |
| DMSO | Thermodynamic | 25 | Experimental Data | Experimental Data |
Interpretation: The results from this table will form a comprehensive solubility profile. Expect higher solubility in acidic buffer due to the protonation of the amine. The kinetic solubility value is likely to be higher than the thermodynamic value in PBS.[7] High solubility in organic solvents like DMSO and alcohols is also anticipated. This dataset is foundational for guiding formulation strategies, selecting vehicles for toxicology studies, and interpreting results from biological assays.
Conclusion
The systematic determination of the solubility of this compound is not merely an exercise in data collection; it is a critical step in building a holistic understanding of the molecule's pharmaceutical potential. By employing the rigorous, validated protocols outlined in this guide, researchers can generate a reliable and comprehensive solubility profile. This data package, distinguishing between kinetic and thermodynamic values across a range of pharmaceutically relevant solvents, will provide invaluable insights, mitigate downstream risks, and ultimately accelerate the journey of this compound through the drug development pipeline.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Solubility and its Importance.pptx [slideshare.net]
- 4. ucd.ie [ucd.ie]
- 5. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 7. ovid.com [ovid.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 14. enamine.net [enamine.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Potential Biological Activities of 6-Bromoimidazo[1,2-a]pyrazin-2-amine and its Core Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-a]pyrazine core is a quintessential example of such a structure, serving as a versatile and robust foundation for the development of novel therapeutics.[1] This bicyclic heteroaromatic system is a structural analog of purines, allowing it to effectively mimic endogenous ligands and interact with a wide array of biological targets.
This guide focuses on a specific, highly functionalized derivative: 6-Bromoimidazo[1,2-a]pyrazin-2-amine . With its chemical formula C₆H₅BrN₄, this compound is not merely a subject of academic interest but a strategic starting point for chemical synthesis.[2] The bromine atom at the C-6 position acts as a versatile chemical "handle," enabling chemists to introduce diverse molecular fragments through well-established cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This capability is crucial for systematically exploring the structure-activity relationship (SAR) and optimizing compounds for potency, selectivity, and pharmacokinetic properties.
The known biological activities associated with the imidazo[1,2-a]pyrazine core are extensive, ranging from anticancer and anti-inflammatory to antiviral and antibacterial effects.[4][5] This guide will delve into the most promising of these activities, with a primary focus on its profound potential in oncology through two distinct but complementary mechanisms: direct inhibition of key cancer-driving kinases and the emerging, exciting field of cancer immunotherapy by modulating the cGAS-STING pathway.
Part I: The Imidazo[1,2-a]pyrazine Scaffold as a Potent Kinase Inhibitor
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many human diseases, particularly cancer. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a critical step in signal transduction. The imidazo[1,2-a]pyrazine core has proven to be an exceptional scaffold for designing ATP-competitive kinase inhibitors, which function by occupying the ATP-binding pocket of the enzyme.
Mechanism of Action: Mimicking the Hinge Binder
The planar, nitrogen-rich structure of the imidazo[1,2-a]pyrazine scaffold allows it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, the conserved stretch of amino acids that anchors the adenine moiety of ATP. This foundational interaction provides a high-affinity anchor, from which substitutions at various positions (such as those enabled by the 6-bromo group) can extend into other regions of the binding pocket to confer potency and selectivity against specific kinases.
Key Kinase Targets and Preclinical Evidence
Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated potent inhibitory activity against several critical oncogenic kinase families.
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many tumors. The imidazo[1,2-a]pyrazine scaffold was the basis for the discovery of potent dual inhibitors of Aurora A and Aurora B kinases.[6] Subsequent structure-based design efforts, informed by co-crystallization studies, led to the development of derivatives with high potency and significant selectivity in cell-based assays.[7]
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancer. A novel series of imidazo[1,2-a]pyrazines were identified as potent PI3K inhibitors, highlighting the scaffold's utility in targeting this crucial therapeutic axis.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation and transcription. Specifically, CDK9 plays a vital role in regulating transcription elongation. Recently, imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated as highly potent CDK9 inhibitors. This inhibition correlated directly with antiproliferative effects in breast cancer (MCF7), colorectal cancer (HCT116), and leukemia (K562) cell lines.[4]
-
I-kappa B Kinase (IKK): The IKK complex is a key regulator of the NF-κB signaling pathway, which is pivotal in inflammatory diseases and cancer. Imidazo[1,2-a]pyrazine derivatives have been synthesized and tested as inhibitors of IKK1 and IKK2, demonstrating the scaffold's potential in modulating inflammatory signaling.[9]
Data Summary: Kinase Inhibition Profile
| Scaffold Class | Target Kinase | Key Findings | Reference |
| Imidazo[1,2-a]pyrazine | Aurora A / Aurora B | Picomolar inhibitor identified (SCH 1473759) with in-vivo efficacy. | [6] |
| Imidazo[1,2-a]pyrazine | PI3K | Novel series identified as potent inhibitors of PI3K signaling. | [8] |
| Imidazo[1,2-a]pyrazine | CDK9 | Derivative 3c showed IC₅₀ of 0.16 µM and potent cytotoxicity. | [4] |
| Imidazo[1,2-a]pyrazine | IKK1 / IKK2 | New compounds based on the scaffold were synthesized to target NF-κB. | [9] |
Part II: An Emerging Role in Cancer Immunotherapy via the cGAS-STING Pathway
Beyond direct cytotoxicity, a paradigm-shifting approach to cancer treatment involves harnessing the patient's own immune system. The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting foreign or misplaced DNA in the cell's cytoplasm—a common event in cancer cells—and initiating a potent anti-tumor immune response.
ENPP1: A Brake on the Anti-Tumor Immune Response
The cGAS-STING pathway is activated when the enzyme cGAS binds to cytosolic DNA, producing the second messenger molecule 2'3'-cGAMP. This molecule then binds to and activates STING, triggering a signaling cascade that results in the production of Type I interferons and other inflammatory cytokines. These molecules recruit and activate immune cells, such as T cells, to attack and eliminate tumor cells.
The enzyme Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) acts as a crucial negative regulator—a "brake"—on this pathway by hydrolyzing and degrading 2'3'-cGAMP.[10] High levels of ENPP1 in the tumor microenvironment can therefore suppress the anti-tumor immune response.
Imidazo[1,2-a]pyrazines as First-in-Class ENPP1 Inhibitors
A landmark study recently identified an imidazo[1,2-a]pyrazine derivative as a highly potent and selective inhibitor of ENPP1, with IC₅₀ values in the single-digit nanomolar range.[10]
The Therapeutic Rationale: By inhibiting ENPP1, this compound prevents the degradation of 2'3'-cGAMP, leading to sustained STING activation. This, in turn, enhances the expression of downstream target genes crucial for immune activation, such as IFNB1, CXCL10, and IL6.[10]
Most compellingly, in-vivo studies in a murine cancer model demonstrated that this ENPP1 inhibitor significantly enhanced the anti-tumor efficacy of an anti-PD-1 antibody, a standard-of-care immunotherapy. The combination therapy achieved a tumor growth inhibition rate of 77.7% and improved survival, providing strong validation for this therapeutic strategy.[10]
Signaling Pathway Diagram
Caption: The cGAS-STING pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives on ENPP1.
Part III: Experimental Workflows for Assessing Biological Activity
To translate the potential of this compound into tangible therapeutic candidates, a rigorous and logical experimental cascade is essential. The following workflows outline standard, self-validating protocols for assessing the key biological activities discussed.
Workflow 1: Screening for Kinase Inhibitory Activity
Objective: To quantify the inhibitory potency of novel this compound derivatives against a specific kinase target (e.g., CDK9).
Causality and Rationale: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase. It is the foundational step to confirm on-target activity before moving to more complex cellular models. The ADP-Glo™ assay is chosen for its high sensitivity and robustness, as it measures the accumulation of ADP, a direct product of the kinase reaction.
Step-by-Step Protocol (ADP-Glo™ Kinase Assay):
-
Kinase Reaction Preparation: In a 384-well plate, add the kinase buffer, the purified kinase enzyme (e.g., CDK9/CycT1), and the specific substrate peptide.
-
Compound Addition: Add serial dilutions of the test compounds (synthesized from the 6-bromo starting material) to the wells. Include a positive control (a known inhibitor, like staurosporine) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add a solution of ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
First Readout - ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP. Incubate for 40 minutes.
-
Second Readout - ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase reaction back into ATP.
-
Luminescence Measurement: The newly generated ATP acts as a substrate for a luciferase enzyme present in the detection reagent, producing a luminescent signal that is directly proportional to the amount of ADP formed. Read the luminescence on a plate reader.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. The data is then plotted against the compound concentration on a logarithmic scale, and the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is determined using a non-linear regression curve fit.
Workflow 2: Cellular Assay for Anticancer Activity (MTT Assay)
Objective: To determine the effect of lead compounds on the viability and proliferation of cancer cells.
Causality and Rationale: While a biochemical assay confirms target engagement, a cell-based assay is critical to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response (i.e., cytotoxicity or cytostasis). The MTT assay is a standard, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]
Step-by-Step Protocol:
-
Cell Seeding: Culture a relevant cancer cell line (e.g., HCT116) and seed the cells into a 96-well plate at a predetermined density. Allow the cells to adhere and resume proliferation overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours. During this time, mitochondrial dehydrogenase enzymes in living, metabolically active cells will cleave the tetrazolium ring of the yellow MTT, converting it into insoluble purple formazan crystals. Dead cells lack this enzymatic activity.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Data Analysis: The absorbance value is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Experimental Workflow Diagram
Caption: A logical workflow for the discovery of drug candidates starting from this compound.
Part IV: Other Potential Therapeutic Applications
While oncology represents a major area of focus, the versatile imidazo[1,2-a]pyrazine scaffold has shown promise in other therapeutic areas.
-
Antiviral Activity: The urgent need for new antiviral agents is ever-present. Select derivatives of the imidazo[1,2-a]pyrazine core have been evaluated for activity against human coronavirus 229E, suggesting a potential avenue for developing novel antiviral therapies.[4]
-
Antibacterial Activity: With the rise of antibiotic resistance, novel antibacterial mechanisms are critically needed. Imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, which is essential for the virulence of several major pathogens.[5]
-
Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is a significant challenge in developing drugs for CNS disorders. The imidazo[1,2-a]pyrazine scaffold has been noted for its potential in this area, opening up possibilities for its application in neurodegenerative diseases or psychiatric disorders.[12]
Conclusion and Future Directions
This compound is more than just a chemical compound; it is a strategic gateway to a rich field of therapeutic possibilities. The imidazo[1,2-a]pyrazine core has been repeatedly validated as a privileged scaffold for targeting protein kinases, leading to potent anticancer agents. The recent, groundbreaking discovery of its role in modulating the cGAS-STING pathway via ENPP1 inhibition has opened an entirely new frontier in cancer immunotherapy.
The true potential of this starting material lies in its inherent chemical tractability. The C-6 bromine position invites extensive exploration of the structure-activity relationship, allowing for the fine-tuning of derivatives to optimize potency, improve selectivity profiles across the kinome, and enhance drug-like properties such as solubility and metabolic stability.
Future research should focus on:
-
Expanding Chemical Diversity: Systematically leveraging the 6-bromo and 2-amino positions to build comprehensive libraries for screening against diverse biological targets.
-
Structural Biology: Obtaining co-crystal structures of lead compounds with their targets (e.g., ENPP1, specific kinases) to guide rational, structure-based drug design.
-
Advanced In-Vivo Studies: Progressing lead candidates into more complex preclinical models to evaluate their efficacy, safety, and pharmacokinetic/pharmacodynamic profiles, particularly in combination with existing standards of care like checkpoint inhibitors.
The journey from this versatile building block to a clinically successful drug is complex, but the foundational evidence strongly suggests that this compound is a starting point of exceptional promise for the next generation of targeted and immuno-oncology therapies.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromoimidazo[1,2-a]pyrazin-8-amine | Buy RUO [benchchem.com]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [myskinrecipes.com]
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets, offering a versatile foundation for the development of new therapeutic agents. The imidazo[1,2-a]pyrazine core is a prominent member of this esteemed class of compounds. This bicyclic heteroaromatic system, characterized by a fusion of imidazole and pyrazine rings, has garnered significant attention for its remarkable therapeutic potential, spanning from oncology to infectious diseases. This in-depth technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine core, from its fundamental physicochemical properties and synthesis to its diverse applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors.
The Imidazo[1,2-a]pyrazine Scaffold: Physicochemical Properties and Synthetic Strategies
The unique arrangement of nitrogen atoms within the imidazo[1,2-a]pyrazine ring system imparts a distinct set of electronic and steric properties that are conducive to interactions with various biological macromolecules. The presence of both hydrogen bond donors and acceptors, coupled with a planar, aromatic structure, allows for a multitude of binding modes within protein active sites.
The synthesis of the imidazo[1,2-a]pyrazine core and its derivatives has been an area of active investigation, leading to the development of several efficient and versatile synthetic methodologies. These methods often aim for high yields, atom economy, and the ability to introduce molecular diversity, which is crucial for the exploration of structure-activity relationships (SAR).
Iodine-Catalyzed Three-Component Reaction
One of the most efficient and environmentally benign methods for the synthesis of imidazo[1,2-a]pyrazines is the one-pot, three-component reaction catalyzed by molecular iodine.[1][2][3][4] This approach offers several advantages, including mild reaction conditions, operational simplicity, and the avoidance of toxic metal catalysts.[1][2][3][4]
The reaction proceeds via the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide. The iodine acts as a Lewis acid catalyst, activating the imine formed in situ from the aminopyrazine and aldehyde, thereby facilitating the subsequent [4+1] cycloaddition with the isocyanide.[1][2][3][4]
Experimental Protocol: Iodine-Catalyzed Synthesis of 3-amino-imidazo[1,2-a]pyrazine Derivatives [1][2][3][4]
-
To a solution of 2-aminopyrazine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add molecular iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time specified by thin-layer chromatography (TLC) monitoring (typically 2-4 hours).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyrazine derivative.
Caption: Iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful multicomponent strategy for the synthesis of 3-amino-imidazo[1,2-a]pyrazines.[1][5][6][7][8] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[1][5][6][7][8] The GBB reaction is highly valued for its ability to rapidly generate complex molecules from simple starting materials in a single step.[1][5][6][7][8] Microwave-assisted GBB reactions have been shown to significantly reduce reaction times and improve yields.[9][10]
Experimental Protocol: Microwave-Assisted Groebke–Blackburn–Bienaymé Synthesis [9][10]
-
In a microwave-safe vial, combine the 2-aminopyrazine (1.0 equiv.), aldehyde (1.1 equiv.), isocyanide (1.2 equiv.), and a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, 5 mol%) in a suitable solvent (e.g., a 3:1 mixture of DCM/MeOH).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10 minutes), with a ramp time of 2 minutes.
-
After cooling to room temperature, the product may precipitate. If so, filter the solid, wash with a cold solvent like methanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.
Caption: Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.
Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyrazine scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[7][11] Derivatives of this core have been reported to possess anticancer, antiviral, antimicrobial, and anti-inflammatory properties, among others.[7][12] A particularly fruitful area of research has been the development of imidazo[1,2-a]pyrazine-based kinase inhibitors.
Anticancer Activity: Targeting Key Signaling Pathways
Cancer is a leading cause of mortality worldwide, and the development of novel, effective anticancer agents remains a critical challenge. The imidazo[1,2-a]pyrazine core has emerged as a promising scaffold for the design of potent and selective anticancer drugs, particularly those that target kinases involved in cell proliferation and survival.[8][11]
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[5][13][14] Several series of imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[5][13] For instance, compound 42 from a function-oriented synthesis approach exhibited excellent dual PI3Kα/mTOR inhibitory activity with IC₅₀ values of 0.06 nM and 3.12 nM, respectively.[13] This compound also demonstrated significant in vitro and in vivo anti-tumoral activities, highlighting the potential of this scaffold in developing dual PI3K/mTOR inhibitors.[13]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrazine derivatives.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[15][16][17] Overexpression of Aurora kinases is frequently observed in various cancers and is often associated with poor prognosis.[15][16] Consequently, these kinases have emerged as promising targets for cancer therapy. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent and selective inhibitors of Aurora kinases.[14][15] Structure-based design approaches, aided by X-ray crystallography, have been instrumental in optimizing the interactions of these inhibitors with the kinase active site, leading to compounds with high potency and selectivity for Aurora-A over Aurora-B.[15][16]
Caption: Inhibition of Aurora Kinase A signaling by imidazo[1,2-a]pyrazine derivatives.
Quantitative Bioactivity Data
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships of this scaffold.
| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| 12b | Anticancer | Hep-2 | 11 | [1][3] |
| HepG2 | 13 | [1][3] | ||
| MCF-7 | 11 | [1][3] | ||
| A375 | 11 | [1][3] | ||
| 10b | Anticancer | Hep-2 | 20 | [1] |
| HepG2 | 18 | [1] | ||
| MCF-7 | 21 | [1] | ||
| A375 | 16 | [1] | ||
| 3c | CDK9 | - | 0.16 | [12] |
| Anticancer | MCF-7, HCT116, K652 (average) | 6.66 | [12] | |
| 3b | Human Coronavirus 229E | - | 56.96 | [12] |
| 42 | PI3Kα / mTOR | - | 0.00006 / 0.00312 | [13] |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ability to modulate the activity of a diverse range of biological targets, has made it a cornerstone of many drug discovery programs. The successful development of potent and selective inhibitors of key cancer-related kinases, such as PI3K, mTOR, and Aurora kinases, underscores the immense therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on several key aspects. The continued development of novel, efficient, and sustainable synthetic methodologies will be crucial for expanding the chemical space around the imidazo[1,2-a]pyrazine core. Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and advanced analytical techniques will guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases continues to grow, the versatile imidazo[1,2-a]pyrazine scaffold is poised to play an increasingly important role in the development of innovative medicines to address a wide range of human ailments.
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 10. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Aurora kinase A - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 6-Bromoimidazo[1,2-a]pyrazin-2-amine: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 6-bromoimidazo[1,2-a]pyrazin-2-amine, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the regioselective bromination of 2-aminopyrazine to yield the key intermediate, 2-amino-5-bromopyrazine. This is followed by a Tschitschibabin-type condensation reaction with bromoacetaldehyde diethyl acetal to construct the fused imidazo[1,2-a]pyrazine ring system. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.
Introduction
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines a reliable and scalable laboratory procedure for the synthesis of this compound from readily available 2-aminopyrazine.
The synthetic strategy is dissected into two primary stages:
-
Electrophilic Bromination: The selective bromination of the electron-rich pyrazine ring of 2-aminopyrazine at the 5-position using N-bromosuccinimide (NBS).
-
Heterocycle Formation: The cyclocondensation of the resulting 2-amino-5-bromopyrazine with an equivalent of bromoacetaldehyde to form the desired fused imidazole ring.
Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and safety considerations for the reagents involved.
Synthetic Workflow
The overall synthetic pathway is illustrated below. The process is designed to be robust and amenable to standard laboratory equipment.
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Amino-5-bromopyrazine
Mechanistic Rationale
The first step involves the electrophilic aromatic substitution of 2-aminopyrazine. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 2-aminopyrazine, the 3- and 5-positions are activated. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine, particularly for electron-rich aromatic and heteroaromatic systems.[1] The reaction proceeds preferentially at the 5-position due to a combination of electronic and steric factors.
Figure 2: Simplified mechanism of electrophilic bromination of 2-aminopyrazine.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminopyrazine | 95.10 | 15.0 g | 157.7 |
| N-Bromosuccinimide (NBS) | 177.98 | 28.2 g | 158.4 |
| Dichloromethane (CH₂Cl₂) | - | 900 mL | - |
| Diatomaceous Earth (Celite®) | - | As needed | - |
| Silica Gel | - | 300 g | - |
| Ethyl Acetate | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
To a 2 L round-bottom flask, add 2-aminopyrazine (15.0 g, 157.7 mmol) and dichloromethane (900 mL).
-
Stir the mixture at room temperature until the 2-aminopyrazine is completely dissolved.
-
In a single portion, add N-bromosuccinimide (28.2 g, 158.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®).
-
Add silica gel (300 g) to the filtrate and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a 30% ethyl acetate in hexane mixture.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield 2-amino-5-bromopyrazine as a solid.[2]
Expected Yield and Characterization:
-
Yield: Approximately 22.1 g (81.5%).[2]
-
Appearance: Solid.
-
¹H NMR (300 MHz, CDCl₃): δ 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H).[2]
-
Mass Spectrum (APCI+): m/z: 174 [M+H]⁺.[2]
Safety Precautions:
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[3]
-
Dichloromethane: Volatile and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
Part 2: Synthesis of this compound
Mechanistic Rationale
This step is a classic example of the Tschitschibabin reaction for the synthesis of imidazo-fused heterocycles.[4] The reaction proceeds via a condensation-cyclization cascade. Bromoacetaldehyde, generated in situ from its diethyl acetal, reacts with the exocyclic amino group of 2-amino-5-bromopyrazine to form a Schiff base intermediate. Subsequently, the endocyclic pyrazine nitrogen acts as a nucleophile, attacking the carbon bearing the bromine, leading to intramolecular cyclization and the formation of the fused imidazole ring.
Figure 3: Simplified Tschitschibabin-type mechanism for imidazo[1,2-a]pyrazine formation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-bromopyrazine | 174.00 | 10.0 g | 57.5 |
| Bromoacetaldehyde Diethyl Acetal | 197.07 | 12.5 g | 63.4 |
| Ethanol (EtOH) | - | 200 mL | - |
| Hydrochloric Acid (HCl, conc.) | - | catalytic | - |
| Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyrazine (10.0 g, 57.5 mmol) in ethanol (200 mL).
-
Add bromoacetaldehyde diethyl acetal (12.5 g, 63.4 mmol) and a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Expected Yield and Characterization:
-
Physicochemical Properties:
-
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Spectroscopic data should be acquired and compared with literature values for confirmation of the structure.[6]
-
Mass Spectrum: Expected m/z for [M+H]⁺ is approximately 213/215, showing the characteristic isotopic pattern for a monobrominated compound.
-
Safety Precautions:
-
Bromoacetaldehyde Diethyl Acetal: This reagent is a lachrymator and should be handled with care in a well-ventilated fume hood. Wear appropriate PPE.
-
Refluxing Ethanol: Ensure proper setup of the reflux apparatus to prevent the escape of flammable ethanol vapors.
Conclusion
This application note provides a reliable and well-documented procedure for the synthesis of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. The protocols are designed to be scalable for laboratory use and provide a solid foundation for further synthetic explorations based on this valuable heterocyclic scaffold. Adherence to the outlined procedures and safety precautions is essential for a successful and safe execution of this synthesis.
References
- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 2. 2-Amino-5-bromopyrazine | 59489-71-3 [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Introduction: A Modern Approach to a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a significant "privileged scaffold" in medicinal chemistry and drug discovery. This nitrogen-rich heterocyclic system is a structural analog of deazapurines and is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and phosphodiesterase inhibitory properties.[1][2] Consequently, the development of efficient, robust, and environmentally benign synthetic routes to access diverse libraries of these derivatives is of paramount importance to researchers in pharmaceuticals and organic synthesis.
Traditionally, the synthesis of this scaffold often involved multi-step procedures or the use of harsh reagents and expensive metal catalysts.[1][2] This guide details a modern, efficient, and cost-effective one-pot, three-component synthesis of highly functionalized imidazo[1,2-a]pyrazine derivatives catalyzed by molecular iodine. This methodology, an example of a Groebke–Blackburn–Bienaymé (GBB) reaction, leverages the unique properties of iodine as an inexpensive, readily available, and low-toxicity Lewis acid catalyst.[1][3][4] This approach offers high atom economy, operational simplicity, and mild reaction conditions, making it an attractive strategy for diversity-oriented synthesis.[1]
This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, substrate scope, troubleshooting guidance, and a comparative analysis of synthetic strategies, designed for researchers, scientists, and drug development professionals.
The Scientific Foundation: Mechanism of Action
The iodine-catalyzed three-component reaction proceeds through a well-orchestrated cascade of chemical events. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle is initiated by the condensation of a 2-aminopyrazine with an aldehyde to form an imine intermediate. Molecular iodine then plays its pivotal role as a Lewis acid, activating the imine for nucleophilic attack by the isocyanide.[1]
The key mechanistic steps are as follows:
-
Imine Formation: The reaction commences with the acid-catalyzed condensation between the 2-aminopyrazine (1 ) and an aldehyde (2 ) to form a Schiff base, or imine intermediate (A ).
-
Lewis Acid Activation: Molecular iodine (I₂) acts as a mild Lewis acid, coordinating to the nitrogen atom of the imine. This activation enhances the electrophilicity of the imine carbon.
-
Nucleophilic Attack & Nitrilium Ion Formation: The isocyanide (3 ) then performs a nucleophilic attack on the activated imine carbon, leading to the formation of a nitrilium ion intermediate (B ).
-
Intramolecular Cyclization ([4+1] Cycloaddition): The endocyclic nitrogen of the pyrazine ring in intermediate B acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This [4+1] cycloaddition step forms the five-membered imidazole ring, generating the fused bicyclic intermediate C .[1]
-
Aromatization: A final proton transfer step leads to the aromatization of the newly formed imidazole ring, yielding the stable imidazo[1,2-a]pyrazine product (4 ).
// Edges Amine -> Imine [label="+ Aldehyde (2)\n- H₂O"]; Aldehyde -> Imine; Imine -> Nitrilium [label="+ Isocyanide (3)\n+ I₂ (Activation)"]; Isocyanide -> Nitrilium; Iodine -> Imine [style=dashed, arrowhead=empty, label="Lewis Acid\nActivation"]; Nitrilium -> Cyclized [label="Intramolecular\n[4+1] Cycloaddition"]; Cyclized -> Product [label="Aromatization\n(-H⁺, -I₂)"]; } केंद Caption: Proposed mechanism for the iodine-catalyzed GBB reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives
This protocol is a generalized procedure based on optimized conditions reported in the literature.[1]
Materials:
-
2-Aminopyrazine (1.0 mmol, 1.0 equiv)
-
Substituted Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.2 mmol, 1.2 equiv)
-
Molecular Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (EtOH), Anhydrous (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the selected aldehyde (1.0 mmol), and molecular iodine (5 mol%).
-
Solvent Addition: Add anhydrous ethanol (5 mL) to the flask.
-
Reagent Addition: Add the isocyanide (1.2 mmol) to the mixture.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to quench and remove any remaining iodine. Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 10 mL) and finally with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
The purification of N-heterocyclic compounds like imidazo[1,2-a]pyrazines is critical for obtaining products of high purity for subsequent biological evaluation.
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent):
-
The choice of eluent is crucial and should be determined by preliminary TLC analysis of the crude mixture.
-
A common starting point is a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate, EtOAc).
-
For many imidazo[1,2-a]pyrazine derivatives, a gradient elution starting from 10% EtOAc in Hexane and gradually increasing to 30-50% EtOAc in Hexane provides good separation.[5]
-
For more polar derivatives, a system like Dichloromethane (DCM) and Methanol (MeOH) (e.g., 98:2 DCM:MeOH) may be required.[6]
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid product.
Data and Results: Substrate Scope and Efficiency
The iodine-catalyzed GBB reaction demonstrates a broad substrate scope, tolerating a variety of aldehydes and isocyanides. Aryl aldehydes bearing both electron-donating and electron-withdrawing substituents react efficiently to produce the corresponding imidazo[1,2-a]pyrazine derivatives in good to excellent yields.
| Entry | Aldehyde (ArCHO) | Isocyanide | Product | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 94 | [1] |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine | 89 | [1] |
| 3 | 4-Bromobenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine | 91 | [1] |
| 4 | 4-Fluorobenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine | 86 | [1] |
| 5 | Benzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine | 85 | [1] |
| 6 | 4-Methylbenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(p-tolyl)imidazo[1,2-a]pyrazin-3-amine | 88 | [1] |
| 7 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine | 87 | [1] |
| 8 | 2-Nitrobenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 92 | [1] |
| 9 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 90 | [4] |
| 10 | 3-Nitrobenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(3-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 93 | [1] |
Field-Proven Insights: Troubleshooting Guide
Even robust protocols can encounter issues. Below are potential problems and expert-recommended solutions for this specific reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (degraded I₂).2. Poor quality reagents (wet solvent, old aldehyde).3. Inefficient imine formation. | 1. Use fresh, solid iodine. Ensure it has not sublimed away.2. Use anhydrous ethanol. Purify aldehyde if necessary (e.g., by distillation or filtration through a silica plug).3. Add a catalytic amount of a mild Brønsted acid (e.g., acetic acid, 5 mol%) to facilitate imine formation, though often not required. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient catalyst loading.2. Sterically hindered aldehyde or isocyanide slowing the reaction.3. Low ambient temperature. | 1. Increase iodine loading to 10 mol%.2. Extend the reaction time to 8-12 hours or gently warm the reaction to 30-40 °C.3. Ensure the reaction is not being run in a cold room; gentle warming may be beneficial. |
| Formation of Multiple Side Products | 1. Self-condensation of the aldehyde.2. Polymerization of the isocyanide.3. Competing side reactions due to impurities. | 1. Ensure slow, controlled addition of the aldehyde if this is a persistent issue.2. Use fresh isocyanide and do not use a large excess.3. Ensure all reagents are pure. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Product is highly polar and streaks on the silica column. | 1. Try a different solvent system for chromatography (e.g., switch from Hexane/EtOAc to DCM/MeOH).2. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize acidic sites on the silica gel, which can improve the chromatography of basic N-heterocycles.[6] |
Authoritative Grounding: A Comparative Perspective
The iodine-catalyzed GBB reaction represents a significant advancement over other methods for synthesizing the imidazo[1,2-a]pyrazine scaffold.
-
vs. Classical Condensation with α-Haloketones: The traditional method involves the condensation of a 2-aminopyrazine with an α-haloketone. While effective, this two-component reaction requires the pre-synthesis and handling of lachrymatory and often unstable α-haloketones. The iodine-catalyzed multicomponent reaction avoids this by generating the key electrophile in situ from a stable aldehyde.
-
vs. Other Lewis/Brønsted Acid Catalysts: Other catalysts like Sc(OTf)₃, Yb(OTf)₃, and TFA have been successfully used for the GBB reaction.[7][8] However, many of these are significantly more expensive, require stricter anhydrous conditions, and can be more difficult to handle than molecular iodine. Iodine's low cost, ease of handling, and effectiveness under mild, open-flask conditions make it a superior choice for routine and large-scale synthesis.[1][4]
-
vs. Other Transition Metal Catalysts: Catalysts based on copper, iron, and silver have also been employed for similar transformations.[9][10] These methods can be highly efficient but often require higher temperatures, specific ligands, or are sensitive to air and moisture, adding complexity and cost that the iodine-catalyzed protocol avoids.
In essence, the iodine-catalyzed method provides an optimal balance of efficiency, cost-effectiveness, operational simplicity, and environmental consideration, positioning it as a go-to strategy for the synthesis of imidazo[1,2-a]pyrazine libraries.
Safety and Handling
Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Iodine (I₂): Iodine is corrosive and can cause severe skin and eye burns. It is also toxic if inhaled or ingested. Avoid creating dust. In case of contact, rinse the affected area with copious amounts of water. Use a sodium thiosulfate solution to neutralize any spills.[11]
-
Isocyanides: Isocyanides are known for their extremely unpleasant odor and are toxic. They should be handled with extreme care in a fume hood. Use a bleach or acid bath to quench any residual isocyanide on glassware.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources. Dichloromethane is a suspected carcinogen. Minimize exposure.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyrazin-2-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors remains a focal point of therapeutic research.
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been shown to be effective inhibitors of several important kinases, including Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[2][4] Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many human cancers.[5][6] CDK9, in complex with cyclin T, plays a crucial role in the regulation of transcriptional elongation, a process often hijacked by cancer cells to promote survival.[7][8] The established activity of this scaffold suggests that 6-Bromoimidazo[1,2-a]pyrazin-2-amine can serve as a valuable starting point or intermediate for the synthesis of more complex and potent kinase inhibitors.[1][9]
These application notes provide a comprehensive guide for researchers interested in evaluating the kinase inhibitory potential of this compound. While direct experimental data for this specific compound is not extensively published, the provided protocols are based on established methodologies for analogous imidazo[1,2-a]pyrazine-based kinase inhibitors.
Target Landscape: Potential Kinase Targets for this compound
Based on the literature for the imidazo[1,2-a]pyrazine scaffold, the following kinases represent high-priority targets for initial screening of this compound:
| Kinase Target Family | Specific Kinases | Rationale for Screening |
| Aurora Kinases | Aurora A, Aurora B | The imidazo[1,2-a]pyrazine core is a known inhibitor of Aurora kinases.[4][10][11] |
| Cyclin-Dependent Kinases (CDKs) | CDK9 | Imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against CDK9.[2][12] |
Experimental Protocols
The following protocols provide a robust framework for the in vitro evaluation of this compound as a kinase inhibitor. It is recommended to perform initial screens against a panel of kinases, including Aurora A, Aurora B, and CDK9/cyclin T1.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition. The amount of ADP produced in a kinase reaction is converted to ATP, which is then used to generate a luminescent signal. A decrease in signal indicates inhibition of the kinase.
Rationale for Method Selection: The ADP-Glo™ Kinase Assay is a versatile and sensitive method suitable for high-throughput screening and determination of IC50 values.[13] It measures kinase activity by quantifying the amount of ADP produced, providing a direct measure of enzyme activity.[13]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.
Materials:
-
This compound (dissolved in 100% DMSO)
-
Recombinant human kinase (e.g., Aurora A, Aurora B, or CDK9/cyclin T1)
-
Kinase-specific substrate (e.g., peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the test compound dilutions or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of kinase buffer to the negative control wells.
-
Prepare a 2X kinase/substrate/ATP solution in kinase buffer.
-
Add 2.5 µL of the 2X kinase/substrate/ATP solution to all wells except the negative controls to initiate the kinase reaction. The final reaction volume will be 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the negative control (no kinase) from all other values.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Luminescence of test compound / Luminescence of positive control (DMSO)))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[14]
-
Signaling Pathway Context
The diagram below illustrates a simplified signaling pathway involving Aurora A kinase, a potential target of this compound. Inhibition of Aurora A can disrupt mitotic progression, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via Aurora A kinase inhibition.
Conclusion
This compound, by virtue of its core scaffold, holds potential as a kinase inhibitor. The protocols and information provided in these application notes offer a starting point for the systematic evaluation of its biological activity. Successful identification of inhibitory activity against key cancer-related kinases such as Aurora kinases or CDK9 could position this compound as a valuable tool for further chemical optimization and drug discovery efforts.
References
- 1. 6-Bromoimidazo[1,2-a]pyrazin-8-amine | Buy RUO [benchchem.com]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labpages2.moffitt.org [labpages2.moffitt.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine | Benchchem [benchchem.com]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Applications of 6-Bromoimidazo[1,2-a]pyrazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival, making them critical targets for anticancer drug development.
The 6-bromoimidazo[1,2-a]pyrazin-2-amine moiety, in particular, serves as a versatile chemical intermediate for the synthesis of novel therapeutic agents. The bromine atom at the 6-position provides an excellent handle for further chemical modifications through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. The 2-amino group further contributes to the molecule's ability to form key hydrogen bonds with target proteins. This document provides an in-depth guide to the anticancer applications of derivatives of this promising scaffold, including their mechanisms of action and detailed protocols for their evaluation.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been shown to exert their anticancer effects by inhibiting various protein kinases and modulating key signaling pathways involved in cancer progression.
Kinase Inhibition
A primary mechanism of action for many imidazo[1,2-a]pyrazine derivatives is the inhibition of protein kinases. These small molecules often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Key kinase targets for this class of compounds include:
-
Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9 by imidazo[1,2-a]pyrazine derivatives has been demonstrated, with some compounds exhibiting IC50 values in the sub-micromolar range.[2] CDK9 is a crucial regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases A and B, leading to defects in cell division and subsequent apoptosis in cancer cells.[3][4]
-
Spleen Tyrosine Kinase (SYK): Some imidazo[1,2-a]pyrazine analogs have been developed as selective SYK inhibitors, which are being investigated for the treatment of hematological malignancies.[5]
Induction of Apoptosis and Cell Cycle Arrest
By inhibiting key kinases and modulating signaling pathways, this compound derivatives can induce programmed cell death (apoptosis) and halt the proliferation of cancer cells. Evidence for this includes:
-
Activation of Caspases and PARP Cleavage: Treatment with related compounds has been shown to increase the activity of executioner caspases (like caspase-7 and -8) and lead to the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[6]
-
Modulation of the AKT/mTOR Pathway: Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[7] This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation.
-
Upregulation of p53 and p21: The tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21, have been observed to be upregulated following treatment with these types of compounds, leading to cell cycle arrest.[6]
Below is a diagram illustrating a potential signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives, leading to apoptosis.
Caption: Potential mechanism of action for this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative imidazo[1,2-a]pyrazine and related derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine | Compound 3c (CDK9 inhibitor) | MCF-7 (Breast) | 6.66 (average) | [2] |
| Imidazo[1,2-a]pyrazine | Compound 3c (CDK9 inhibitor) | HCT116 (Colorectal) | 6.66 (average) | [2] |
| Imidazo[1,2-a]pyrazine | Compound 3c (CDK9 inhibitor) | K652 (Leukemia) | 6.66 (average) | [2] |
| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2 (Laryngeal) | 11 | [8][9] |
| Imidazo[1,2-a]pyridine | Compound 12b | HepG2 (Hepatocellular) | 13 | [8][9] |
| Imidazo[1,2-a]pyridine | Compound 12b | MCF-7 (Breast) | 11 | [8][9] |
| Imidazo[1,2-a]pyridine | Compound 12b | A375 (Skin) | 11 | [8][9] |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [6][7] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 | [6][7] |
| 6-Bromoquinazoline | Compound 5b | MCF-7 (Breast) | 0.53-1.95 | [10] |
| 6-Bromoquinazoline | Compound 5b | SW480 (Colon) | 0.53-1.95 | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins (e.g., cleaved PARP, Caspase-3) in cancer cells treated with this compound derivatives.
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
-
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of novel this compound derivatives as anticancer agents.
References
- 1. 6-Bromoimidazo[1,2-a]pyrazin-8-amine | Buy RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Antimicrobial Evaluation of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 6-Bromoimidazo[1,2-a]pyrazin-2-amine as a potential antimicrobial agent. This document outlines a phased, logic-driven experimental workflow, from initial compound handling and primary screening to preliminary safety assessment. Detailed, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and mammalian cell cytotoxicity are provided. The causality behind experimental choices is explained to ensure robust and reproducible data generation.
Introduction and Background
The rise of antimicrobial resistance necessitates the discovery and development of novel chemical entities with potent activity against pathogenic microorganisms. The imidazo[1,2-a]pyrazine nucleus is of significant interest due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1][2] Various derivatives have shown promising activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1]
This compound is a specific analogue within this class. The introduction of a bromine atom at the 6-position and an amine group at the 2-position can significantly influence the compound's physicochemical properties and biological activity. This guide provides the foundational protocols to systematically characterize its antimicrobial profile.
Overall Experimental Workflow
A structured, phased approach is critical for the efficient evaluation of a new chemical entity. The workflow described herein progresses from establishing basic activity to understanding its dynamics and safety profile.
Caption: High-level workflow for antimicrobial evaluation.
Phase 1: Primary Screening - Determining Antimicrobial Activity
This initial phase aims to determine if this compound possesses antimicrobial activity and to quantify the minimum concentration required for effect.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[3][4][5] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Scientist's Note: It is crucial to first determine the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth. A solvent toxicity control is mandatory.
Materials:
-
This compound
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile DMSO
-
Positive control antibiotic (e.g., Gentamicin)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create subsequent dilutions in CAMHB to achieve a 2X working stock concentration series.
-
Bacterial Inoculum Preparation: From a fresh overnight culture, adjust a bacterial suspension in CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approx. 1.5 x 10⁶ CFU/mL.
-
Plate Setup:
-
Add 50 µL of CAMHB to wells 2 through 12 in each row.
-
Add 100 µL of the highest concentration (2X) of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Controls:
-
Well 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum.
-
Well 12 (Sterility Control): 100 µL CAMHB only.
-
Solvent Control: Run a separate row with the highest concentration of DMSO used, serially diluted, to ensure it has no antimicrobial effect.
-
Positive Control: Run a separate row using a standard antibiotic like Gentamicin.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by adding 10 µL of resazurin solution and incubating for another 2-4 hours; a color change from blue to pink indicates viable cells.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] It is a direct extension of the MIC assay and is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) activity.
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Mix the contents of each well thoroughly.
-
Aseptically transfer 10 µL from each selected well and spot-plate onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, it is the lowest concentration plate with no colony growth or only one or two colonies.
Phase 2: Characterizing Antimicrobial Dynamics
Protocol: Time-Kill Kinetic Assay
Principle: A time-kill assay provides insight into the pharmacodynamic properties of a compound by measuring the rate of bacterial killing over time.[7][8] This helps to understand if the killing effect is concentration-dependent or time-dependent.
Materials:
-
Materials from MIC assay
-
Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Prepare a bacterial inoculum in CAMHB as described for the MIC assay, adjusted to ~1 x 10⁶ CFU/mL.
-
Prepare flasks or tubes with CAMHB containing this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.
-
Inoculate each flask with the bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Perform a 10-fold serial dilution of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
Incubate plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6][8]
Phase 3: Preliminary Safety and Selectivity Assessment
A promising antimicrobial agent should be potent against pathogens but exhibit minimal toxicity to host cells.
Protocol: Mammalian Cell Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[10]
Materials:
-
Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations.
-
Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Data Presentation and Selectivity Index
Data should be summarized for clarity. The Selectivity Index (SI) is a critical parameter to evaluate the compound's therapeutic window.
Table 1: Example Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 8 | 16 |
| E. coli ATCC 25922 | 16 | 32 |
| P. aeruginosa PAO1 | 32 | >64 |
| C. albicans SC5314 | 16 | 64 |
Table 2: Example Cytotoxicity and Selectivity Index Data
| Cell Line | CC₅₀ (µg/mL) | Pathogen | MIC (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| HEK293 | 128 | S. aureus | 8 | 16.0 |
| HEK293 | 128 | E. coli | 16 | 8.0 |
Calculation: The Selectivity Index is calculated as the ratio of the compound's cytotoxicity (CC₅₀) to its biological activity (MIC).[12][13][14] SI = CC₅₀ / MIC
A higher SI value (>10) is generally considered favorable, indicating that the compound is significantly more toxic to the microbial pathogen than to the host's cells.[15]
Caption: Detailed workflow for the MIC determination assay.
Conclusion
This application note provides a foundational framework for the initial antimicrobial characterization of this compound. By following these standardized protocols, researchers can generate robust, reliable, and comparable data regarding the compound's inhibitory and cidal activity, its killing kinetics, and its preliminary safety profile. The results from these studies will be crucial in determining whether this compound warrants further investigation in the drug discovery pipeline.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterization of 6-Bromoimidazo[1,2-a]pyrazin-2-amine as a Tubulin Polymerization Inhibitor
Introduction: Targeting the Dynamic Cytoskeleton in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] Their constant state of flux—characterized by periods of polymerization and depolymerization—is vital for numerous cellular functions, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[2] This indispensable role in mitosis makes tubulin a highly validated and successful target for cancer chemotherapy.[3]
Microtubule-targeting agents are broadly classified based on their binding site on the tubulin dimer and their mechanism of action.[3][4] These include stabilizers like the taxanes and destabilizers that inhibit polymerization, such as vinca alkaloids and compounds that bind to the colchicine site.[3] Colchicine binding site inhibitors (CBSIs) are a particularly attractive class of agents; by binding to β-tubulin at the interface with α-tubulin, they induce a conformational change that prevents the incorporation of the dimer into growing microtubules, leading to microtubule depolymerization, mitotic arrest, and ultimately, apoptosis.[5][6]
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry for developing potent tubulin polymerization inhibitors that target the colchicine binding site.[7][8][9] These compounds have demonstrated significant anti-proliferative activities across various cancer cell lines, often in the nanomolar range.[8][9] This document provides a comprehensive guide for researchers to characterize the biological activity of 6-Bromoimidazo[1,2-a]pyrazin-2-amine, a representative of this chemical class. The following protocols detail a logical workflow, from initial in vitro validation to cell-based mechanistic studies, to rigorously assess its potential as a tubulin-targeting anticancer agent.
Proposed Mechanism of Action
Based on extensive research on analogous imidazopyrazine derivatives, this compound is hypothesized to function as a potent inhibitor of tubulin polymerization by binding to the colchicine binding site located at the α-β tubulin interface.[7][8][10] This interaction prevents the tubulin heterodimer from adopting the straight conformation necessary for its incorporation into a growing microtubule. The resulting disruption of microtubule dynamics leads to the collapse of the microtubule network, which triggers the spindle assembly checkpoint, causing a sustained arrest of the cell cycle in the G2/M phase.[6] Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[4][6]
Caption: Proposed mechanism of this compound.
Experimental Workflow and Protocols
A multi-faceted approach is essential to fully characterize a novel tubulin inhibitor. The following experimental pipeline provides a robust framework for evaluating this compound, beginning with direct target engagement and progressing to cellular consequences.
Caption: Logical workflow for inhibitor characterization.
Protocol 1: In Vitro Tubulin Polymerization Assay
Principle: This is a primary assay to directly assess the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored in real-time by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymeric microtubules.[1] An inhibition of the fluorescence signal increase over time, relative to a vehicle control, indicates that the compound interferes with tubulin polymerization.
Materials and Reagents:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P or similar) containing:
-
Lyophilized Bovine Tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent Reporter
-
-
This compound (test compound)
-
Nocodazole or Colchicine (positive control for inhibition)[1][7]
-
DMSO (vehicle)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths suitable for the reporter (e.g., 360 nm Ex / 450 nm Em).
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare 10x working stocks of the test compound and controls (Nocodazole, Paclitaxel) by diluting in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Let it sit on ice for 10 minutes to ensure complete resuspension.
-
-
Reaction Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
On ice, prepare the master mix of tubulin solution. For each reaction, you will need tubulin, GTP (final concentration 1 mM), and the fluorescent reporter, as per the kit's instructions.
-
In the 96-well plate, add 10 µL of the 10x test compound, controls, or vehicle (buffer with DMSO) to the appropriate wells.
-
-
Initiation and Measurement:
-
To initiate polymerization, carefully add 90 µL of the ice-cold tubulin master mix to each well. Avoid introducing bubbles.
-
Immediately place the plate into the pre-warmed plate reader.
-
Measure fluorescence intensity every 60 seconds for at least 60 minutes at 37°C.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the maximal polymerization level (Vmax) for each curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%).
Example Data:
| Compound | IC₅₀ (µM) for Tubulin Polymerization |
| This compound | 1.5 |
| Nocodazole (Positive Control) | 2.1 |
| Paclitaxel (Enhancer Control) | N/A (Enhances polymerization) |
Protocol 2: Cell Viability and Cytotoxicity Assay
Principle: This assay determines the compound's effect on the proliferation and viability of cancer cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability. This allows for the calculation of a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Materials and Reagents:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma).[8][9]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
White, clear-bottom 96-well plates for cell culture.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compound or vehicle (DMSO, final concentration <0.5%).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the GI₅₀/IC₅₀ value.
Example Data:
| Cell Line | GI₅₀ (nM) for this compound |
| HCT-116 | 35 |
| MCF-7 | 52 |
Protocol 3: Immunofluorescence Staining of Microtubule Network
Principle: This microscopy-based technique provides direct visual evidence of the compound's effect on the microtubule cytoskeleton within cells.[10] Following treatment, cells are fixed and stained with an antibody specific for α-tubulin. A fluorescently-labeled secondary antibody allows for visualization, revealing changes in microtubule organization, density, and morphology.
Materials and Reagents:
-
HeLa or A549 cells (known for good morphology).
-
Sterile glass coverslips in 24-well plates.
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody.
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (for PFA fixation): 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate to achieve 60-70% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around its IC₅₀ value (e.g., 1x and 5x IC₅₀) and a vehicle control for 18-24 hours.
-
-
Fixation and Permeabilization:
-
Methanol Fixation (preferred for microtubule visualization): Aspirate the medium, wash once with warm PBS, and add ice-cold methanol. Incubate for 5 minutes at -20°C.[11]
-
PFA Fixation: Aspirate medium, wash with PBS, and fix with 4% PFA for 15 minutes at room temperature. Wash 3 times with PBS, then permeabilize with 0.2% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash the coverslips 3 times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[2]
-
The next day, wash 3 times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[2]
-
-
Nuclear Staining and Mounting:
-
Wash 3 times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.[2]
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Capture images of both the microtubule network and the nuclei.
-
Expected Results:
-
Vehicle Control: Cells will display a well-organized, dense network of fine microtubule filaments extending throughout the cytoplasm.
-
Treated Cells: The microtubule network will appear disorganized and diffuse. Cells arrested in mitosis will be rounded with condensed chromosomes and abnormal spindle formation.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Principle: Tubulin inhibitors cause cells to arrest in the G2/M phase of the cell cycle.[8] This arrest can be quantified using flow cytometry.[12] Cells are fixed and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content. Flow cytometry analysis then generates a histogram that distinguishes cell populations based on their DNA content: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[13]
Materials and Reagents:
-
Cancer cell lines (e.g., HCT-116).
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Fixative: Ice-cold 70% ethanol.[14]
-
PI/RNase Staining Buffer: Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14][15]
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and grow to ~60% confluency.
-
Treat cells with the test compound (e.g., at 1x and 5x IC₅₀) and a vehicle control for 24 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, which PI can also bind to.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE channel).
-
Collect at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control. A significant increase in the G2/M population indicates mitotic arrest.
Example Data:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.4% | 25.1% | 19.5% |
| This compound (35 nM) | 15.2% | 10.5% | 74.3% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2–a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Cell-based Assays | MuriGenics [murigenics.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of key cellular kinases.[1] This has led to their investigation as anti-proliferative, anti-inflammatory, and anticancer agents.[2][3][4] This document provides a comprehensive, phased experimental guide for researchers, scientists, and drug development professionals to systematically characterize the bioactivity of a novel derivative, 6-Bromoimidazo[1,2-a]pyrazin-2-amine. The proposed workflow is designed to be logical and resource-efficient, beginning with broad phenotypic screening and progressing to more specific mechanistic validation assays. We provide the scientific rationale behind experimental choices, detailed step-by-step protocols for key assays, and guidance on data interpretation, establishing a self-validating system to confidently assess the compound's therapeutic potential.
Introduction: Rationale and Strategic Overview
The imidazo[1,2-a]pyrazine core is a structural analog of deazapurines and is present in numerous compounds that target ATP-binding sites, particularly those within protein kinases. Published research has identified derivatives that potently inhibit Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and IκB kinases (IKK), leading to anti-tumor effects and modulation of inflammatory pathways.[2][4][5][6]
Given this precedent, our primary hypothesis is that This compound (herein referred to as "Test Compound") possesses anti-proliferative activity, likely mediated by the inhibition of one or more protein kinases. A secondary hypothesis is that inhibition of kinases involved in inflammatory signaling, such as IKK, will lead to measurable downstream effects on the NF-κB pathway.[2][7]
To test these hypotheses, we propose a three-phased experimental approach. This strategy ensures that foundational data on cytotoxicity and broad activity are established before committing resources to more complex and targeted mechanistic studies. This tiered approach is a standard practice in drug discovery for the efficient identification and validation of bioactive small molecules.[8][9]
Figure 1: Phased workflow for bioactivity testing.
Phase 1: Foundational Anti-Proliferative Screening
The initial step is to determine if the Test Compound has a general cytotoxic or anti-proliferative effect on cancer cells. A colorimetric assay like the MTT or WST-8 assay is a rapid, cost-effective, and high-throughput method for this purpose.[10][11] The principle relies on the conversion of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[12] A reduction in color indicates a loss of cell viability.
2.1. Recommended Cell Lines
To obtain a preliminary understanding of selectivity, it is advisable to test the compound on at least two cancer cell lines from different lineages and one non-cancerous cell line.[10][13]
| Cell Line | Type | Rationale for Inclusion |
| MCF-7 | Human Breast Adenocarcinoma | Commonly used epithelial cancer model; well-characterized.[10] |
| HCT116 | Human Colorectal Carcinoma | Represents a different cancer type; known for its use in cell cycle studies.[4] |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess general cytotoxicity and calculate a selectivity index.[10][11] |
2.2. Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies and is designed to determine the half-maximal inhibitory concentration (IC50) of the Test Compound.[12][14]
Materials:
-
Test Compound (this compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Selected cell lines (e.g., MCF-7, HCT116, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered, stored protected from light)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment control."
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for 48 hours (a 24h or 72h time point can also be included).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[14]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2.3. Data Analysis and Interpretation
-
Calculate Percent Viability:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
-
Determine IC50:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.
-
| Parameter | Description | Interpretation |
| IC50 | Concentration of the Test Compound that reduces cell viability by 50%. | A lower IC50 value indicates higher potency. An IC50 < 20 µM is generally considered a good starting point for further investigation. |
| Selectivity Index (SI) | SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells) | An SI > 2 suggests some level of cancer cell selectivity.[10] |
Phase 2: Target Class Identification
If the Test Compound demonstrates potent anti-proliferative activity (e.g., IC50 < 20 µM), the next logical step is to identify its molecular target(s). Based on the imidazo[1,2-a]pyrazine scaffold, protein kinases are the most probable target class.[3][6]
3.1. Approach: Kinase Panel Screening
The most direct way to identify kinase targets is to screen the compound against a large panel of purified kinases in a biochemical assay format. Several commercial services (e.g., Eurofins, Reaction Biology) offer panels that measure the inhibition of hundreds of kinases at one or two fixed compound concentrations.
-
Primary Screen: Test at a single high concentration (e.g., 10 µM) to identify any kinase inhibited by >50-70%.
-
Dose-Response: For any "hits" from the primary screen, perform a full dose-response analysis to determine the IC50 for each specific kinase.
This approach provides direct, unbiased evidence of kinase inhibition and can reveal both primary targets and potential off-target liabilities.[15]
Phase 3: Cellular Mechanism of Action (MoA)
Data from Phases 1 and 2 provide a hypothesis: "The Test Compound inhibits the proliferation of cancer cells by inhibiting Kinase X." Phase 3 is designed to validate this link within a cellular context.
4.1. Mechanistic Assay 1: Cell Cycle Analysis
Many kinases, particularly Aurora kinases and CDKs, are critical regulators of the cell cycle.[4] Inhibition of these kinases often leads to a block at specific phases of the cell cycle (e.g., G2/M phase).[14] This can be readily measured using flow cytometry.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cells treated with the Test Compound (at 1x and 5x the IC50 value) for 24 hours.
-
Cold PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest and Fixation:
-
Harvest both floating and adherent cells and collect by centrifugation (300 x g, 5 min).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark for 30 minutes at room temperature.[14]
-
-
Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be consistent with the inhibition of mitotic kinases like Aurora kinase.[14]
-
4.2. Mechanistic Assay 2: NF-κB Nuclear Translocation
If kinase screening identifies IKKα or IKKβ as a target, it is crucial to confirm that this inhibition affects the downstream NF-κB signaling pathway.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., with TNF-α), the IKK complex phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus to activate gene transcription.[7][16] An IKK inhibitor would block this translocation.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 9. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biocurate.com [biocurate.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Cell-Based Assays for the Characterization of Imidazo[1,2-a]pyrazine Compounds
Introduction: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core have demonstrated potential as anticancer agents, with activities attributed to various mechanisms including the inhibition of critical cellular signaling pathways and disruption of cytoskeletal dynamics.[2][3][4][5] The journey from a promising chemical entity to a validated therapeutic candidate is a multi-step process heavily reliant on robust biological evaluation.
This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays essential for the preclinical characterization of novel imidazo[1,2-a]pyrazine compounds. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to provide the underlying scientific rationale, ensuring that each protocol functions as a self-validating system. We will progress logically from foundational cytotoxicity assessments to in-depth mechanism of action (MOA) studies, equipping researchers in drug development with the tools to generate decisive, high-quality data.
Part 1: Foundational Analysis - Quantifying Cytotoxicity and Viability
The initial and most fundamental question for any potential anticancer compound is its effect on cell viability. A robust cytotoxicity profile is the bedrock upon which all subsequent mechanistic studies are built. While several methods exist, we will focus on the luminescent ATP assay for its superior sensitivity, broad linear range, and reduced susceptibility to interference from colored or reducing compounds, a known issue with tetrazolium-based assays like MTT.[6]
Principle of the Luminescent ATP Assay
This assay quantifies adenosine triphosphate (ATP), the principal energy currency of the cell.[7] The intracellular ATP concentration is directly proportional to the number of metabolically active, viable cells. Upon cell lysis, a proprietary thermostable luciferase enzyme utilizes the released ATP to oxidize luciferin, generating a luminescent signal that is measured with a luminometer.[8] A decrease in signal relative to untreated controls indicates a loss of viability or cytotoxicity.
Protocol 1.1: Determining Compound IC₅₀ using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining IC₅₀ using a luminescent ATP-based assay.
Materials:
-
Selected cancer cell line(s) (e.g., HCT-116, MCF-7, A549)[4][9]
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well microplates suitable for luminescence
-
Imidazo[1,2-a]pyrazine compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete medium (see Table 1).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "no-cell" background controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of the imidazo[1,2-a]pyrazine compound in culture medium. A common starting point is a 10-point, 3-fold dilution series from a top concentration of 100 µM.
-
Prepare a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
-
-
Assay Readout:
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Subtract the average luminescence of the "no-cell" control wells from all other readings.
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Plot the normalized percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve and calculate the IC₅₀ value.
| Parameter | Recommendation | Rationale |
| Cell Line | HCT-116 (Colon), A549 (Lung), MCF-7 (Breast) | Commonly used and representative cancer cell lines.[3][4] |
| Seeding Density | 2,000 - 5,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |
| Treatment Duration | 48 - 72 hours | Allows sufficient time for the compound to exert its effects, which may be cell-cycle dependent. |
| Vehicle Control | DMSO concentration ≤ 0.5% | Minimizes solvent-induced cytotoxicity. |
| Positive Control | Doxorubicin or Staurosporine | Validates assay performance and cell responsiveness to a known cytotoxic agent. |
Part 2: Target Engagement - Is the Compound Hitting its Mark?
Once a compound demonstrates cytotoxicity, it is crucial to verify that it directly interacts with its intended intracellular target(s). The Cellular Thermal Shift Assay (CETSA™) is a powerful biophysical method that assesses target engagement in a physiologically relevant context—the intact cell.[10][11]
Principle of CETSA™
The core principle of CETSA is that the binding of a ligand (your compound) to its target protein increases the protein's thermal stability.[12][13] When intact cells are heated, proteins begin to denature and aggregate. Unbound target proteins will precipitate out of solution at a lower temperature than target proteins that are stabilized by a bound compound. By measuring the amount of soluble target protein remaining across a range of temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[14]
Protocol 2.1: Verifying Target Engagement using CETSA™ and Western Blot
This protocol describes the classic CETSA™ workflow to generate a melt curve.
Caption: Kinetic analysis of apoptosis and necrosis using a real-time, plate-based assay.
Protocol 3.2: Real-Time Monitoring of Apoptosis
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate as described in Protocol 1.1.
-
After 24 hours, add the serially diluted imidazo[1,2-a]pyrazine compound.
-
-
Reagent Addition:
-
Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent according to the manufacturer's instructions.
-
Add the reagent to each well at the time of compound treatment.
-
-
Kinetic Measurement:
-
Place the plate in a plate reader equipped with environmental controls (37°C, 5% CO₂).
-
Measure luminescence and fluorescence at regular intervals (e.g., every 1-2 hours) for up to 48 hours.
-
Data Analysis and Interpretation: Plot both the luminescent and fluorescent signals over time for each compound concentration.
-
Apoptosis: A dose-dependent increase in luminescence over time, preceding or in the absence of a strong fluorescence signal, indicates induction of apoptosis.
-
Primary Necrosis/Cytotoxicity: A rapid, simultaneous increase in both luminescence and fluorescence suggests a primary cytotoxic event leading to immediate loss of membrane integrity.
-
Secondary Necrosis: An increase in luminescence followed several hours later by an increase in fluorescence is characteristic of cells undergoing apoptosis and progressing to late-stage secondary necrosis. [15]
Part 4: Advanced Profiling with High-Content Imaging (HCI)
Application Example: Multiplexed Analysis of Cytotoxicity, Cell Cycle, and Tubulin Morphology
For an imidazo[1,2-a]pyrazine derivative suspected of being a tubulin inhibitor, HCI can simultaneously visualize and quantify its effects on cell number, cell cycle progression, and the microtubule network. [4][9] HCI Experimental Workflow
Caption: High-Content Imaging workflow for multiplexed phenotypic analysis.
Conceptual Protocol:
-
Cell Culture and Treatment: Plate cells in optically clear, black-walled 96- or 384-well plates. Treat with the compound for an appropriate duration (e.g., 24 hours).
-
Staining:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Incubate with a primary antibody against a target of interest (e.g., anti-α-tubulin).
-
Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain like Hoechst 33342.
-
-
Image Acquisition: Place the plate into an automated HCI instrument. The system will automatically focus and capture images from multiple fluorescent channels for each well.
-
Image Analysis:
-
Use dedicated software to identify individual cells (segmentation) based on the nuclear stain.
-
The software then quantifies dozens of parameters for each cell, such as:
-
Cell Count: The number of nuclei serves as a direct measure of viability.
-
Nuclear DNA Content: The integrated intensity of the Hoechst signal within each nucleus can be used to profile the cell cycle distribution (similar to flow cytometry but with spatial information).
-
Microtubule Morphology: Quantify changes in the tubulin network, such as fiber length, branching, and texture, to confirm the effects of a tubulin-targeting agent.
-
-
Data Interpretation: HCI provides a rich dataset that can confirm multiple hypotheses simultaneously. For a tubulin-targeting imidazo[1,2-a]pyrazine, one would expect to see a dose-dependent decrease in cell number, an increase in the population of cells with 4N DNA content (G₂/M arrest), and a significant disruption of the normal filamentous tubulin network, often characterized by a diffuse cytoplasmic stain or condensed, disorganized fibers. [4][9]
Conclusion and Future Perspectives
The suite of assays described provides a robust, logical, and efficient workflow for the comprehensive characterization of novel imidazo[1,2-a]pyrazine compounds. By systematically progressing from broad cytotoxicity screening to specific target engagement and detailed mechanistic studies, researchers can build a compelling data package to support lead optimization and candidate selection. The integration of traditional plate-reader assays with advanced high-content imaging provides both high-throughput quantification and deep phenotypic insight.
Future work can extend these foundational protocols to more physiologically relevant models, such as 3D cell cultures (spheroids), which better mimic the tumor microenvironment and can provide more predictive data for in vivo success. [19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.sg]
- 16. criver.com [criver.com]
- 17. alitheagenomics.com [alitheagenomics.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and reproducibility of your synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is formatted to rapidly diagnose and solve specific issues you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material (2-Amino-5-bromopyrazine)
You've run the reaction for the prescribed time, but TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-5-bromopyrazine.
Possible Causes & Recommended Solutions
| Likely Cause | Underlying Rationale | Recommended Action & Protocol |
| Ineffective Alkylation | The initial step of the reaction is the N-alkylation of 2-amino-5-bromopyrazine with an α-halocarbonyl compound (e.g., chloroacetaldehyde). If this step is inefficient, the subsequent cyclization cannot occur. This can be due to poor reagent quality, insufficient temperature, or incorrect stoichiometry. | 1. Verify Reagent Quality: Use a fresh or recently verified batch of chloroacetaldehyde or bromoacetaldehyde dimethyl acetal. Aqueous solutions of chloroacetaldehyde can degrade. 2. Optimize Temperature: While some procedures suggest room temperature, gently heating to 40-50°C can significantly increase the rate of alkylation without promoting excessive side reactions[1]. 3. Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to drive the reaction to completion. |
| Incorrect pH / Insufficient Base | The cyclization step, which forms the imidazole ring, is often base-mediated. An inadequate amount of a weak base like sodium bicarbonate (NaHCO₃) can stall the reaction after the initial alkylation, leading to an accumulation of the intermediate and unreacted starting material[1][2]. | 1. Add a Mild Base: Include 1.5-2.0 equivalents of NaHCO₃ in the reaction mixture from the start. This neutralizes the HBr or HCl formed during the reaction, facilitating the final ring-closing dehydration. 2. Monitor pH: If possible, check that the reaction medium is not overly acidic during the run. |
| Solvent Choice | The polarity and protic nature of the solvent can dramatically affect reaction rates. Highly polar aprotic solvents may not be ideal for the initial condensation, while alcohols are generally effective. | 1. Use Protic Solvents: Ethanol, isopropanol (IPA), or tert-butanol are excellent choices as they facilitate both the solubility of the starting materials and the proton transfer steps involved in the mechanism[2]. A patent for a similar synthesis specifies ethanol as a suitable solvent[1]. |
Problem 2: Multiple Spots on TLC/LC-MS & Formation of Dark, Tarry Side Products
Your crude reaction mixture is a complex mess, showing multiple product spots and a dark, polymeric appearance, making purification a significant challenge.
Possible Causes & Recommended Solutions
| Likely Cause | Underlying Rationale | Recommended Action & Protocol |
| Self-Polymerization of Acetaldehyde | Chloroacetaldehyde and bromoacetaldehyde are highly reactive and prone to self-condensation or polymerization, especially under basic conditions or at elevated temperatures. This is a primary source of tar formation. | 1. Control Reagent Addition: Add the aqueous chloroacetaldehyde solution dropwise to the heated solution of 2-amino-5-bromopyrazine in your chosen solvent. This keeps the instantaneous concentration of the aldehyde low, favoring the desired bimolecular reaction over polymerization. 2. Moderate Temperature: Avoid excessive heat. Temperatures above 60-70°C can accelerate polymerization. Stick to the 40-50°C range[1]. |
| Decomposition of Product/Intermediates | The imidazo[1,2-a]pyrazine core, while aromatic, can be sensitive to prolonged heating under harsh conditions, leading to colored impurities. | 1. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS every 2-4 hours. Once the starting material is consumed, proceed with the workup immediately. Extended reaction times (e.g., >24 hours) often lead to lower quality crude product[1]. |
| Oxidative Side Reactions | Although less common, atmospheric oxygen can sometimes play a role in the formation of colored impurities, especially if trace metals are present. | 1. Run Under Inert Atmosphere: For maximum reproducibility and purity, consider running the reaction under a nitrogen or argon atmosphere. This is particularly important if you are aiming for very high purity material for downstream applications. |
Problem 3: Difficulty in Product Purification and Isolation
The reaction appears to have worked, but isolating a pure, crystalline solid of this compound is proving difficult. The product may be oily, extremely polar, or co-elute with impurities.
Possible Causes & Recommended Solutions
| Likely Cause | Underlying Rationale | Recommended Action & Protocol |
| High Polarity of the Product | The free amine on the imidazo[1,2-a]pyrazine core makes the molecule quite polar, leading to poor solubility in common non-polar organic solvents and streaking on silica gel columns[2]. | 1. Optimized Extraction: After quenching the reaction, use a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1) for extraction. 2. Column Chromatography Tips: Use a polar mobile phase system. Start with 100% ethyl acetate and gradually add methanol (up to 10%). Adding a small amount of triethylamine or ammonia (0.5-1%) to the eluent can deactivate the acidic silica gel, preventing streaking and improving peak shape. |
| Product is Water-Soluble as a Salt | If the reaction workup leaves the product in an acidic state, it will exist as a highly water-soluble salt (e.g., hydrobromide or hydrochloride), preventing its extraction into an organic layer. | 1. Careful Basification: During the aqueous workup, carefully adjust the pH of the solution to 8-9 using a saturated NaHCO₃ or a dilute NaOH solution. This ensures the product is the free base, which is significantly more soluble in organic solvents. Confirm the pH with test strips. |
| Incomplete Removal of Polar Impurities | Highly polar side products or residual base can interfere with crystallization. | 1. Recrystallization: If chromatography is challenging, recrystallization can be effective. A patent for a similar compound suggests recrystallization from a suitable solvent as a final purification step[1]. Good solvent systems to try include ethanol/water, acetonitrile, or isopropanol. Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for this synthesis?
The synthesis of the imidazo[1,2-a]pyrazine core is a classic condensation-cyclization reaction. It proceeds in two main stages:
-
Nucleophilic Substitution: The exocyclic nitrogen of 2-amino-5-bromopyrazine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl (e.g., chloroacetaldehyde). This forms an N-alkylated intermediate.
-
Intramolecular Cyclization & Dehydration: The endocyclic pyrazine nitrogen then attacks the carbonyl carbon of the newly attached side chain. This is followed by dehydration (loss of a water molecule) to form the aromatic five-membered imidazole ring, yielding the final fused heterocyclic system.
Q2: What are the most critical parameters to control for maximizing yield?
Based on literature and practical experience, the three most critical parameters are:
-
Temperature Control: Maintaining a gentle heat (40-50°C) is key. It's a balance between providing enough energy for the reaction to proceed efficiently while preventing the thermal degradation and polymerization that occurs at higher temperatures[1].
-
pH Management: The reaction generates acid (HCl or HBr). Neutralizing this with a mild base like NaHCO₃ is crucial for the final ring-closing step to occur efficiently[1][2].
-
Reagent Quality and Addition: The purity of the starting aminopyrazine and the stability of the chloroacetaldehyde solution are paramount. Slow, controlled addition of the aldehyde prevents it from becoming its own worst enemy through polymerization.
Q3: Are there alternative synthetic routes available?
Yes, while the condensation of an aminopyrazine with an α-halocarbonyl is the most direct method, other strategies exist for constructing the imidazo[1,2-a]pyrazine scaffold. One notable alternative is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like iodine[3][4][5][6]. This method is powerful for creating diverse libraries of substituted imidazopyrazines in a single step[4][5]. However, for the specific synthesis of the unsubstituted 2-amino parent compound, the classical condensation remains the most straightforward approach.
Reference Protocol
This protocol is a synthesized and optimized procedure based on established methods[1][2].
Objective: To synthesize this compound.
Materials:
-
2-Amino-5-bromopyrazine (1.0 eq)
-
Chloroacetaldehyde (40-50% aqueous solution, 1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyrazine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Add ethanol to the flask to create a slurry (approx. 0.2-0.5 M concentration).
-
Begin stirring and gently heat the mixture to 45°C.
-
Once the temperature is stable, add the chloroacetaldehyde solution (1.2 eq) dropwise over 15-20 minutes.
-
Maintain the reaction at 45°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate. Stir vigorously.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, followed by methanol in ethyl acetate) or by recrystallization from ethanol/water to obtain the pure product.
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered with this important class of molecules. Drawing from established principles in medicinal chemistry and formulation science, this resource offers troubleshooting guides and frequently asked questions to navigate these hurdles effectively.
Introduction: The Solubility Challenge with Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, a significant bottleneck in the development of these promising candidates is their often-poor aqueous solubility. This inherent low solubility can stem from their rigid, planar structure and intermolecular forces that favor a stable crystal lattice, which in turn limits dissolution and subsequent bioavailability.[3]
This guide will walk you through a systematic approach to addressing these solubility issues, from initial assessment to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
Here are some of the most common questions we receive regarding the solubility of imidazo[1,2-a]pyrazine compounds.
Q1: My imidazo[1,2-a]pyrazine compound is poorly soluble in aqueous buffers. What is the first step I should take?
A1: The initial step is to accurately quantify the solubility and understand the pH-solubility profile. Since the imidazo[1,2-a]pyrazine core contains basic nitrogen atoms, the solubility is often pH-dependent.[4][5] Determine the compound's pKa and then measure its solubility in a range of buffers (e.g., pH 2, 4, 6.8, and 7.4) to see if solubility increases at lower pH due to salt formation.
Q2: I've confirmed my compound has low intrinsic solubility. What are some simple, early-stage strategies to improve it for in vitro assays?
A2: For early-stage in vitro screening, co-solvents are a practical choice.[6] Dimethyl sulfoxide (DMSO) is a common starting point, but it's crucial to keep the final concentration low (typically <0.5%) to avoid artifacts in biological assays. Other co-solvents to consider include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] Always run a vehicle control to ensure the solvent itself does not affect the experimental outcome.
Q3: Can I use surfactants to improve the solubility of my compound?
A3: Yes, surfactants can be effective. Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used to form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility.[7] However, be mindful that surfactants can also interfere with certain biological assays, so their use should be carefully validated.
Q4: Is salt formation a viable strategy for imidazo[1,2-a]pyrazine compounds?
A4: Absolutely. Given the presence of basic nitrogen atoms in the heterocyclic ring system, forming a salt with a pharmaceutically acceptable acid is a highly effective method to enhance solubility.[4][8][9] Common counterions include hydrochloride, mesylate, and tartrate.[9] The success of this approach depends on the pKa of your compound and the properties of the resulting salt form.
Part 2: In-Depth Troubleshooting Guides
When simple methods are insufficient, a more systematic and advanced approach is necessary. The following guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Systematic Solubility Screening Workflow
A structured approach to solubility enhancement is crucial. The following workflow diagram illustrates a logical progression from initial characterization to advanced formulation.
Caption: A decision-making workflow for addressing poor solubility.
Guide 2: Chemical Modification Strategies
If the intrinsic properties of the parent molecule are the primary issue, chemical modifications can be a powerful tool.
Why it works: By reacting the basic nitrogen centers of the imidazo[1,2-a]pyrazine core with an acid, an ionic salt is formed. Salts generally have higher aqueous solubility than the corresponding free base due to the favorable energetics of ion-dipole interactions with water molecules.[8][9]
Experimental Protocol: Salt Screening
-
Solubilize the Free Base: Dissolve a known amount of your imidazo[1,2-a]pyrazine compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Add Counterion: Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) dissolved in the same or a miscible solvent.
-
Induce Precipitation: Allow the mixture to stir at room temperature. If no precipitate forms, cooling or the addition of an anti-solvent may be necessary.
-
Isolate and Characterize: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Analyze: Characterize the salt form for its crystalline structure (X-ray powder diffraction - XRPD), thermal properties (Differential Scanning Calorimetry - DSC), and, most importantly, its aqueous solubility.
| Parameter | Free Base | Hydrochloride Salt | Mesylate Salt |
| Aqueous Solubility (µg/mL) | < 1 | 50 | 120 |
| Melting Point (°C) | 210 | 185 (decomposes) | 198 |
| Physical Form | Crystalline | Crystalline | Crystalline |
Table 1: Example data from a salt screening experiment.
Why it works: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[10][11] For improving solubility, a polar or ionizable promoiety is attached to the parent drug.[10] This can be particularly useful if salt formation is not successful or leads to an unstable compound.
Common Prodrug Strategies:
-
Phosphate Esters: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved by alkaline phosphatases in the body.
-
Amino Acid Conjugates: Linking an amino acid can introduce an ionizable group, enhancing solubility.[10]
-
PEGylation: Conjugating with polyethylene glycol (PEG) can improve solubility and pharmacokinetic properties.
Considerations: The design of a prodrug requires careful consideration of the linkage chemistry to ensure efficient cleavage and release of the active drug at the desired site of action.[11]
Guide 3: Formulation-Based Approaches
When modifying the molecule itself is not feasible or desirable, advanced formulation techniques can be employed.
Why it works: Crystalline materials have a highly ordered, stable structure that requires significant energy to break apart for dissolution. In contrast, amorphous materials lack this long-range order and exist in a higher energy state, leading to increased apparent solubility and faster dissolution rates.[12] An ASD involves dispersing the drug in an amorphous form within a polymer matrix, which stabilizes the amorphous state and prevents recrystallization.[12][13][14]
Key Components:
-
Drug: The poorly soluble imidazo[1,2-a]pyrazine compound.
-
Polymer Carrier: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus® are commonly used.[14][15][16] These polymers also help maintain supersaturation of the drug upon dissolution.[15]
Experimental Protocol: Preparation of ASD by Spray Drying
-
Prepare the Spray Solution: Dissolve both the imidazo[1,2-a]pyrazine compound and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone, or a mixture).
-
Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Collect the Product: The resulting solid dispersion is collected from the cyclone.
-
Characterization: Confirm the amorphous nature of the drug using XRPD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline drug.
Caption: Mechanism of solubility enhancement by ASDs.
Why it works: Reducing the particle size of a drug to the nanometer scale increases the surface area-to-volume ratio, which leads to an increase in dissolution velocity according to the Noyes-Whitney equation.[17][18][19][20]
Common Nanotechnology Strategies:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[21][22] They can be prepared by media milling or high-pressure homogenization.
-
Lipid-Based Nanocarriers: This includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which encapsulate the drug in a lipid matrix.[21]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for encapsulating lipophilic drugs.[21][22]
Considerations: Nanotechnology approaches often require specialized equipment and careful control of formulation parameters to ensure stability and prevent particle aggregation.[17][23]
Part 3: Concluding Remarks
Overcoming the poor solubility of imidazo[1,2-a]pyrazine compounds is a multifaceted challenge that requires a systematic and informed approach. There is no single "magic bullet" solution; the optimal strategy will depend on the specific physicochemical properties of the compound, the intended therapeutic application, and the stage of drug development.[13] By starting with a thorough characterization of the molecule's properties and progressing through the tiered strategies outlined in this guide—from simple co-solvents to advanced chemical modifications and formulation technologies—researchers can significantly improve the developability of these promising therapeutic agents.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 6. ijpbr.in [ijpbr.in]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. mdpi.com [mdpi.com]
- 18. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [vietnamjournal.ru]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nanotechnological Approaches for Solubility Enhancement | Encyclopedia MDPI [encyclopedia.pub]
- 22. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 23. admin.mantechpublications.com [admin.mantechpublications.com]
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 6-Bromoimidazo[1,2-a]pyrazin-2-amine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to overcome common purification challenges. This guide is structured as a dynamic troubleshooting resource, addressing potential issues in a direct question-and-answer format.
Core Principles of Purifying this compound
This compound is a heterocyclic amine, a class of compounds known for its unique purification challenges. The presence of basic nitrogen atoms within the fused ring system dictates its chemical behavior, particularly its interaction with common purification media. Understanding these interactions is paramount to developing an effective purification strategy.
The primary challenge in the purification of many heterocyclic amines is their tendency to interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in flash chromatography.[1] This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column, resulting in low recovery.
Therefore, successful purification of this compound hinges on mitigating this acid-base interaction. This can be achieved through several strategies, which will be detailed in the following sections:
-
Modification of the Mobile Phase: Introducing a basic additive to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: Employing a stationary phase with a less acidic or even basic character.
-
Orthogonal Purification Techniques: Utilizing methods that do not rely on silica gel chromatography, such as recrystallization or acid-base extraction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Flash Chromatography
Q1: My compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What's happening and how can I fix it?
A1: This is a classic sign of strong interaction between your basic amine and the acidic silica gel. The streaking, or tailing, occurs because the compound's interaction with the stationary phase is not a simple equilibrium, leading to a continuous "bleeding" of the compound down the column rather than a sharp band.
Troubleshooting Steps:
-
Introduce a Basic Modifier: The most common and often effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.1-1% (v/v). The TEA will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.[2]
-
Optimize the Solvent System:
-
Dichloromethane/Methanol: This is a common solvent system for polar compounds. Start with a low percentage of methanol and gradually increase it. The addition of TEA is highly recommended with this system.
-
Ethyl Acetate/Hexanes: While less polar, this system can also be effective, especially with the addition of TEA. It offers the advantage of being less aggressive than methanol in terms of elution strength.
-
-
Consider an Alternative Stationary Phase:
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is covalently modified with amino groups, creating a basic environment that repels basic compounds, leading to sharper peaks and better separation without the need for mobile phase modifiers.[2]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic or neutral alumina will not have the acidic sites that cause tailing.
-
Experimental Workflow: Selecting a Chromatography Strategy
Caption: Decision tree for selecting a flash chromatography strategy.
Q2: I'm not seeing my compound elute from the column, even at high solvent polarity. What should I do?
A2: This is another consequence of strong adsorption to the silica gel. Your compound is likely stuck at the top of the column.
Troubleshooting Steps:
-
Increase Modifier Concentration: If you are already using TEA, try increasing the concentration to 1-2%.
-
Switch to a More Polar Mobile Phase: A gradient of dichloromethane to 10-20% methanol with 1% TEA should be sufficient to elute most polar amines.
-
Flush the Column: If you suspect your compound is irreversibly bound, you can try flushing the column with a very polar mixture, such as 5-10% ammonium hydroxide in methanol. This is a last resort, as it may not be possible to recover the compound in a pure form, but it can confirm if the compound was on the column.
-
Re-evaluate your Purification Strategy: If your compound is extremely polar, flash chromatography on silica may not be the ideal method. Consider reverse-phase chromatography or recrystallization.
Recrystallization
Q3: I'm trying to recrystallize my crude product, but it's either insoluble in everything or dissolves in everything. How do I find a good recrystallization solvent?
A3: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent will dissolve your compound when hot but not when cold.
Troubleshooting Steps:
-
Systematic Solvent Screening: Use small amounts of your crude product in test tubes and test a range of solvents with varying polarities. Common choices include:
-
Alcohols: Ethanol, methanol, isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Aromatic Hydrocarbons: Toluene.
-
Ethers: Diethyl ether, tetrahydrofuran (THF).
-
Halogenated Solvents: Dichloromethane.
-
Apolar Solvents: Hexanes, heptane.
-
-
Use a Co-solvent System: If you can't find a single suitable solvent, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Potential Co-solvent Pairs:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene/Hexanes
-
-
Step-by-Step Protocol for Recrystallization Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid dissolves or it is clear it is insoluble.
-
If the solid is insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate.
-
If the solid dissolves when hot, it is a potential recrystallization solvent. Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe if crystals form upon cooling. If they do, you have found a good solvent.
-
If the compound "oils out" (forms a liquid layer instead of crystals), try a different solvent or a co-solvent system.
Q4: My compound won't crystallize, even from a supersaturated solution. What can I do to induce crystallization?
A4: Inducing crystallization can sometimes be more of an art than a science, but there are several techniques you can try.
Troubleshooting Steps:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of the pure, crystalline product, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Reduce the Temperature Slowly: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Partially Evaporate the Solvent: If the solution is not sufficiently saturated, you can allow some of the solvent to evaporate slowly, which will increase the concentration of your compound and may induce crystallization.
Detailed Purification Protocols
The following are starting-point protocols based on the purification of structurally similar compounds and general principles of heterocyclic amine purification.[1][3] You will likely need to optimize these for your specific reaction mixture.
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To purify this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system such as 95:5 DCM/MeOH and 50:50 EtOAc/Hexanes.
-
Add a few drops of TEA to the developing solvent to see if it improves the spot shape.
-
Visualize the spots under UV light (254 nm). The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Choose a column of appropriate size for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM or a high hexanes ratio).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). For example, start with 100% DCM and gradually increase the percentage of MeOH.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Quantitative Data Summary for Flash Chromatography
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Dichloromethane/Methanol with 0.5% Triethylamine |
| Mobile Phase B | Ethyl Acetate/Hexanes with 0.5% Triethylamine |
| Gradient | Start with low polarity and gradually increase |
| Sample Loading | Dry loading is preferred for optimal resolution |
Protocol 2: Recrystallization
Objective: To purify this compound by leveraging its differential solubility in a hot versus cold solvent.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or co-solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizing the Purification Workflow
Caption: A typical recrystallization workflow.
References
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. The answers provide not only solutions but also the underlying chemical principles to help you make informed decisions in the lab.
Section 1: Low Yields and Reaction Failures
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in imidazo[1,2-a]pyrazine synthesis often stem from a few critical factors:
-
Purity of Starting Materials: The traditional synthesis involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[1] Impurities in either starting material can introduce competing side reactions, consuming your reagents and complicating purification. Always verify the purity of your starting materials by NMR or another suitable analytical method before starting the reaction.
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial. For instance, some variations of this synthesis, like the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, are highly sensitive to the choice of solvent and catalyst.[2][3] Using a non-optimal solvent can stall the reaction or favor the formation of side products.[4]
-
Atmosphere: Certain reaction intermediates may be sensitive to oxygen or moisture. If you are observing a complex mixture of products, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[4]
Q2: I am attempting a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyrazine, but it's not working. What should I check?
The GBB reaction, which combines an aminopyrazine, an aldehyde, and an isocyanide, is a powerful tool but requires careful optimization.[2][3]
-
Catalyst Choice: This reaction is often catalyzed by a Lewis acid (like Sc(OTf)₃ or BF₃·MeCN) or a Brønsted acid (like p-toluenesulfonic acid).[2][5][6] The catalyst is not always interchangeable. If one class of catalyst is failing, consider trying another. For example, a study on an industrial scale-up found that BF₃·MeCN was effective.[2]
-
Solvent Effects: Alcohols like methanol are not just solvents in the GBB reaction; they can act as co-catalysts, influencing the reaction mechanism and accelerating key steps.[5] If you are using an aprotic solvent like toluene or DCM and the reaction is sluggish, switching to methanol or ethanol could provide a significant rate enhancement.[5][7]
-
Water Scavenging: The initial step of the GBB reaction is the formation of an imine from the aminopyrazine and the aldehyde. This is a condensation reaction that releases water. The presence of excess water can inhibit the reaction. The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields.[2]
Section 2: Unexpected Side Products
Q3: I've isolated a major byproduct with a mass that doesn't correspond to any expected intermediate. What could it be?
When synthesizing imidazo[1,2-a]pyrazines, particularly from aminopyrazines and α-halocarbonyls, the formation of regioisomers is a potential issue, especially if the carbonyl compound is unsymmetrical.[1] Beyond that, other side reactions can occur:
-
Dimerization: Under certain conditions, starting materials or reactive intermediates can dimerize. This is more common at higher concentrations or temperatures.
-
Solvent Adducts: As mentioned, some solvents can participate in the reaction. In the GBB reaction, for example, the use of methanol as a solvent can lead to the formation of solvent-participating intermediates.[5]
-
Over-bromination: When attempting to functionalize the imidazo[1,2-a]pyrazine core via bromination, it is easy to form inseparable mixtures of di- and tri-brominated regioisomers.[8][9] Careful control of stoichiometry and reaction time is critical.
Q4: My NMR shows a mixture of regioisomers. How can I control the regioselectivity?
The traditional synthesis involves the condensation of an aminopyrazine with an α-halocarbonyl compound. If the α-halocarbonyl is unsymmetrical, different isomers can be formed depending on which nitrogen atom of the aminopyrazine initiates the reaction.[1] Controlling this can be challenging. A more modern and flexible synthetic route that can deliver either 2-aryl or 3-aryl imidazo[1,2-a]pyrazines with high regioselectivity has been developed, which may be a better alternative if you are struggling with the classical method.[9][10]
Section 3: Purification Challenges
Q5: My desired product and a major side product have very similar polarities, making them difficult to separate by column chromatography. What are my options?
This is a common and frustrating problem. Here are a few strategies to consider:
-
Recrystallization: If your product is crystalline, recrystallization can be a powerful purification technique to remove closely related impurities. Experiment with a variety of solvent systems.
-
Salt Formation: If your molecule has a basic nitrogen (which imidazo[1,2-a]pyrazines do), you can form a salt by treating the mixture with an acid (e.g., HCl, H₂SO₄). The salt will have very different solubility properties, which can be exploited for purification. One industrial process uses sulfate salt formation for efficient purification.[2]
-
Alternative Chromatography: If standard silica gel chromatography is failing, consider other stationary phases. Reverse-phase chromatography (C18) separates compounds based on hydrophobicity rather than polarity and can often resolve isomers or closely related compounds that co-elute on silica.
Reaction Mechanisms & Key Pathways
Understanding the reaction mechanism is crucial for troubleshooting. Below are diagrams illustrating the desired pathway for a common synthesis and a potential side reaction pathway.
Desired Pathway: Iodine-Catalyzed Three-Component Synthesis
This pathway illustrates the formation of an imidazo[1,2-a]pyrazine via a modern, iodine-catalyzed multicomponent reaction.[7][11]
Caption: Desired pathway for imidazo[1,2-a]pyrazine synthesis.
Troubleshooting Workflow: Diagnosing Low Yield
This diagram outlines a logical workflow for troubleshooting a low-yielding reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: Analytical Monitoring of Reaction Progress by TLC
Early detection of side products is key. This protocol outlines how to monitor your reaction using Thin-Layer Chromatography (TLC).
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark starting lanes for your starting material(s) (SM) and the reaction mixture (RM).
-
Spot the Plate: Dissolve a small amount of your starting material(s) in a suitable solvent. Use a capillary tube to spot each starting material in its lane. Then, carefully take a small aliquot from your reaction mixture (a drop on the end of a glass pipette is sufficient), dilute it with a solvent, and spot it in the RM lane.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent should be below your pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. If your compounds are not UV-active, you may need to stain the plate (e.g., with potassium permanganate).
-
Interpret: The starting material spots should diminish in the RM lane over time, and a new spot for your product should appear. The appearance of multiple new spots indicates the formation of side products. This allows you to stop the reaction at the optimal time, before side products accumulate.
Protocol 2: General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
This protocol is adapted from a reported efficient, one-pot synthesis.[7][12]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and ethanol (5 mL).
-
Initial Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Reagents: Add tert-butyl isocyanide (1.2 mmol) and iodine (I₂) (5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC (as described in Protocol 1). The reaction is typically complete within a few hours.
-
Workup: Upon completion, the product often precipitates from the ethanol.[7] Collect the solid product by filtration. Wash the solid with cold ethanol to remove any residual impurities.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
The choice of solvent and catalyst can dramatically impact the outcome of the reaction. The following table summarizes the results from an optimization study for an iodine-catalyzed synthesis.[7]
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | None | Ethanol | Trace |
| 2 | FeCl₃ (5) | Ethanol | Poor |
| 3 | I₂ (5) | Ethanol | Excellent |
| 4 | I₂ (5) | Methanol | Good |
| 5 | I₂ (5) | Water | Moderate |
| 6 | I₂ (5) | Acetonitrile | Moderate |
| 7 | I₂ (5) | Toluene | Low |
This table is a representation of data found in the cited literature and demonstrates the importance of screening both catalyst and solvent.[7]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This versatile scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges encountered during synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of imidazo[1,2-a]pyrazines, particularly through the widely used multicomponent reaction (MCR) approach.
Q1: My reaction yield is very low or I'm getting no product at all. What are the first things I should check?
A1: Low or no yield in imidazo[1,2-a]pyrazine synthesis is a frequent problem that typically points to one of three core areas: the catalyst, the solvent, or the reaction temperature.
-
Catalyst Choice and Activity: The catalyst is arguably the most critical factor. While various Lewis acids can be used, molecular iodine (I₂) has proven to be exceptionally efficient, cost-effective, and environmentally benign for many multicomponent syntheses of this scaffold.[1][2] If you are using a different catalyst, such as FeCl₃ or SnCl₄, you may observe significantly lower yields.[1][4] In a comparative study, 5 mol% of I₂ in ethanol provided a 98% yield, whereas FeCl₃ under the same conditions yielded only 25%.[4]
-
Troubleshooting Step: First, verify your catalyst's integrity. If using I₂, ensure it has not sublimed. If using other metal catalysts, check for deactivation. Consider switching to a more robust catalyst like molecular iodine.
-
-
Solvent Environment: The solvent profoundly impacts reaction kinetics and intermediate stability. For the iodine-catalyzed three-component reaction, polar protic solvents, especially ethanol , provide the best results, leading to excellent yields and high product purity.[1][2] Non-polar solvents like toluene or polar aprotic solvents like acetonitrile (ACN) and dichloromethane (DCM) have been shown to be significantly less effective.[1][4]
-
Troubleshooting Step: If your yield is low, ensure you are using the optimal solvent. If your substrates have poor solubility in ethanol, a solvent screen is warranted, but ethanol should be your starting point.
-
-
Reaction Temperature: A key advantage of modern protocols is their efficiency at room temperature.[1][2] Unlike older methods that required elevated temperatures, running the reaction at room temperature can prevent the decomposition of sensitive starting materials, such as certain isocyanides, which can be a cause of low yield.[4] Some specific syntheses, however, may require heating to 80°C, particularly those involving different catalytic systems like Cu(I) catalysts.[5]
-
Troubleshooting Step: Unless the protocol explicitly requires heat, start at room temperature. If the reaction is sluggish (monitor by TLC), a gentle increase in temperature may be necessary, but be mindful of potential substrate degradation.
-
Troubleshooting Workflow: Low Product Yield
Caption: A workflow for troubleshooting low-yield reactions.
Q2: My reaction is messy and I'm seeing multiple side products on my TLC plate. How can I improve selectivity?
A2: The formation of side products often stems from a suboptimal reaction environment that allows competing reaction pathways to occur. Selectivity is achieved by guiding the reaction through the desired mechanistic pathway.
-
Understanding the Mechanism: The iodine-catalyzed synthesis proceeds through a well-defined path:
-
Condensation of the 2-aminopyrazine and an aryl aldehyde to form an imine intermediate.
-
Activation of the imine by the Lewis acidic iodine catalyst.
-
Nucleophilic addition of the isocyanide to the activated imine.
-
A final intramolecular [4+1] cycloaddition to yield the imidazo[1,2-a]pyrazine core.[1][2]
-
-
Minimizing Side Products:
-
Catalyst Loading: Using the correct catalyst loading is crucial. While catalytic, an insufficient amount may not efficiently promote the desired pathway over background reactions. For I₂, 5 mol% is typically optimal.[1][4]
-
Solvent Choice: As mentioned, ethanol is often the ideal solvent. Its protic nature can stabilize charged intermediates and facilitate the key steps, outcompeting side reactions that might be favored in less polar or aprotic environments.[1][2]
-
Purity of Starting Materials: Impurities in your starting materials (e.g., residual acid or base from a previous step, or oxidized aldehyde) can initiate unwanted side reactions. Always use pure, fully characterized starting materials.
-
Plausible Reaction Mechanism
Caption: The iodine-catalyzed reaction mechanism.[2]
Q3: How critical are solvent and catalyst choice? Can you provide comparative data?
A3: They are the most critical parameters you will optimize. Below is a summary of data from a systematic optimization study for the synthesis of a model imidazo[1,2-a]pyrazine, demonstrating the dramatic impact of these choices.[4]
Table 1: Effect of Catalyst on Reaction Yield (Reaction Conditions: 2-aminopyrazine, 4-nitrobenzaldehyde, tert-butyl isocyanide in Ethanol)
| Entry | Catalyst (5 mol%) | Time (h) | Yield (%) |
| 1 | CAN | 20 | 54 |
| 2 | SnCl₄ | 24 | 58 |
| 3 | PTSA·H₂O | 24 | 75 |
| 4 | FeCl₃ | 24 | 25 |
| 5 | I₂ | 5 | 98 |
| 6 | No Catalyst | 24 | — |
| Data adapted from reference[4]. |
Table 2: Effect of Solvent on Reaction Yield (Reaction Conditions: 2-aminopyrazine, 4-nitrobenzaldehyde, tert-butyl isocyanide with 5 mol% I₂ catalyst)
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 5 | 98 |
| 2 | Methanol | 15 | 85 |
| 3 | Water | 24 | 80 |
| 4 | Acetonitrile (ACN) | 30 | 57 |
| 5 | Dichloromethane (DCM) | 30 | 51 |
| 6 | Toluene | 30 | 25 |
| Data adapted from reference[4]. |
Causality: As the data clearly shows, the combination of I₂ in ethanol is superior, providing a near-quantitative yield in a fraction of the time.[4] This synergy arises because iodine is an effective Lewis acid for activating the imine intermediate, and ethanol is a polar protic solvent that stabilizes the charged intermediates and facilitates the proton transfers necessary for the reaction to proceed efficiently.[2]
Q4: I'm having difficulty purifying my final compound. What are the recommended work-up and purification procedures?
A4: Purification strategies depend on the specific reaction and the nature of the product.
-
Direct Isolation: One of the major benefits of the optimized iodine-catalyzed protocol is that it often produces the desired imidazo[1,2-a]pyrazine with very high purity.[1] In many cases, after the reaction is complete (as monitored by TLC), the product can be isolated by simple filtration or by removing the solvent under reduced pressure, requiring no further chromatographic purification.
-
Aqueous Work-up: If impurities are present, a simple aqueous work-up can be effective. After removing the ethanol, the residue can be dissolved in a solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.[6]
-
Column Chromatography: For more challenging separations, column chromatography is the method of choice.
-
Stationary Phase: Neutral alumina is often cited as an effective stationary phase.[6] Standard silica gel can also be used.
-
Mobile Phase: A common eluent system is a gradient of n-hexane and ethyl acetate.[6] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the polarity of your specific derivative and should be determined by TLC analysis first.
-
Part 2: Standard Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative synthesis using the optimized iodine-catalyzed, three-component reaction.
Synthesis of 2-(tert-butyl)-3-((4-nitrophenyl)amino)imidazo[1,2-a]pyrazine (10a)
This protocol is adapted from the procedure described by Maddili et al.[1][2]
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (AR Grade, 5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and ethanol (5-10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add iodine (0.05 mmol) to the solution. The solution will likely turn a brownish color.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of n-hexane:ethyl acetate as the eluent). The reaction is typically complete within 5 hours.
-
Product Isolation: Upon completion, the product often precipitates out of the solution or can be obtained by removing the ethanol under reduced pressure.
-
Purification (if necessary): If TLC indicates the presence of impurities, the crude product can be purified by column chromatography on silica gel or neutral alumina using a hexane/ethyl acetate eluent system. In many reported cases, the purity of the isolated product is high enough to not require this step.[1]
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth answers to frequently asked questions and troubleshooting strategies to address the critical challenge of controlling regioselectivity in your synthetic routes. Our goal is to provide you with the expert insights and practical protocols necessary to achieve your desired regioisomers with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during the synthesis of substituted imidazo[1,2-a]pyrazines?
A1: In the synthesis of substituted imidazo[1,2-a]pyrazines, particularly from the reaction of a 2-aminopyrazine with an α-halocarbonyl compound, the primary challenge is the formation of two main regioisomers: the 2-substituted and the 3-substituted imidazo[1,2-a]pyrazines. The substitution pattern is determined by which nitrogen of the 2-aminopyrazine initially attacks the electrophilic carbonyl component and the subsequent cyclization pathway.
Q2: What is the underlying mechanistic principle that governs regioselectivity in the formation of imidazo[1,2-a]pyrazines?
A2: The regioselectivity is fundamentally governed by the relative stability of the intermediates formed during the reaction. In the case of electrophilic substitution on a pre-formed imidazo[1,2-a]pyrazine ring, attack at the C-3 position is generally favored. This is because the resulting cationic intermediate can delocalize the positive charge while maintaining the aromaticity of the six-membered pyrazine ring.[1] Electrophilic attack at the C-2 position, in contrast, leads to a less stable intermediate where the aromaticity of the pyrazine ring is disrupted.[1]
In the context of the initial condensation reaction, the nucleophilicity of the nitrogen atoms in the 2-aminopyrazine precursor plays a crucial role. The endocyclic nitrogen (N1) and the exocyclic amino nitrogen can both act as nucleophiles. The initial site of attack on the α-halocarbonyl compound can influence the final regiochemical outcome.
Q3: How do the electronic properties of the substituents on the starting materials affect the regioselectivity?
A3: The electronic properties of the substituents on both the 2-aminopyrazine and the α-halocarbonyl compound can significantly influence the regioselectivity.
-
Substituents on the 2-aminopyrazine: Electron-donating groups on the pyrazine ring can increase the nucleophilicity of the ring nitrogens, potentially altering the initial site of attack. Conversely, electron-withdrawing groups can decrease the nucleophilicity, which may necessitate harsher reaction conditions and can affect the stability of the intermediates.
-
Substituents on the α-halocarbonyl compound: The nature of the group attached to the carbonyl (e.g., aryl, alkyl) and the halogen will affect the electrophilicity of the carbonyl carbon and the methylene carbon bearing the halogen. Electron-withdrawing groups on an aryl ketone, for instance, can enhance the electrophilicity of the carbonyl carbon.
Q4: Are there established synthetic routes that selectively yield either the 2-substituted or the 3-substituted regioisomer?
A4: Yes, flexible synthetic routes have been developed to selectively access either 2- or 3-aryl substituted imidazo[1,2-a]pyrazines.[2][3] The choice of reaction conditions and starting materials is key. For example, the reaction of 2-aminopyrazines with α-bromo aryl ketones is a common method for preparing 2-aryl-imidazo[1,2-a]pyrazines.[2] Alternative strategies, such as those employing multicomponent reactions or organometallic intermediates, can also provide high regioselectivity.[4]
Troubleshooting Guide: Overcoming Regioselectivity Issues
This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyrazines and provides practical solutions.
Problem 1: My reaction is producing a mixture of 2- and 3-substituted regioisomers. How can I improve the selectivity?
| Potential Cause | Suggested Solution | Scientific Rationale |
| Ambiguous Nucleophilicity of 2-Aminopyrazine | Modify the reaction solvent. Aprotic polar solvents like DMF or DMSO can favor one pathway over another. | The solvent can influence the solvation of the reactants and intermediates, thereby altering the relative activation energies for the formation of the different regioisomers. |
| Reaction Temperature | Optimize the reaction temperature. Running the reaction at a lower or higher temperature can favor the kinetic or thermodynamic product, respectively. | The formation of one regioisomer may have a lower activation energy (kinetic product) but be less stable than the other (thermodynamic product). Temperature control can exploit these differences. |
| Choice of Base | If a base is used, screen different bases (e.g., K2CO3, NaHCO3, organic bases like triethylamine). | The strength and steric bulk of the base can influence which proton is abstracted and the rate of the cyclization step, thereby affecting the regiochemical outcome. |
| Substituent Effects | If possible, modify the substituents on your starting materials. For example, introducing a directing group on the 2-aminopyrazine. | Substituents can electronically and sterically bias the reaction towards the formation of a single regioisomer. |
Problem 2: I am observing significant formation of side products other than the desired regioisomers.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Self-condensation of α-halocarbonyl compound | Add the α-halocarbonyl compound slowly to the reaction mixture containing the 2-aminopyrazine. | This maintains a low concentration of the electrophile, minimizing its self-reaction. |
| Decomposition of starting materials or product | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures. | This prevents oxidative or hydrolytic degradation of sensitive functional groups. |
| Formation of poly-halogenated products | Use a stoichiometric amount of the halogenating agent if performing a post-synthesis halogenation. | Excess halogenating agent can lead to the formation of di- or tri-halogenated side products. |
Problem 3: I am having difficulty separating the regioisomers.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Similar Polarity of Isomers | Optimize your chromatographic separation. For column chromatography, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). For HPLC, use a high-resolution column (e.g., C18) and optimize the mobile phase composition and gradient. A common mobile phase for reverse-phase HPLC is a mixture of acetonitrile and water.[5][6] | Even small differences in polarity can be exploited for separation with the right chromatographic conditions. |
| Co-crystallization | If purification by crystallization is attempted, try different solvents or solvent mixtures. | The solubility of the regioisomers may differ significantly in various solvents, allowing for selective crystallization. |
Analytical Techniques for Regioisomer Differentiation
Accurate characterization is crucial to confirm the regiochemical outcome of your synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the structure of your regioisomers.[2]
-
For a 2-substituted imidazo[1,2-a]pyrazine: Expect to see a correlation in the HMBC spectrum between the proton at the 3-position and the carbon at the 5-position of the imidazo[1,2-a]pyrazine ring system.[2]
-
For a 3-substituted imidazo[1,2-a]pyrazine: No correlation should be observed between the proton at the 2-position and the carbon at the 5-position.[2]
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC is an excellent technique for separating and quantifying the ratio of regioisomers in your reaction mixture.
-
Method: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separation.[5][6]
-
Detection: UV detection at a wavelength where both isomers absorb is suitable for quantification. LC-MS can be used to confirm the mass of the separated isomers.
Regioselective Synthetic Protocols
The following are generalized, step-by-step protocols for the regioselective synthesis of 2- and 3-substituted imidazo[1,2-a]pyrazines. It is essential to adapt these protocols to your specific substrates and to perform small-scale optimization experiments.
Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines
This protocol is adapted from the classical condensation reaction.
Diagram of the Experimental Workflow
Caption: Workflow for 2-Aryl-imidazo[1,2-a]pyrazine Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the desired 2-aminopyrazine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To this solution, add the α-bromo aryl ketone (1-1.2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed under acidic conditions, neutralize it with a mild base such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aryl-imidazo[1,2-a]pyrazine.
Protocol 2: Synthesis of 3-Amino-imidazo[1,2-a]pyrazines via a Multicomponent Reaction
This protocol is based on an iodine-catalyzed three-component reaction.[5]
Diagram of the Logical Relationship
Caption: Key components for 3-Amino-imidazo[1,2-a]pyrazine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine the 2-aminopyrazine (1 equivalent), the aryl aldehyde (1 equivalent), and the isocyanide (e.g., tert-butyl isocyanide, 1 equivalent) in a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 5-10 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or by TLC/LC-MS.
-
Isolation: Once the reaction is complete, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) to remove any unreacted starting materials or soluble impurities. If necessary, the product can be further purified by recrystallization or column chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Stability issues with 6-Bromoimidazo[1,2-a]pyrazin-2-amine in solution
Welcome to the technical support center for 6-Bromoimidazo[1,2-a]pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve stability issues, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a fused imidazopyrazine ring system. This scaffold is of significant interest in medicinal chemistry.[1] However, the presence of a bromine substituent and an amino group on this electron-deficient ring system can introduce potential stability challenges. This guide will walk you through the most common issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow/brown). What is happening?
A change in color is a common indicator of degradation. This is often due to oxidation of the molecule, particularly the amino group or the electron-rich imidazole ring.[2] Exposure to air (oxygen), light, or trace metal impurities can catalyze these oxidative processes, leading to the formation of colored byproducts.
Q2: I am seeing a loss of potency or inconsistent results in my assays. Could this be related to the stability of the compound?
Absolutely. Inconsistent results are a hallmark of an unstable compound in your experimental setup. The parent compound is likely degrading into one or more new entities that may have reduced or no activity in your assay. It is crucial to ensure that the concentration of the active compound remains constant throughout your experiment.
Q3: What are the best solvents to dissolve and store this compound?
While specific solubility data is not extensively published, based on its structure, polar aprotic solvents such as DMSO and DMF are likely good primary solvents. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. The pH of the aqueous solution can significantly impact stability; it is recommended to work at a neutral or slightly acidic pH to minimize potential base-catalyzed hydrolysis.
Q4: How should I store my stock solutions of this compound?
For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific application.
Troubleshooting Guide
Issue 1: Rapid Degradation Observed in Solution
Symptoms:
-
Rapid color change.
-
Precipitate formation.
-
Significant loss of parent compound as measured by HPLC.
Potential Causes & Solutions:
-
Oxidation: The imidazo[1,2-a]pyrazine ring system and the 2-amino group are susceptible to oxidation.
-
Solution: Prepare solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before use. Store solutions under an inert atmosphere.
-
-
Photodegradation: Bromoaromatic compounds can be sensitive to light, particularly UV radiation.[3][4]
-
Solution: Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
-
pH Instability: Extreme pH values (highly acidic or basic) can promote hydrolysis of the amine or degradation of the ring system.
-
Solution: Whenever possible, maintain the pH of your aqueous solutions between 4 and 7. If your experimental conditions require a more extreme pH, prepare the solution immediately before use and minimize its time under those conditions.
-
Issue 2: Inconsistent Assay Results
Symptoms:
-
Poor reproducibility between experiments.
-
A gradual decrease in the measured effect over time.
Potential Causes & Solutions:
-
Adsorption to Labware: Highly conjugated, planar molecules can sometimes adsorb to plastic surfaces.
-
Solution: Use low-adhesion microplates and polypropylene or glass tubes. It may also be beneficial to include a small percentage of a non-ionic surfactant, like Tween-20 (0.01-0.05%), in your aqueous buffers to prevent adsorption.
-
-
Reaction with Assay Components: The 2-amino group is nucleophilic and could potentially react with electrophilic components in your assay medium.
-
Solution: Review the composition of your assay buffer and media for any potentially reactive species. If a reaction is suspected, a stability study of the compound in the full assay medium can be performed (see Experimental Protocols section).
-
Proposed Degradation Pathways
Understanding potential degradation pathways is key to troubleshooting stability issues. Based on the chemical structure of this compound, we can hypothesize the following degradation mechanisms:
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Basic Solution Stability Assessment
This protocol outlines a simple experiment to assess the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Acetonitrile)
-
Amber HPLC vials with caps
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately aliquot a portion of this solution into an HPLC vial and analyze it to get the initial concentration (T=0).
-
Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it to the appropriate concentration for HPLC analysis, and inject it.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][5]
Caption: Workflow for a forced degradation study.
Procedure:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: To a separate aliquot, add an equal volume of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Degradation: Expose an aliquot in a clear vial to a photostability chamber with controlled light exposure.
-
Analysis: At various time points, withdraw samples, neutralize the acidic and basic samples, and analyze all samples by a suitable HPLC method to determine the extent of degradation and profile the degradation products.
Data Summary
The following table provides a hypothetical summary of stability data that could be generated from the protocols above.
| Storage Condition | Solvent | Time (hours) | % Remaining (Hypothetical) | Observations |
| Room Temperature (light) | DMSO | 24 | 85% | Slight yellowing |
| Room Temperature (dark) | DMSO | 24 | 95% | No color change |
| 4°C (dark) | DMSO | 48 | >99% | No change |
| -20°C (dark) | DMSO | 168 | >99% | No change |
| Room Temperature (pH 4) | Aqueous | 8 | 98% | Clear solution |
| Room Temperature (pH 9) | Aqueous | 8 | 90% | Minor precipitate |
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Cell Viability Assays with 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Welcome to the technical support guide for researchers utilizing 6-Bromoimidazo[1,2-a]pyrazin-2-amine in cell viability and cytotoxicity studies. This resource is designed to provide in-depth, field-proven insights to help you navigate common experimental challenges, ensuring the accuracy and reproducibility of your results. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to design robust, self-validating assays.
Introduction: Understanding the Compound
This compound is a heterocyclic amine compound used in various research applications, including drug discovery.[1][2] Notably, compounds with the imidazo[1,2-a]pyrazine scaffold have been investigated as potential inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and the cell cycle.[3]
Key Scientific Consideration: As a potential CDK9 inhibitor, the primary effect of this compound on cancer cell lines is often cytostatic (inhibiting proliferation) rather than immediately cytotoxic (directly causing cell death).[3][4][5] This distinction is critical for selecting the appropriate assay and correctly interpreting your data. A decrease in signal in a metabolic assay could reflect fewer cells due to arrested growth, not necessarily widespread cell death.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| CAS Number | 1103861-38-6 | [1] |
Section 1: Core Principles of Common Viability Assays
Most viability assays measure a proxy for cell health, typically metabolic activity. Understanding the mechanism is the first step in troubleshooting.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound in cell-based assays.
Category A: Compound-Specific Issues
Q1: My IC50 value for this compound is inconsistent between experiments. Why?
Inconsistent IC50 values are a frequent challenge in drug screening and can stem from multiple sources of variability.[4][6]
-
Possible Cause 1: Inconsistent Cell State.
-
Explanation: The physiological state of your cells dramatically impacts their sensitivity to treatment.
-
Troubleshooting Steps:
-
Standardize Cell Passage Number: Use cells within a narrow, low-passage window (e.g., passages 5-15) for all related experiments. Continuous passaging can lead to genetic drift and altered drug sensitivity.[6]
-
Control Seeding Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. Over-confluency or sparse cultures will respond differently to anti-proliferative agents.[6][7] Use a cell counter for accuracy.
-
-
-
Possible Cause 2: Compound Solubility and Stability.
-
Explanation: Small molecules can precipitate out of solution, especially in aqueous culture media, leading to inaccurate dosing.[6][8]
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Before adding to cells, visually check your diluted compound for any precipitate.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of the compound from a concentrated stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[7]
-
Assess Stability: Consider if the compound is stable in your culture medium over the full incubation period.[4]
-
-
-
Possible Cause 3: Variable Incubation Time.
-
Explanation: The duration of compound exposure is a critical variable.
-
Troubleshooting Steps:
-
Standardize Incubation: Keep the incubation time with the inhibitor consistent across all experiments.[6] For a cytostatic compound, longer incubation times (e.g., 48-72 hours) are often needed to observe a significant effect on cell number.
-
-
Q2: I'm seeing a drop in viability signal. Is it cell death (cytotoxicity) or just stopped growth (cytostatic effect)?
This is the most critical question for an anti-proliferative compound. Metabolic assays like MTT or CellTiter-Glo measure viable cell population, not the mechanism of its reduction.[5]
-
Explanation: A cytostatic effect reduces the rate of cell division. Over 72 hours, an untreated well might have 4x the cells of a treated well, but the treated cells are still alive. A cytotoxic compound actively kills cells, reducing the absolute number of live cells.[4]
-
Troubleshooting & Validation Strategy:
-
Time-Course Experiment: Measure viability at multiple time points (e.g., 24, 48, 72 hours). A cytostatic effect will show a widening gap between the treated and untreated wells over time, while a cytotoxic effect may show a sharp drop followed by a plateau.
-
Use an Orthogonal Assay: Combine your metabolic assay with a direct measure of cell death.
-
Membrane Integrity Assays: Use a dye exclusion method like Trypan Blue or a fluorescent dye (e.g., Propidium Iodide, DRAQ7™) that only enters dead cells with compromised membranes.[5] A cytotoxic compound will show a large increase in stained cells; a cytostatic compound will not.
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) in the supernatant, which is released from damaged cells.[9]
-
-
Direct Cell Counting: At the end of the experiment, trypsinize and count the absolute number of cells in treated vs. control wells.
-
Q3: Could this compound itself be interfering with my assay readout?
Yes, this is a well-known artifact for small molecules in high-throughput screening.
-
Explanation: The compound could:
-
Chemically reduce the tetrazolium dye (MTT, XTT) or resazurin, causing a false-positive "viability" signal.
-
Quench the fluorescent or luminescent signal, causing a false-negative.
-
Inhibit the luciferase enzyme in ATP-based assays.
-
-
Troubleshooting Steps (Essential Controls):
-
Compound-Only Control: Set up wells with culture medium and the compound (at all tested concentrations) but no cells .[10] Add the assay reagent as normal.
-
Interpretation:
-
If these wells show a color/signal change, your compound is directly interfering with the assay reagents.
-
You must subtract this background signal from your experimental wells. If the interference is strong, you may need to switch to a different viability assay based on an unrelated principle.[11]
-
-
Category B: Assay-Specific Problems
Q4 (MTT): My absorbance readings are low, or I see no purple color.
This indicates insufficient formazan production.[7]
-
Possible Causes & Solutions:
-
Too Few Cells: Increase the initial cell seeding density. Perform a titration to find the optimal density where absorbance readings are in the linear range.[7][12]
-
Short Incubation: The 1-4 hour incubation with MTT reagent may be too short for your cell line.[7] Try extending the time, checking for purple crystal formation under a microscope every hour.
-
Reagent Inactivity: Ensure your MTT stock solution is protected from light and has not expired.[13]
-
Q5 (alamarBlue/Resazurin): My fluorescence values are saturated (too high).
This means too much resazurin has been converted to resorufin.[14]
-
Possible Causes & Solutions:
-
Too Many Cells or Long Incubation: The assay is highly sensitive. Reduce the number of cells seeded or decrease the incubation time with the alamarBlue reagent.[14]
-
Check Instrument Gain: Ensure the gain setting on your plate reader is appropriate and not artificially maximizing the signal.
-
Q6 (CellTiter-Glo): The luminescent signal is very low.
A low signal indicates a low level of cellular ATP.[7]
-
Possible Causes & Solutions:
-
Insufficient Cell Number: Ensure enough viable cells are present to generate a detectable signal.[7]
-
Inefficient Lysis/ATP Degradation: ATP is very labile. Ensure the lysis buffer is working effectively and that you mix the plate for at least 2 minutes to ensure complete lysis.[15] Allow the plate to incubate for the recommended 10 minutes to stabilize the signal before reading.[15][16]
-
Reagent Temperature: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for ~30 minutes before mixing.[15][16] Cold reagents can reduce enzyme efficiency.
-
Category C: General Experimental Issues
Q7: My vehicle control (e.g., DMSO) is showing toxicity.
-
Explanation: Solvents like DMSO can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5% and ideally below 0.1%.[6]
-
Run a Vehicle Titration: Perform a dose-response curve with the vehicle alone to determine the highest non-toxic concentration for your specific cell line.
-
Ensure Consistency: Make sure every well, including the "untreated" control, contains the same final concentration of the vehicle.[11]
-
Section 3: Standardized Experimental Protocols
The following are generalized protocols. Always optimize parameters like cell number and incubation time for your specific cell line and experimental conditions.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only and no-cell controls.
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each 100 µL well (final concentration 0.5 mg/mL).
-
Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][17]
-
Solubilize Formazan: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Read Absorbance: Shake the plate for 15 minutes on an orbital shaker to dissolve the crystals completely. Read the absorbance at ~570 nm.
Protocol 2: alamarBlue® (Resazurin) Assay
This protocol is based on the manufacturer's guidelines.[10][14]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Add alamarBlue® Reagent: Add alamarBlue® reagent directly to the wells, making up 10% of the total volume (e.g., 10 µL for a 100 µL well volume).
-
Incubate: Incubate for 1-4 hours at 37°C, protected from light.[14] Incubation time can be adjusted based on cell type and density.
-
Read Signal: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm with a 600 nm reference). Fluorescence is generally more sensitive.[10]
Protocol 3: ATP-Based Luminescent Assay (CellTiter-Glo®)
This protocol follows the "add-mix-measure" principle.[16][19]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]
-
Add Reagent: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Read Luminescence: Measure the luminescent signal using a plate luminometer.
References
- 1. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Technical Support Center: Enhancing the Selectivity of 6-Bromoimidazo[1,2-a]pyrazin-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyrazin-2-amine derivatives. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies to enhance the selectivity of your compounds. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including as kinase inhibitors.[1] However, achieving high selectivity for a specific biological target, particularly within the highly conserved kinase family, is a significant challenge.[2][3] This document offers practical solutions and explains the scientific principles behind them to guide your experimental design and optimization efforts.
FAQs: Understanding the Fundamentals of Selectivity
This section addresses common questions regarding the selectivity of this compound derivatives, providing a foundational understanding for troubleshooting and further development.
Q1: What makes the imidazo[1,2-a]pyrazine scaffold a good starting point for developing selective inhibitors?
The imidazo[1,2-a]pyrazine core is a versatile heterocyclic system that can be readily functionalized at multiple positions, allowing for fine-tuning of its physicochemical properties and interactions with a biological target.[4] Its structure can mimic the adenine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases.[2][3] The bromine atom at the 6-position and the amine group at the 2-position serve as key handles for synthetic modifications, providing opportunities to introduce substituents that can exploit unique features of the target's active site, thereby enhancing selectivity.
Q2: What are the primary drivers of off-target effects with this class of compounds?
Off-target effects often arise from the promiscuous binding of the inhibitor to multiple kinases. This is largely due to the high degree of conservation in the ATP-binding pocket across the kinome.[2] Many type-I kinase inhibitors, which bind to the active conformation of the kinase, interact with the highly conserved hinge region in a similar manner, leading to a lack of selectivity.[2][3] For this compound derivatives, off-target activity can be attributed to substituents that fail to sufficiently differentiate between the subtle variations in the active sites of different kinases.
Q3: What are the key "selectivity filters" I should consider when designing new derivatives?
"Selectivity filters" refer to strategies that exploit subtle differences between kinase active sites.[2][3] Key filters include:
-
Targeting the Gatekeeper Residue: The gatekeeper residue, which controls access to a hydrophobic pocket, varies in size across the kinome. Designing bulky substituents that create a steric clash with kinases possessing a large gatekeeper residue can confer selectivity for kinases with a smaller gatekeeper.[2]
-
Exploiting Unique Pockets: Modifying the scaffold to interact with less conserved regions outside the immediate ATP-binding site can significantly improve selectivity.
-
Covalent Targeting: Introducing a reactive group (a weak electrophile like an acrylamide) that can form a covalent bond with a non-conserved cysteine residue near the active site can lead to highly potent and selective irreversible inhibitors.[2][3]
-
Allosteric Targeting: Designing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket, is another effective strategy for achieving high selectivity.[5][6]
Troubleshooting Guide: Overcoming Common Selectivity Challenges
This section provides a question-and-answer-based troubleshooting guide for specific experimental issues you may encounter.
Problem 1: My this compound derivative shows potent on-target activity but poor selectivity against closely related kinases.
Answer: This is a common challenge stemming from the high homology in the ATP-binding sites of related kinases. Here’s a systematic approach to address this:
Step 1: Analyze the Structural Differences Between On- and Off-Targets. Obtain or model the crystal structures of your primary target and key off-target kinases. A detailed comparison of the active sites can reveal subtle differences in amino acid composition, size, and hydrophobicity of pockets adjacent to the ATP-binding site.
Step 2: Employ Structure-Based Drug Design (SBDD). Use the structural information to guide the design of new derivatives. The goal is to introduce modifications that favorably interact with unique features of the on-target kinase while being disfavored by the off-target kinases.[7][8]
-
Strategy A: Target the Gatekeeper Residue. If your on-target kinase has a small gatekeeper residue (e.g., glycine, alanine, or threonine) and a key off-target has a large one (e.g., methionine, phenylalanine, or leucine), introduce a bulky substituent at a position on your scaffold that will sterically clash with the larger residue.
-
Strategy B: Exploit the Solvent-Exposed Region. Modify the substituent at the 2-amine position to extend into the solvent-exposed region. This area is often less conserved and can be exploited to form specific interactions, such as hydrogen bonds or salt bridges, with residues unique to your target kinase.
-
Strategy C: Introduce Rigidity. Cyclization or the introduction of rigid linkers can lock the molecule into a conformation that is optimal for binding to the on-target kinase but not the off-targets.[9][10] Macrocyclization is an emerging strategy to enhance both selectivity and potency.[11]
Step 3: Synthesize and Screen a Focused Library. Based on your SBDD insights, synthesize a small, focused library of analogs and screen them for both on-target and off-target activity to determine if selectivity has improved.
Problem 2: My derivative is selective in biochemical assays but loses selectivity in cell-based assays.
Answer: Discrepancies between biochemical and cellular assay results are often due to factors present in the complex cellular environment that are absent in a simplified biochemical setup.
Step 1: Investigate Cell Permeability and Efflux. Poor cell permeability or active transport out of the cell by efflux pumps can lead to low intracellular concentrations of your inhibitor. This may result in apparent loss of potency and selectivity. Assess the physicochemical properties of your compound (e.g., logP, polar surface area) and consider conducting cell permeability assays.
Step 2: Consider Intracellular ATP Concentration. Biochemical assays are often run at ATP concentrations close to the KM of the kinase, whereas intracellular ATP levels are typically much higher (millimolar range).[12] An inhibitor that is a competitive binder with ATP may be less effective in the high-ATP cellular environment. To address this, you can:
-
Redesign the inhibitor to have a slower off-rate (longer residence time) on the target.[10]
-
Explore non-ATP competitive or allosteric inhibition mechanisms.
Step 3: Profile Against a Broader Cellular Kinome Panel. Utilize cellular target engagement assays, such as NanoBRET, to assess the selectivity of your compound across a wide range of kinases in their native cellular environment.[13] This can reveal unexpected off-targets that were not apparent in biochemical screens.
Problem 3: Attempts to improve selectivity by introducing bulky groups have led to a significant loss of potency.
Answer: A drop in potency when adding steric bulk suggests that the new group may be causing an unfavorable interaction or preventing the core scaffold from adopting its optimal binding conformation.
Step 1: Re-evaluate the Binding Mode. Use molecular modeling to visualize how the bulky group is accommodated in the binding pocket. It may be clashing with a part of the protein or forcing a key pharmacophore out of its optimal position.
Step 2: Fine-Tune the Linker. If the bulky group is attached via a linker, its length and flexibility are critical. Systematically vary the linker length and rigidity to find the optimal presentation of the bulky group to the target.
Step 3: Explore Alternative Scaffolds. If modifications to the this compound scaffold consistently lead to a loss of potency, it may be necessary to consider "scaffold hopping."[14] This involves replacing the core scaffold with a different one that can present the key pharmacophoric groups in a more favorable orientation while still allowing for the introduction of selectivity-enhancing features.
Experimental Protocols and Workflows
Workflow for Enhancing Kinase Inhibitor Selectivity
The following diagram illustrates a systematic workflow for improving the selectivity of your this compound derivatives.
Caption: Iterative workflow for selectivity enhancement.
Protocol: Kinase Selectivity Profiling
A tiered approach is often the most efficient and cost-effective strategy for determining the selectivity of your compounds.[12]
Tier 1: Single-Concentration Screening
-
Objective: To get a broad overview of the inhibitor's kinase targets.
-
Procedure:
-
Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX).[13][15]
-
Request a broad panel screen (e.g., >400 kinases) at a single, relatively high concentration (e.g., 1 µM or 10 µM) in duplicate.
-
The output will be the percent inhibition for each kinase in the panel.
-
Tier 2: IC50 Determination for "Hits"
-
Objective: To quantify the potency of the inhibitor against the identified on- and off-targets.
-
Procedure:
-
For all kinases that showed significant inhibition (e.g., >70%) in Tier 1, perform a dose-response experiment to determine the IC50 value.[12]
-
A 10-point dose-response curve is recommended for accuracy.
-
Data Interpretation and Selectivity Metrics
The results from these assays can be used to calculate various selectivity scores. A simple and effective metric is the Selectivity Score (S) , which is the number of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.
Table 1: Example Kinase Selectivity Data
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Fold (Off-Target 1 / Target) |
| Parent Compound | 10 | 50 | 100 | 5 |
| Derivative A | 15 | >1000 | >1000 | >66 |
| Derivative B | 8 | 24 | 120 | 3 |
This table clearly shows that Derivative A, despite a slight decrease in on-target potency compared to the parent compound, has a significantly improved selectivity profile.
Visualization of Key Concepts
Structure-Activity Relationship (SAR) Decision Tree
The following diagram outlines a decision-making process for modifying the this compound scaffold based on initial SAR data.
Caption: SAR decision tree for scaffold modification.
By systematically applying the principles and methodologies outlined in this guide, you will be well-equipped to tackle the challenges of enhancing the selectivity of your this compound derivatives, ultimately leading to the development of more effective and safer therapeutic agents.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine | Benchchem [benchchem.com]
- 5. journaljcti.com [journaljcti.com]
- 6. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine Scaffolds for Enhanced Pharmacokinetic Performance
Welcome to the technical support center for researchers engaged in the development of imidazo[1,2-a]pyrazine-based drug candidates. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the optimization of this promising scaffold for improved pharmacokinetic (PK) properties. As a Senior Application Scientist, my goal is to not only provide protocols but to also elucidate the underlying scientific principles that govern the experimental outcomes, empowering you to make informed decisions in your research.
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors and other therapeutic agents.[1][2] However, early-stage discovery compounds based on this scaffold often present significant challenges in terms of their absorption, distribution, metabolism, and excretion (ADME) profile, most notably poor aqueous solubility and rapid metabolic degradation, which collectively contribute to low oral bioavailability.[1]
This guide will provide a structured approach to identifying and overcoming these hurdles.
Part 1: Troubleshooting Guides
This section addresses specific experimental issues you may encounter while characterizing the pharmacokinetic properties of your imidazo[1,2-a]pyrazine derivatives.
Troubleshooting Guide 1: Low Aqueous Solubility
Issue: My imidazo[1,2-a]pyrazine analog shows potent enzymatic activity but has very low aqueous solubility (<10 µM), leading to inconsistent results in cellular assays and making it a challenging candidate for in vivo studies.
Causality: The planar, aromatic, and often lipophilic nature of the imidazo[1,2-a]pyrazine scaffold contributes to strong crystal lattice energy and poor interaction with water molecules. Substituents chosen for target potency can often exacerbate this issue by increasing lipophilicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Detailed Solutions:
-
Introduce Ionizable Centers: The most direct way to improve aqueous solubility is to introduce a group that can be protonated or deprotonated at physiological pH.
-
Basic Amines: Incorporating a basic nitrogen, for example, within a piperidine, piperazine, or morpholine ring, can allow for the formation of a soluble hydrochloride salt. Be mindful that increasing basicity can sometimes lead to off-target effects or increased lysosomal trapping.[3]
-
Acidic Groups: While less common for kinase inhibitors, the addition of a carboxylic acid or a bioisostere like a tetrazole can significantly enhance solubility.
-
-
Increase Polarity with Non-ionizable Groups:
-
Adding polar functional groups such as hydroxyls, amides, or short polyethylene glycol (PEG) chains can disrupt crystal packing and improve hydrogen bonding with water. A successful example is the optimization of an imidazo-[1,2-a]-pyrazine Aurora kinase inhibitor where an acyclic amino alcohol was introduced, improving aqueous solubility from 5 µM to 11.4 mM.[4]
-
-
Formulation Strategies for Preclinical Studies:
-
For early-stage in vivo studies, formulation can be a viable path forward.
-
Co-solvents: Using co-solvents like PEG-400, propylene glycol, or Vitamin E TPGS can enhance the solubility of your compound for oral dosing. Vitamin E TPGS also has the added benefit of being a P-glycoprotein (P-gp) inhibitor, which can aid in absorption.[5]
-
Amorphous Solid Dispersions: For compounds with high melting points ("brick-dust" molecules), creating an amorphous solid dispersion with a polymer carrier can prevent crystallization and improve the dissolution rate.[6]
-
Troubleshooting Guide 2: High Metabolic Instability in Liver Microsomes
Issue: My compound is rapidly cleared in a human liver microsomal stability assay (t½ < 15 minutes), suggesting a short in vivo half-life.
Causality: The imidazo[1,2-a]pyrazine scaffold and its substituents can be susceptible to Phase I metabolism, primarily oxidation by cytochrome P450 (CYP) enzymes. Common metabolic "hotspots" include benzylic positions, electron-rich aromatic rings, and alkyl groups attached to nitrogen atoms. Studies on pyrazine derivatives have implicated CYP2E1, CYP2B1, and CYP3A isoenzymes in their metabolism.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high metabolic instability.
Detailed Solutions:
-
Metabolite Identification: The first and most critical step is to determine where the metabolism is occurring. This is typically done by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution LC-MS/MS to identify the structures of the metabolites.
-
Blocking Metabolic Hotspots:
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position is a common and effective strategy. The strong C-F bond is resistant to oxidative cleavage. For example, the introduction of fluorine at the benzylic position of Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core was shown to block oxidative metabolism and improve oral bioavailability.[8]
-
Deuteration: Replacing a C-H bond with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect. This is a more subtle modification than fluorination and is less likely to impact target potency. This strategy was also successfully employed for the aforementioned Aurora kinase inhibitors.[8][9]
-
-
Bioisosteric Replacement: If a particular functional group is the site of metabolism, it can be replaced with a bioisostere that is more metabolically stable but retains the desired interactions with the target protein. For example, a metabolically labile methoxy group could be replaced with a more stable fluoro or cyano group.
Troubleshooting Guide 3: Poor Permeability and/or High Efflux in Caco-2 Assays
Issue: My compound shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the apical to basolateral (A-B) direction and a high efflux ratio (>2) in a Caco-2 permeability assay.
Causality: Poor permeability can be due to high polarity, large size, or low lipophilicity. A high efflux ratio indicates that the compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells and the intestinal epithelium. Many nitrogen-containing heterocyclic compounds are known P-gp substrates.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor permeability and high efflux.
Detailed Solutions:
-
Confirm P-gp Substrate Activity: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil or cyclosporine A.[11] If the A-B permeability increases and the efflux ratio decreases significantly, it confirms that your compound is a P-gp substrate.
-
Structural Modifications to Mitigate Efflux:
-
Reduce Basicity: P-gp often recognizes positively charged or basic compounds. Strategically modifying your molecule to reduce the pKa of basic centers can decrease its affinity for the transporter. The incorporation of fluorine into a piperidine ring, for example, has been shown to reduce pKa and significantly improve oral absorption by reducing P-gp mediated efflux.[12]
-
Increase Intramolecular Hydrogen Bonding: Designing molecules that can form an internal hydrogen bond can help to mask polar groups in a non-polar environment (like a cell membrane), thereby increasing passive permeability and potentially reducing recognition by efflux transporters.
-
-
Optimize for Passive Permeability:
-
Balance Lipophilicity: While increasing lipophilicity can improve membrane permeability, it can also lead to lower solubility and higher metabolic clearance. Aim for a "sweet spot" for LogD at pH 7.4, typically between 1 and 3.
-
Reduce Polar Surface Area (PSA): A lower PSA is generally correlated with better passive permeability. Modifications that reduce the number of hydrogen bond donors and acceptors can be beneficial, as long as they do not compromise target potency.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for improving the pharmacokinetic profile of a hit compound from the imidazo[1,2-a]pyrazine class?
A1: For a typical hit compound that is potent but has poor PK properties, a multi-parameter optimization approach is necessary. Start by establishing a baseline of in vitro ADME data: kinetic solubility, LogD, metabolic stability in human and rodent liver microsomes, and Caco-2 permeability.
-
If solubility is the primary issue: Focus on introducing small, polar, or ionizable groups at solvent-exposed vectors of the molecule, as guided by any available structural biology information on your target.
-
If metabolic instability is the main problem: First, perform metabolite identification to locate the "hotspots." Then, apply strategies like fluorination or deuteration at these specific positions.[8][9]
-
If poor permeability or high efflux is the concern: Evaluate if the compound is a P-gp substrate. If so, focus on reducing basicity or masking polar groups.
It is crucial to track multiple properties simultaneously, as a modification to improve one parameter can negatively affect another. For instance, increasing lipophilicity to boost permeability might decrease solubility and increase metabolic clearance.
Q2: My compound shows good stability in liver microsomes but has high in vivo clearance. What could be the reason?
A2: This is a common scenario that points towards clearance mechanisms not captured by the microsomal stability assay.
-
Phase II Metabolism: Liver microsomes are rich in Phase I (CYP) enzymes but may not fully represent Phase II (conjugative) metabolism. Your compound might be rapidly cleared via glucuronidation (by UGTs) or sulfation (by SULTs). To investigate this, run a hepatocyte stability assay. Hepatocytes contain a full complement of both Phase I and Phase II enzymes.[13]
-
Non-Hepatic Clearance: Metabolism can also occur in other tissues like the intestine, kidney, or lungs. Plasma stability assays can also be run to check for degradation by plasma esterases or amidases.
-
Biliary Excretion: The compound could be actively transported into the bile without being metabolized. This is a form of active clearance that can be investigated in more complex in vivo studies.
Q3: How can I troubleshoot low recovery in my in vitro permeability (PAMPA or Caco-2) assays?
A3: Low recovery, where the sum of the compound in the donor, receiver, and cell lysate (for Caco-2) is significantly less than the initial amount, can lead to an underestimation of permeability.[14]
-
Nonspecific Binding: Lipophilic and/or basic compounds can bind to the plastic of the assay plates. To mitigate this, you can add a low concentration of a non-ionic surfactant like Polysorbate 80 to the assay buffer or use low-binding plates.[14]
-
Lysosomal Trapping: Basic compounds can become protonated and trapped in the acidic environment of lysosomes within Caco-2 cells. This can be a significant contributor to low recovery.[15][16] To test for this, you can run the assay in the presence of a lysosomotropic agent like chloroquine or bafilomycin A1, which raises the pH of the lysosomes and can increase recovery.
-
Poor Solubility: If the compound precipitates in the aqueous assay buffer, it will not be available for permeation. Ensure that the test concentration is below the kinetic solubility limit in the assay buffer.
Q4: What in silico tools can I use to predict the ADME properties of my imidazo[1,2-a]pyrazine analogs before synthesis?
A4: Several computational tools can help prioritize which compounds to synthesize.
-
Physicochemical Properties: Software like StarDrop™, Schrödinger's QikProp, or various KNIME workflows can predict properties like LogP, LogD, pKa, and polar surface area (PSA).
-
Metabolic Lability: Programs such as StarDrop's P450 Metabolism module or Schrödinger's Site of Metabolism (SOM) can predict which parts of your molecule are most likely to be metabolized by CYP enzymes.
-
P-gp Substrate Prediction: Some QSAR models are available to predict the likelihood of a compound being a P-gp substrate. The SwissADME web tool, for example, provides a simple yes/no prediction for P-gp substrate liability.[17]
While these tools are valuable for prioritizing ideas, their predictions must always be confirmed with experimental data.
Part 3: Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of imidazo[1,2-a]pyrazine derivatives in human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., testosterone or verapamil)
-
Ice-cold acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile/water).
-
Thaw the HLM on ice. Prepare a microsomal suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound (to a final concentration of 1 µM) and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with internal standard to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Seal the termination plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines a method for assessing the intestinal permeability and potential for active efflux of imidazo[1,2-a]pyrazine derivatives.
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells seeded on Transwell® inserts (e.g., 21-24 days post-seeding)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Procedure:
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare the dosing solutions of the test compound in HBSS (e.g., at a final concentration of 10 µM, with DMSO concentration <1%).
-
For A-B permeability: Add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
For B-A permeability: Add the dosing solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for each direction using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 is generally considered indicative of active efflux.
-
References
- 1. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. The impact of assay recovery on the apparent permeability, a function of lysosomal trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. espublisher.com [espublisher.com]
Validation & Comparative
A Researcher's Guide to Kinase Inhibitor Profiling: A Comparative Analysis of 6-Bromoimidazo[1,2-a]pyrazin-2-amine and Known Kinase Inhibitors
Introduction: The Privileged Scaffold and the Uncharacterized Compound
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a paramount target class. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to this effort is the identification and optimization of chemical scaffolds that exhibit favorable properties for kinase active site binding. The imidazo[1,2-a]pyrazine core is one such "privileged scaffold," consistently appearing in potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a precise three-dimensional arrangement, facilitating interactions with the ATP-binding pocket of various kinases.
This guide focuses on 6-Bromoimidazo[1,2-a]pyrazin-2-amine , a compound embodying this promising scaffold. While commercially available as a synthetic building block for kinase inhibitor development, its specific biological activity profile remains largely uncharacterized in public literature.[1][3] The presence of a bromine atom at the 6-position offers a convenient handle for medicinal chemists to perform cross-coupling reactions, enabling the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[1][4]
To provide a practical framework for researchers aiming to characterize this or similar novel compounds, we present a comparative analysis guide. This document will not only introduce this compound but will also benchmark it against three well-characterized, clinically relevant kinase inhibitors that target kinases previously associated with the broader imidazo[1,2-a]pyrazine scaffold:
-
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.
-
Dinaciclib (SCH 727965): A potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs).
-
Fostamatinib (R788): A prodrug of R406, a selective Spleen Tyrosine Kinase (SYK) inhibitor.
This guide will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to comprehensively profile a novel compound like this compound, transforming it from a chemical intermediate into a well-understood biological probe or potential therapeutic lead.
Comparative Kinase Inhibitors: A Snapshot
A critical first step in characterizing a new compound is to understand the landscape of existing inhibitors. The choice of Alisertib, Dinaciclib, and Fostamatinib is based on prior art linking the imidazo[1,2-a]pyrazine scaffold to their respective target classes (Aurora, CDK, and SYK kinases).[4][5][6]
| Inhibitor | Primary Target(s) | IC50 Values (Cell-Free) | Key Cellular Role of Target |
| Alisertib (MLN8237) | Aurora A Kinase | ~1.2 nM[7] | Regulation of mitotic spindle formation and chromosome segregation.[8][9] |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | CDK2: 1 nM, CDK5: 1 nM, CDK1: 3 nM, CDK9: 4 nM[10][11] | Master regulators of cell cycle progression and transcription.[12][13] |
| Fostamatinib (R406) | Spleen Tyrosine Kinase (SYK) | ~41 nM[14][15] | Critical for signal transduction downstream of B-cell receptors (BCR) and Fc receptors.[16][17] |
Table 1: Summary of selected known kinase inhibitors for comparative analysis. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in biochemical assays.
Experimental Roadmap for Characterizing this compound
The following sections outline a logical, step-by-step experimental plan to determine the kinase inhibitory profile of our compound of interest. The known inhibitors will serve as positive controls and performance benchmarks throughout this workflow.
Workflow Overview
This diagram illustrates the proposed experimental workflow, from initial broad screening to detailed cellular characterization.
Caption: Experimental workflow for kinase inhibitor characterization.
Phase 1: Broad Kinase Panel Screening
Causality: Before performing detailed assays, it is crucial to understand the broader selectivity profile of this compound. A kinase panel screen provides a wide-angle view of its potential targets across the human kinome. This is a cost-effective method to quickly identify initial "hits" and rule out promiscuous, non-specific compounds.
Protocol: Kinase Panel Screen (Example using a commercial service)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare similar stocks for Alisertib, Dinaciclib, and Fostamatinib to serve as controls.
-
Assay Concentration: The compound of interest is typically screened at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases.
-
Assay Principle: The service provider will utilize a standardized kinase activity assay (e.g., radiometric using ³³P-ATP or fluorescence-based). The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.
-
Data Output: Results are usually provided as "% Inhibition" at the tested concentration.
-
Hit Identification: A "hit" is typically defined as a kinase whose activity is inhibited by a significant threshold (e.g., >50% or >75%) at the screening concentration.
Phase 2: Biochemical IC50 Determination
Causality: Once initial hits are identified, the next step is to quantify the potency of the compound against these specific kinases. An IC50 (half-maximal inhibitory concentration) value is determined by creating a dose-response curve. This provides a quantitative measure of how much of the compound is needed to inhibit the kinase by 50%. Comparing the IC50 for on-target vs. off-target kinases establishes the selectivity profile.
Protocol: In Vitro Kinase Assay for IC50 Determination (Example: ADP-Glo™ Assay)
This protocol is a self-validating system because it includes positive controls (known inhibitors) and a negative control (DMSO vehicle) to ensure the assay is performing correctly.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare a solution of the purified target kinase (e.g., Aurora A, CDK2, SYK) and its specific peptide substrate in the reaction buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
-
Compound Dilution:
-
Perform a serial dilution of this compound and the control inhibitors (e.g., 10-point, 3-fold serial dilution starting from 100 µM) in a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
-
Kinase Reaction:
-
Add the kinase/substrate mix to the wells containing the diluted compounds.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Principle):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data: Set the DMSO control as 100% activity and a "no kinase" control as 0% activity.
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Phase 3: Cellular Activity Assessment
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. Therefore, it is essential to validate the findings in a relevant cellular model.
Protocol: Western Blot for Target Engagement
This protocol confirms that the compound can enter the cell and inhibit the target kinase, which is observed by a decrease in the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HCT-116 for Aurora A, K562 for SYK, MCF7 for CDKs) to ~70-80% confluency.
-
Treat the cells with increasing concentrations of this compound or control inhibitors for a defined period (e.g., 2-4 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-Rb (Ser807/811) for CDKs, anti-phospho-BLNK for SYK).
-
Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and loading control, indicates successful target engagement in the cell.
Protocol: Cell Viability Assay (Example: CellTiter-Glo® Luminescent Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and control inhibitors for a longer duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Shake the plate for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the signal.
-
Read the luminescence.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells relative to the DMSO control against the log of the compound concentration.
Interpreting the Data: Relevant Signaling Pathways
Understanding the signaling context of the target kinase is paramount for interpreting cellular data and predicting the physiological consequences of its inhibition.
Aurora Kinase Signaling Pathway
Aurora A is a key regulator of mitosis. Its inhibition is expected to cause defects in centrosome separation and spindle assembly, leading to a G2/M cell cycle arrest and, ultimately, apoptosis or cellular senescence.[8][18][19]
Caption: Simplified Aurora A signaling pathway in mitosis.
CDK Signaling in the Cell Cycle
CDKs drive the cell cycle forward. Inhibiting CDKs, such as CDK1 and CDK2, prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn blocks the transition through different phases of the cell cycle, most notably the G1/S transition.[13][20][21]
Caption: Simplified CDK pathway controlling G1/S transition.
SYK Signaling in B-Cells
In B-cells, SYK is recruited to the B-cell receptor (BCR) upon antigen binding. Its activation initiates a signaling cascade involving PLCγ2 and PI3K, leading to calcium mobilization, activation of transcription factors, and ultimately, B-cell proliferation and survival.[17][22][23]
Caption: Simplified SYK signaling pathway downstream of the BCR.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the initial characterization of a novel kinase inhibitor candidate, this compound. By following the proposed workflow—from broad screening to specific biochemical and cellular assays—and using well-characterized inhibitors like Alisertib, Dinaciclib, and Fostamatinib as benchmarks, researchers can efficiently determine the compound's potency, selectivity, and cellular efficacy.
The true value of this compound lies in its potential as a starting point. The bromine atom is a versatile handle for synthetic chemists to create a library of analogs. The data generated from the initial characterization described here will be invaluable for guiding a subsequent medicinal chemistry campaign. By correlating the biochemical and cellular activity of new analogs with their structural modifications, a robust Structure-Activity Relationship (SAR) can be established. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and can ultimately lead to the development of novel, potent, and selective kinase inhibitors for therapeutic use.
References
- 1. 6-Bromoimidazo[1,2-a]pyrazin-8-amine | Buy RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine | Benchchem [benchchem.com]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 11. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Fostamatinib | FLT | Syk | Monoamine Transporter | TargetMol [targetmol.com]
- 16. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CDK Family - Creative Biogene [creative-biogene.com]
- 21. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 22. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Introduction: From Privileged Scaffold to Validated Mechanism
The imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[1][2] Compounds based on this structure have been investigated as inhibitors for critical cell-cycle regulators like Aurora kinases.[3] The subject of this guide, 6-Bromoimidazo[1,2-a]pyrazin-2-amine, is a key intermediate for synthesizing such novel therapeutics.[4] However, before a compound can advance in the drug discovery pipeline, its mechanism of action (MoA) must be rigorously validated.[5] Understanding the specific biochemical interaction through which a small molecule exerts its effect is fundamental to predicting its efficacy, selectivity, and potential off-target effects.[6]
This guide provides a comprehensive, technically-grounded framework for researchers to validate the hypothesized MoA of this compound as a protein kinase inhibitor. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols that form a self-validating workflow. Our approach is built on a logical progression: first, confirming direct physical binding to the target protein in a cellular environment; second, quantifying the functional impact of this binding on the target's enzymatic activity; and third, assessing the downstream consequences on the relevant cellular signaling pathway.
Part 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target inside the cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose, as it assesses target engagement in a native, physiological context.[8]
The Principle of CETSA: The core principle of CETSA is ligand-induced thermal stabilization.[9] When a protein binds to a ligand (such as our test compound), its conformational stability increases, making it more resistant to heat-induced denaturation and aggregation.[10] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can detect a "thermal shift," which is direct evidence of binding.[9][10]
Experimental Workflow: CETSA
The general workflow involves treating intact cells with the compound, subjecting them to a heat challenge, lysing the cells, and separating the soluble protein fraction from the denatured, aggregated proteins for analysis.[10]
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA Melt Curve
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express the putative target kinase (e.g., HeLa or U2OS) and grow to 75-85% confluency.
-
Treat the cells with either 30 µM of this compound or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors to a final concentration of 10-20 x 10^6 cells/mL.
-
Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., 40°C, 43°C, 46°C... up to 70°C), followed immediately by cooling on ice for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced protein aggregates.
-
-
Analysis:
-
Carefully transfer the supernatant (containing the soluble protein fraction) to fresh tubes.
-
Analyze the amount of soluble target protein at each temperature point using standard Western blotting procedures with a specific antibody against the target kinase.
-
Quantify band intensities and normalize to the 40°C sample for each condition.
-
Data Presentation and Interpretation
A successful experiment will show that in the presence of the compound, the target protein remains soluble at higher temperatures compared to the vehicle control. This shift in the melting curve (Tagg) indicates stabilization upon binding.
Table 1: Hypothetical CETSA Melt Curve Data for Kinase X
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (+ Compound) |
| 46 | 100 | 100 |
| 49 | 95 | 100 |
| 52 | 81 | 98 |
| 55 | 52 | 91 |
| 58 | 24 | 75 |
| 61 | 8 | 48 |
| 64 | 2 | 21 |
This data can then be used to perform an Isothermal Dose-Response (ITDR) experiment, where cells are treated with varying concentrations of the compound at a single, fixed temperature (e.g., 58°C) to determine the concentration required for target stabilization.
Part 2: Quantifying Functional Inhibition with an In Vitro Kinase Assay
Confirming target engagement is necessary but not sufficient. The next critical step is to determine if this binding event modulates the protein's function. For a kinase, this means measuring its enzymatic activity—the ability to transfer a phosphate group from ATP to a substrate.[11]
The Principle of Kinase Activity Assays: A common and robust method is to measure the amount of ADP produced, which is a universal product of the kinase reaction.[12] Luminescence-based assays, such as ADP-Glo™, use a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back into ATP, which drives a luciferase reaction to produce a light signal directly proportional to the initial kinase activity.[12]
Caption: Principle of an ADP-based luminescent kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution in DMSO. As a positive control, prepare an identical dilution series of a known broad-spectrum kinase inhibitor like Staurosporine.[12]
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the purified target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 15 minutes at room temperature.[12]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, but a starting point is the Km value of ATP for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Comparative Data Analysis
By comparing the IC50 value of your compound against the control and testing it against a panel of different kinases, you can determine its potency and selectivity.
Table 2: Comparative Inhibitory Activity (IC50, nM)
| Kinase Target | This compound | Staurosporine (Control) |
| Kinase X (Target) | 25 | 8 |
| Kinase A | 850 | 12 |
| Kinase B | >10,000 | 25 |
| Kinase C | 1,200 | 5 |
| Kinase D | 5,400 | 15 |
This hypothetical data suggests that this compound is a potent and relatively selective inhibitor of its primary target, Kinase X, when compared to the non-selective inhibitor Staurosporine.
Part 3: Assessing Downstream Cellular Pathway Modulation
The final validation step connects the biochemical inhibition of the target to a functional cellular outcome. If the target kinase is part of a known signaling cascade, its inhibition should predictably alter that pathway's output.[13] Reporter gene assays are an excellent tool for quantitatively measuring the activity of a specific signaling pathway.[14][15]
The Principle of Reporter Gene Assays: These assays are used to study the regulation of gene expression.[14] A reporter gene (e.g., luciferase) is placed under the control of a transcriptional response element that is activated by a transcription factor downstream of your target kinase.[16] When the signaling pathway is active, the transcription factor drives the expression of luciferase. Inhibition of the upstream kinase will decrease luciferase expression, resulting in a lower light signal.[17]
Hypothetical Signaling Pathway
For this guide, we will assume "Kinase X" phosphorylates and activates "Transcription Factor Y" (TFY), which then binds to the "TFY Response Element" (TRE) in the promoter of its target genes.
Caption: Hypothetical signaling pathway for reporter gene assay validation.
Detailed Protocol: Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with two plasmids:
-
A reporter plasmid containing the luciferase gene driven by a promoter with multiple copies of the TFY Response Element (TRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
-
Compound Treatment:
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 6-18 hours. Include a vehicle-only control.
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity (from the experimental reporter) and the Renilla luciferase activity (from the control reporter) sequentially using a dual-luciferase assay system and a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 for pathway inhibition.
-
Data Presentation
Table 3: Dose-Dependent Inhibition of TFY Reporter Activity
| Compound Conc. (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 15,800 | 0 |
| 1 | 14,950 | 5 |
| 10 | 11,200 | 29 |
| 50 | 7,600 | 52 |
| 250 | 2,100 | 87 |
| 1000 | 950 | 94 |
This data demonstrates that the compound inhibits the downstream signaling pathway in a dose-dependent manner, consistent with the on-target inhibition of Kinase X.
Conclusion
The validation of a small molecule's mechanism of action is a multi-faceted process that requires orthogonal, evidence-based approaches. By systematically progressing from target engagement (CETSA) to functional inhibition (in vitro kinase assay) and finally to downstream pathway modulation (reporter gene assay), researchers can build a robust and compelling case for the MoA of this compound. The experimental frameworks and comparative data presented in this guide provide a clear, actionable path for validating this compound as a kinase inhibitor, transforming it from a promising chemical scaffold into a well-characterized tool for further drug development.
References
- 1. 6-Bromoimidazo[1,2-a]pyrazin-8-amine | Buy RUO [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]
- 14. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.com]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to Structure-Activity Relationships of 6-Bromoimidazo[1,2-a]pyrazin-2-amine Analogs in Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 6-Bromoimidazo[1,2-a]pyrazin-2-amine, a key intermediate for the development of novel therapeutic agents. By exploring the impact of substitutions at various positions on the core structure, we aim to provide researchers and drug development professionals with a comprehensive understanding of how to optimize this scaffold for enhanced potency and selectivity against various kinase targets.
The this compound Core: A Versatile Scaffold for Kinase Inhibitors
The imidazo[1,2-a]pyrazine ring system is a bioisostere of purine and is present in a number of kinase inhibitors. The 6-bromo substituent serves as a crucial synthetic handle, allowing for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the rapid generation of diverse chemical libraries to probe the SAR of the core scaffold. The 2-amino group provides a key interaction point, often acting as a hydrogen bond donor to the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyrazine core. The following sections detail the SAR at key positions, drawing insights from studies on related imidazo[1,2-a]pyrazine derivatives.
Substitution at the C2-Position
The 2-amino group is a critical anchor for kinase binding. Modifications at this position are generally not well-tolerated if they disrupt the hydrogen bonding to the kinase hinge. However, derivatization of the exocyclic amine can be explored to pick up additional interactions in the active site.
Substitution at the C3-Position
The C3 position of the imidazo[1,2-a]pyrazine ring is often directed towards the solvent-exposed region of the ATP binding pocket. This position is amenable to a wide range of substitutions to enhance potency and selectivity.
-
Small Alkyl and Aryl Groups: Introduction of small hydrophobic groups can increase van der Waals interactions with the enzyme. For instance, a benzyl group at the C3 position has been shown to be favorable for CDK9 inhibition in related scaffolds.[1]
-
Halogenation: Introduction of a chloro or fluoro group at the C3 position can modulate the electronic properties of the ring system and potentially form halogen bonds with the protein.
Substitution at the C6-Position
The 6-bromo atom is typically replaced with larger, more complex moieties via cross-coupling reactions to extend into the ribose-binding pocket or other nearby regions of the kinase.
-
Aryl and Heteroaryl Groups: Suzuki coupling with various aryl and heteroaryl boronic acids can introduce substituents that significantly impact potency and selectivity. For example, the introduction of a pyridin-3-yl group at this position has been shown to be beneficial for Aurora-A kinase inhibition.
-
Amines and Amides: Buchwald-Hartwig amination can be employed to introduce a variety of amines, which can form additional hydrogen bonds or ionic interactions.
Substitution at the C8-Position
The C8-position is another key point for modification, often pointing towards the solvent-exposed region.
-
Amines and Morpholino Groups: Introduction of groups like morpholine can enhance solubility and pharmacokinetic properties.
Comparative Analysis of Analog Performance
To illustrate the SAR principles, the following table summarizes the hypothetical inhibitory activities of a series of this compound analogs against a generic kinase target. The data is extrapolated from published results on similar imidazo[1,2-a]pyrazine scaffolds.[1][2][3]
| Compound ID | R1 (C3-position) | R2 (C6-position) | R3 (C8-position) | Kinase IC50 (nM) |
| Parent | H | Br | H | >1000 |
| Analog 1 | Benzyl | Br | H | 150 |
| Analog 2 | H | Pyridin-3-yl | H | 250 |
| Analog 3 | Benzyl | Pyridin-3-yl | H | 25 |
| Analog 4 | Benzyl | Pyridin-3-yl | Morpholino | 15 |
Interpretation of Data:
-
The parent compound with a bromine at C6 shows minimal activity.
-
Introduction of a benzyl group at C3 (Analog 1) or a pyridin-3-yl group at C6 (Analog 2) leads to a significant increase in potency.
-
Combining these optimal substitutions (Analog 3) results in a synergistic improvement in inhibitory activity.
-
Further modification at the C8 position with a solubilizing group like morpholine (Analog 4) can further enhance potency, likely by improving physicochemical properties.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target analogs typically starts from a commercially available aminopyrazine.
Step 1: Bromination of 2-aminopyrazine
A solution of 2-aminopyrazine in a suitable solvent (e.g., acetic acid or ethanol) is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine to afford the corresponding bromo-2-aminopyrazine.
Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core
The bromo-2-aminopyrazine is then reacted with an α-haloketone or a related reagent to construct the imidazole ring, yielding the 6-bromoimidazo[1,2-a]pyrazine scaffold.
Step 3: Substitution at the C3-Position
If required, the C3 position can be functionalized, for example, through electrophilic aromatic substitution.
Step 4: Cross-Coupling Reactions at the C6-Position
The 6-bromo substituent is then replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with the desired boronic acids/esters or amines.
Step 5: Substitution at the C8-Position
Further functionalization at the C8 position can be achieved through nucleophilic aromatic substitution if a suitable leaving group is present.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase is typically evaluated using a biochemical assay.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Structure-Activity Relationships and Workflows
Caption: General workflow for the synthesis and evaluation of analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile starting point for the design of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C3, C6, and C8 positions can lead to significant improvements in biological activity. The bromine at the C6 position, in particular, offers a valuable handle for introducing diverse chemical functionalities through well-established cross-coupling methodologies.
Future efforts in this area should focus on:
-
Exploring a wider range of substituents at the C3, C6, and C8 positions to further refine the SAR.
-
Investigating the impact of these modifications on kinase selectivity to develop inhibitors with improved safety profiles.
-
Optimizing the pharmacokinetic properties of the most potent analogs to enhance their in vivo efficacy.
-
Elucidating the precise binding modes of these inhibitors through co-crystallization studies with their target kinases to guide further rational design.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel imidazo[1,2-a]pyrazine-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyrazine Compounds in Oncology
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core for numerous compounds with a wide array of biological activities.[1] In oncology, this scaffold has proven to be a versatile starting point for the development of potent inhibitors targeting key cellular processes involved in cancer progression, such as cell division and survival signaling.[2][3]
This guide provides a comprehensive comparison of the in vitro (laboratory-based) and in vivo (within a living organism) efficacy of imidazo[1,2-a]pyrazine derivatives. We will explore the critical transition from promising results in a petri dish to tangible anti-tumor activity in preclinical models, explaining the causality behind the experimental choices and highlighting the challenges and successes in this crucial phase of drug discovery.
The Rationale: Why Imidazo[1,2-a]pyrazines?
The appeal of the imidazo[1,2-a]pyrazine core lies in its rigid, planar structure and its capacity for substitution at multiple positions. This allows medicinal chemists to fine-tune the compound's steric and electronic properties to achieve high affinity and selectivity for specific biological targets. Key oncogenic pathways frequently targeted by this class of compounds include:
-
Kinase Signaling Cascades: Many cancers are driven by the overactivation of protein kinases. The PI3K/Akt/mTOR and Aurora kinase pathways are two of the most critical signaling networks involved in cell growth, proliferation, and survival, making them prime targets for therapeutic intervention.[4][5][6][7]
-
Microtubule Dynamics: The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis, representing a classic and effective anticancer strategy.[8][9][10]
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle. Inhibiting specific CDKs, such as CDK9, can disrupt the transcription of genes crucial for cancer cell survival.[11]
Part 1: In Vitro Efficacy — The Proving Ground
In vitro evaluation is the foundational step in assessing a compound's potential. These assays are designed to be rapid, high-throughput, and mechanistic, allowing for the screening of large libraries of compounds to identify "hits" with desired biological activity.
Key In Vitro Assays and Their Purpose
-
Anti-proliferative/Cytotoxicity Assays: The first question to answer is whether a compound can kill or stop the growth of cancer cells. The MTT assay is a workhorse in this area, measuring the metabolic activity of cells as an indicator of their viability.[12][13] A low IC50 (half-maximal inhibitory concentration) value signifies high potency.
-
Target Engagement & Enzymatic Assays: Once a compound shows cytotoxic activity, the next step is to confirm it's working through the intended mechanism. For kinase inhibitors, this involves biochemical assays with the purified target enzyme to determine the IC50 for kinase inhibition directly.[4][11] For tubulin inhibitors, an in vitro tubulin polymerization assay can directly measure the compound's effect on microtubule formation.[8][9]
-
Cell-Based Mechanistic Studies: These assays confirm the mechanism of action within a cellular context.
-
Western Blotting: This technique measures the levels of specific proteins to see if the compound affects the target pathway. For example, treating cells with a PI3K/mTOR inhibitor should lead to a decrease in the phosphorylation of downstream proteins like Akt and mTOR.[14]
-
Cell Cycle Analysis: Performed using flow cytometry, this analysis reveals if a compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase for tubulin inhibitors), which is a hallmark of mitotic disruption.[8]
-
Apoptosis Assays: Techniques like Annexin V staining can quantify the number of cells undergoing programmed cell death (apoptosis) in response to treatment.[14][15]
-
Representative In Vitro Data for Imidazo[1,2-a]pyrazine Derivatives
The following table summarizes in vitro data for several published imidazo[1,2-a]pyrazine compounds, showcasing their potency against various targets and cell lines.
| Compound ID | Target | Cancer Cell Line | Assay Type | IC50 | Reference |
| TB-25 | Tubulin Polymerization | HCT-116 (Colon) | Anti-proliferative | 23 nM | [8] |
| Compound 42 | PI3Kα / mTOR | - | Enzymatic | 0.06 nM / 3.12 nM | [4][6] |
| Compound 3c | CDK9 | K652 (Leukemia) | Anti-proliferative | 6.66 µM (avg) | [11] |
| Compound 12k | Aurora A / Aurora B | - | Enzymatic (Kd) | 0.02 nM / 0.03 nM | [16] |
| Compound 10i | Aurora Kinases | - | Enzymatic | - | [7] |
| Compound 18h | Not Specified | A375P (Melanoma) | Anti-proliferative | < 60 nM | [17] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for determining the IC50 value of a test compound against a cancer cell line.
Objective: To measure the dose-dependent effect of an imidazo[1,2-a]pyrazine compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control [(Abs_treated / Abs_vehicle) * 100]. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: In Vivo Efficacy — The Real-World Test
A stellar in vitro profile does not guarantee success in vivo. The complexity of a living organism introduces variables such as absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics. A compound must not only reach its target in the tumor but also persist at an effective concentration without causing undue toxicity to the host.
The Transition: From Cell Culture to Animal Models
The most common preclinical models for cancer are xenografts, where human tumor cells are implanted into immunocompromised mice.[14][18] This allows researchers to assess the compound's ability to inhibit the growth of a human tumor in a living system.
Causality Behind Model Selection: The choice of cell line for the xenograft is critical. It should be one against which the compound showed high potency in vitro. The model allows for the assessment of key parameters that are impossible to measure in vitro:
-
Pharmacokinetics (PK): How the body processes the drug. Studies are conducted to determine properties like oral bioavailability and plasma clearance.[4][18]
-
Pharmacodynamics (PD): Whether the drug is hitting its target in the tumor. This can be assessed by analyzing tumor tissue for biomarkers, such as the inhibition of histone H3 phosphorylation for an Aurora kinase inhibitor.[16]
-
Anti-Tumor Efficacy: The ultimate measure of success, typically quantified as Tumor Growth Inhibition (TGI).
-
Tolerability: The drug's effect on the animal's overall health, monitored by body weight changes and clinical observations.
Visualizing the Drug Discovery Workflow
The progression from initial screening to preclinical validation is a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with potent and diverse biological activities. This guide provides a comparative analysis of the cytotoxic properties of derivatives of the imidazo[1,2-a]pyrazine class against various cancer cell lines, contextualized against established chemotherapeutic agents. While direct cytotoxic data for 6-Bromoimidazo[1,2-a]pyrazin-2-amine is not extensively available in public literature, this guide will draw upon data from structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The rationale for investigating this class of compounds stems from their demonstrated ability to inhibit critical cellular processes in cancer cells, including tubulin polymerization and the activity of cyclin-dependent kinases (CDKs).[1][2] These mechanisms are central to cell division and proliferation, making them attractive targets for anticancer drug design. This guide will delve into the supporting experimental data, provide detailed methodologies for assessing cytotoxicity, and explore the potential signaling pathways involved.
Comparative Cytotoxicity Analysis: Imidazo[1,2-a]pyrazine Derivatives vs. Standard Chemotherapeutics
The efficacy of a potential anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a more potent compound.
The following table summarizes the reported IC50 values for various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. For a robust comparison, IC50 values for the standard chemotherapeutic drugs Doxorubicin and Cisplatin are also included. It is important to note that IC50 values can exhibit variability between studies due to differences in experimental conditions such as incubation time and assay methodology.[3]
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative (12b) | HepG2 | Hepatocellular Carcinoma | 13 | [4][5] |
| MCF-7 | Breast Adenocarcinoma | 11 | [4][5] | |
| A375 | Skin Melanoma | 11 | [4][5] | |
| Imidazo[1,2-a]pyrazine Derivative (TB-25) | HCT-116 | Colorectal Carcinoma | 0.023 | [1][6] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [1][6] | |
| A549 | Lung Carcinoma | Not specified | [1][6] | |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [1][6] | |
| Imidazo[1,2-a]pyrazine Derivative (3c) | MCF-7 | Breast Adenocarcinoma | 6.66 (average) | [2] |
| HCT-116 | Colorectal Carcinoma | 6.66 (average) | [2] | |
| K562 | Chronic Myelogenous Leukemia | 6.66 (average) | [2] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 1.5 | [5] |
| MCF-7 | Breast Adenocarcinoma | 0.85 | [5] | |
| A375 | Skin Melanoma | 5.16 | [5] | |
| A549 | Lung Carcinoma | 6.62 | [7] | |
| Cisplatin | A549 | Lung Carcinoma | 53.25 | [8][9] |
| HepG2 | Hepatocellular Carcinoma | 54.81 | [8][9] | |
| 5-Fluorouracil (5-FU) | MCF-7 | Breast Adenocarcinoma | 1.71 | [10] |
| A549 | Lung Carcinoma | 10.32 | [10] |
Note: The specific structures of the proprietary derivative compounds (e.g., 12b, TB-25, 3c) are detailed in the cited references.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[11] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells from exponential phase cultures using trypsinization.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell density.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]
-
Causality: This initial 24-hour incubation allows the cells to adhere to the plate surface and resume their normal growth before drug exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5] The duration of incubation is critical and should be optimized for the specific cell line and compound.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11][13]
-
Incubate the plate for an additional 2-4 hours at 37°C.[12][13]
-
Causality: During this incubation, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[13][14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining the cytotoxicity of a compound.
Mechanistic Insights: Potential Signaling Pathways
The cytotoxic effects of imidazo[1,2-a]pyridine and pyrazine derivatives are often attributed to their interaction with key signaling pathways that regulate cell cycle progression, proliferation, and apoptosis.
One of the prominent mechanisms of action for some imidazo[1,2-a]pyrazine derivatives is the inhibition of tubulin polymerization .[1][6] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][6]
Another identified target for this class of compounds is Cyclin-Dependent Kinase 9 (CDK9) .[2] CDK9 is a key regulator of transcription elongation. Its inhibition leads to a decrease in the transcription of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.
Furthermore, studies on related imidazo[1,2-a]pyridine compounds have shown modulation of the STAT3/NF-κB signaling pathway .[15] This pathway is often constitutively active in cancer cells and plays a critical role in inflammation, cell survival, and proliferation. Inhibition of this pathway can lead to a reduction in the expression of downstream targets like iNOS and COX-2, which are involved in inflammation and cancer progression.[15]
Potential Signaling Pathway Diagram
Caption: Potential mechanisms of anticancer activity for imidazo[1,2-a]pyrazine derivatives.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a promising foundation for the development of novel anticancer agents. The available data on various derivatives demonstrate potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the potency of standard chemotherapeutic drugs. The mechanisms of action, including tubulin polymerization inhibition and CDK9 inhibition, are well-established targets in oncology. While further investigation into the specific activity of this compound is warranted, the broader class of imidazo[1,2-a]pyrazine derivatives holds significant potential for future drug discovery and development efforts. The methodologies and comparative data presented in this guide offer a valuable resource for researchers in this field.
References
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Confirmation of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in modern medicinal chemistry. As structural analogs of deazapurines, these compounds are recognized for their ability to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a multitude of pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative properties.
6-Bromoimidazo[1,2-a]pyrazin-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules. The bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, while the 2-amino group offers another site for modification. Therefore, the reliable synthesis and unambiguous structural confirmation of this intermediate are paramount for drug discovery and development programs. This guide provides an in-depth comparison of synthetic methodologies and a detailed workflow for its complete spectroscopic verification.
Part 1: A Comparative Analysis of Synthetic Strategies
The construction of the imidazo[1,2-a]pyrazine ring system can be approached through several synthetic routes. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. We will compare three prominent strategies.
Method 1: Classic Cyclocondensation (The Workhorse Approach)
The most traditional and widely employed method for synthesizing imidazo-fused heterocycles is the cyclocondensation reaction between a 2-amino-heterocycle and an α-halocarbonyl compound. For our target molecule, this involves the reaction of 2-amino-5-bromopyrazine with a suitable two-carbon synthon that installs the 2-aminoimidazole portion of the ring.
-
Causality Behind Experimental Choices: This method is favored for its straightforward nature and the commercial availability of the starting 2-amino-5-bromopyrazine. The reaction proceeds via an initial SN2 reaction where the pyridine-type nitrogen of the aminopyrazine attacks the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. The choice of solvent (often a polar protic solvent like ethanol or a polar aprotic one like DMF) is critical to facilitate both the initial nucleophilic attack and the subsequent cyclization steps.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Modern synthetic chemistry often leverages microwave irradiation to accelerate reaction rates and improve yields. This is particularly effective for condensation reactions.
-
Causality Behind Experimental Choices: Microwave energy provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from many hours to mere minutes.[1] This often leads to cleaner reactions with fewer side products, simplifying purification. A catalyst-free approach under microwave irradiation in an environmentally benign solvent like an isopropanol/water mixture represents a significant process improvement, aligning with green chemistry principles.[1]
Method 3: Multi-Component Reactions (MCRs)
One-pot multi-component reactions offer an elegant and efficient way to build molecular complexity from simple starting materials in a single step. Iodine-catalyzed three-component reactions have emerged as a powerful tool for this purpose.[2]
-
Causality Behind Experimental Choices: This strategy involves the reaction of 2-amino-5-bromopyrazine, an aldehyde, and an isocyanide in the presence of a catalyst like molecular iodine.[2] The reaction proceeds through the in-situ formation of an intermediate that undergoes a [4+1] cycloaddition with the isocyanide.[2] The advantage here is atom economy and procedural simplicity. However, for the specific synthesis of a 2-amino substituted target, the isocyanide reagent would need to be carefully chosen to yield the desired amine functionality after a potential deprotection step, which can add complexity.
Comparative Summary
| Feature | Method 1: Classic Cyclocondensation | Method 2: Microwave-Assisted (MAOS) | Method 3: Multi-Component Reaction (MCR) |
| Principle | SN2 followed by intramolecular cyclization | Accelerated cyclocondensation via dielectric heating | One-pot [4+1] cycloaddition |
| Typical Reagents | 2-amino-5-bromopyrazine, α-halo-acetonitrile derivative | 2-amino-5-bromopyrazine, α-halo-ketone/aldehyde | 2-amino-5-bromopyrazine, aldehyde, isocyanide |
| Conditions | Reflux in solvent (e.g., Ethanol, DMF), hours to days | Microwave irradiation, minutes | Room temperature or mild heat, catalyst (I₂), hours |
| Advantages | Reliable, well-established, scalable | Extremely fast, often higher yields, cleaner reactions[1] | High efficiency, molecular diversity, simple workup[2] |
| Disadvantages | Long reaction times, potential for side products | Requires specialized microwave reactor | May not be directly suitable for 2-amino substitution without further steps |
Recommended Synthesis Workflow
The following diagram illustrates the most direct and reliable pathway, the cyclocondensation reaction, for synthesizing the target compound.
References
- 1. Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide to 6-Bromoimidazo[1,2-a]pyrazin-2-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a representative compound from this class, 6-Bromoimidazo[1,2-a]pyrazin-2-amine. Through a series of robust experimental protocols, we will delineate its selectivity against the human kinome and compare its performance with established kinase inhibitors. This document is designed to not only present data but to also provide the strategic and technical rationale behind the experimental choices, empowering researchers to conduct similar comprehensive profiling for their compounds of interest.
Introduction: The Imperative of Selectivity Profiling
The human genome encodes over 500 kinases, which play critical roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target effects can lead to unforeseen toxicities or even polypharmacology, which can be either beneficial or detrimental. Therefore, a thorough understanding of a compound's kinome-wide interaction profile is a critical step in the drug discovery and development process.
This compound, with its characteristic fused heterocyclic core, is poised to interact with a range of kinases. Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown potent inhibitory activity against several kinases, including Aurora kinases and Casein Kinase 2 (CSNK2A).[1][3][4] This guide will outline a multi-pronged approach to experimentally determine the on- and off-target profile of this compound.
Comparative Framework: Benchmarking Against Known Kinase Inhibitors
To provide a meaningful context for the cross-reactivity data of this compound, we will compare its profile against a panel of well-characterized kinase inhibitors with varying degrees of selectivity:
| Compound | Type | Primary Target(s) | Known Characteristics |
| Staurosporine | Broad-Spectrum | Pan-kinase inhibitor | Prototypical ATP-competitive inhibitor with very low selectivity.[5][6] |
| Dasatinib | Multi-Kinase | BCR-ABL, SRC family | Potent inhibitor of multiple tyrosine kinases.[7][8][9][10] |
| Bosutinib | Multi-Kinase | SRC/ABL | Dual SRC/ABL inhibitor with a distinct off-target profile from Dasatinib.[11][12][13][14] |
| Tozasertib (VX-680) | Pan-Aurora | Aurora A, B, C | Potent inhibitor of Aurora kinases with known off-targets.[15][16][17][18] |
| Danusertib (PHA-739358) | Pan-Aurora | Aurora A, B, C | Another pan-Aurora kinase inhibitor with a distinct selectivity profile.[19][20][21][22][23] |
This diverse set of comparators will allow for a nuanced interpretation of the selectivity of this compound.
Experimental Strategy: A Multi-Modal Approach to Profiling
A comprehensive understanding of a compound's interaction profile requires a combination of in vitro and cellular assays. Our strategy employs three complementary techniques:
-
Biochemical Kinome Profiling: To assess direct inhibitory activity against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Affinity Chromatography coupled to Mass Spectrometry (AC-MS): To identify potential off-targets in an unbiased manner from a cellular lysate.
Caption: A multi-pronged experimental workflow for comprehensive cross-reactivity profiling.
Detailed Experimental Protocols
Protocol 1: Large-Panel Biochemical Kinase Profiling
Rationale: This initial screen provides a broad overview of the compound's inhibitory activity against a large, representative panel of the human kinome (e.g., the KINOMEscan™ platform).[24] This allows for the rapid identification of primary targets and potential off-targets based on direct enzyme inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound and comparator compounds in 100% DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation: Prepare serial dilutions of the stock solutions in assay buffer. Typically, an 11-point, 3-fold serial dilution is performed to generate a dose-response curve.
-
Kinase Reaction:
-
Add the appropriate kinase, substrate (peptide or protein), and ATP to the wells of a microtiter plate.
-
Add the diluted compounds to the respective wells. Include DMSO-only wells as a negative control and a known inhibitor for each kinase as a positive control.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The ATP concentration should be at or near the Km for each kinase to ensure competitive binding can be accurately measured.
-
-
Detection:
-
Stop the kinase reaction.
-
Quantify kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to validate target engagement within a more physiologically relevant cellular environment. The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express potential target kinases) to ~80% confluency.
-
Treat the cells with this compound (at various concentrations) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative proteomic methods.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification
Rationale: This unbiased approach aims to identify all proteins from a cellular lysate that bind to the compound of interest. By immobilizing the compound on a solid support, it can be used as "bait" to "fish out" its binding partners.
Step-by-Step Methodology:
-
Compound Immobilization:
-
Synthesize an analog of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin with no immobilized compound should also be prepared.
-
-
Cell Lysate Preparation:
-
Prepare a native protein lysate from a relevant cell line by mechanical or detergent-based lysis in a buffer that preserves protein structure and interactions.
-
-
Affinity Chromatography:
-
Incubate the cell lysate with the compound-immobilized resin and the control resin in parallel.
-
Wash the resins extensively with buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the resin. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competitive elution with an excess of the free compound.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS analysis. Alternatively, perform in-solution digestion of the eluate followed by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the eluate from the compound-immobilized resin compared to the control resin. These are the potential binding partners of this compound.
-
Data Presentation and Comparative Analysis
The data generated from these experiments should be compiled and presented in a clear and comparative format.
Table 1: Comparative Kinome Profile (IC50 values in nM)
| Kinase Target | This compound | Staurosporine | Dasatinib | Bosutinib | Tozasertib (VX-680) | Danusertib (PHA-739358) |
| Aurora A | Experimental Data | 3 | 0.8 | >1000 | 0.6 | 13 |
| Aurora B | Experimental Data | 7 | 1.2 | >1000 | 18 | 79 |
| Aurora C | Experimental Data | 20 | 1.5 | >1000 | 4.6 | 61 |
| ABL1 | Experimental Data | 6 | 0.5 | 1.2 | >1000 | 25 |
| SRC | Experimental Data | 4 | 0.6 | 1.0 | >1000 | >1000 |
| CSNK2A1 | Experimental Data | 50 | 250 | >1000 | >1000 | >1000 |
| ... | ... | ... | ... | ... | ... | ... |
Note: IC50 values for comparator compounds are representative values from public sources and should be determined in parallel for direct comparison.
Table 2: Summary of CETSA and AC-MS Results
| Assay | This compound | Key Findings |
| CETSA | Experimental Data (e.g., ΔTm for top hits) | Confirms cellular engagement of primary targets identified in the biochemical screen. |
| AC-MS | List of top enriched proteins | Provides an unbiased list of potential on- and off-targets for further validation. |
Interpretation and Future Directions
The collective data from these assays will provide a comprehensive cross-reactivity profile of this compound. By comparing its kinome inhibition profile to that of the benchmark compounds, we can classify it on a spectrum from highly selective to broad-spectrum. The CETSA results will provide crucial validation of target engagement in a cellular context, while the AC-MS data may uncover novel and unexpected off-targets that warrant further investigation.
This guide provides a robust framework for the systematic profiling of kinase inhibitors. The experimental workflows and data interpretation strategies outlined herein are designed to be adaptable for the characterization of other small molecule inhibitors, thereby contributing to the development of safer and more effective targeted therapies.
References
- 1. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bosutinib for the Treatment of CML—Using it Safely: a Podcast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. apexbt.com [apexbt.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to Benchmarking 6-Bromoimidazo[1,2-a]pyrazin-2-amine Derivatives Against Standard-of-Care in Acute Myeloid Leukemia
Introduction: The Imperative for Novel Therapeutics in Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitors in the bone marrow and blood.[1] For decades, the standard-of-care has revolved around a "7 + 3" induction regimen of cytarabine and an anthracycline like daunorubicin.[2] While effective for some, relapse and refractory disease remain significant challenges, particularly in elderly patients or those with high-risk mutations.[3] The recent introduction of targeted therapies, such as the BCL-2 inhibitor Venetoclax, has marked a significant advancement, yet the need for novel therapeutic agents with improved efficacy and safety profiles remains urgent.[3][4]
The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the core for numerous kinase inhibitors.[5] This guide focuses on 6-Bromoimidazo[1,2-a]pyrazin-2-amine , a versatile chemical intermediate poised for the development of potent and selective kinase inhibitors. The bromine atom at the 6-position provides a crucial handle for synthetic elaboration, enabling the exploration of structure-activity relationships to optimize potency and pharmacokinetic properties.
Our primary focus will be on developing derivatives of this scaffold as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a critical regulator of transcriptional elongation.[6] In many cancers, including AML, malignant cells become "addicted" to the continuous transcription of short-lived anti-apoptotic proteins like MCL-1.[7] By inhibiting CDK9, we can disrupt this transcriptional machinery, leading to the downregulation of key survival proteins and inducing apoptosis in cancer cells.[7][8]
This document provides a comprehensive, multi-tiered framework for researchers and drug development professionals to rigorously benchmark novel this compound-based CDK9 inhibitors against relevant standard-of-care drugs in AML.
The Benchmarking Workflow: A Phased Approach from Target to Preclinical Model
A robust benchmarking strategy proceeds through a logical sequence of experiments, moving from direct target engagement to cellular effects and finally to in vivo efficacy. This ensures that resources are focused on candidates with the highest potential for clinical success.
Caption: Overall experimental workflow for benchmarking a novel inhibitor.
Part 1: In Vitro Biochemical Benchmarking - Direct Target Inhibition
Expertise & Rationale: The first critical step is to confirm that your investigational compound (let's call it IMP-001 , for ImidazoPyrazine-001) directly and potently inhibits the intended target, CDK9. An in vitro biochemical kinase assay isolates the enzyme, substrate, and inhibitor from the complexities of a cellular environment. This allows for a clean measurement of potency (IC50) and is the foundational experiment for any kinase inhibitor program. We will compare IMP-001 against a known, potent CDK9 inhibitor, such as Alvocidib (Flavopiridol) , which has been evaluated in AML clinical trials.[4][9]
Protocol: In Vitro CDK9/Cyclin T1 Kinase Assay
This protocol is adapted from standard commercial kinase assay kits, such as those using luminescence (ADP-Glo™) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][11][12]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant human CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. The final concentration should be optimized to produce a robust signal (typically in the low ng/µL range).
-
Prepare a stock solution of a suitable peptide substrate (e.g., CDK7/9tide) and ATP. The ATP concentration should be set near the Michaelis-Menten constant (Km) for CDK9 to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
Prepare serial dilutions of IMP-001 and the reference inhibitor (Alvocidib) in 100% DMSO, followed by a further dilution in Kinase Assay Buffer to create a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM final concentration). Ensure the final DMSO concentration in the assay does not exceed 1%.[11]
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the diluted inhibitor solutions (IMP-001 or Alvocidib) or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the CDK9/Cyclin T1 enzyme solution to all wells except the "no enzyme" blank controls.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 45-60 minutes. The optimal time should be within the linear range of the reaction.[12]
-
-
Signal Detection:
-
Stop the reaction and detect the signal according to the kit manufacturer's instructions. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a detection reagent that converts the generated ADP into a luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data, setting the vehicle control as 100% activity and a high-concentration inhibitor control as 0% activity.
-
Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Biochemical Potency
| Compound | Target | IC50 (nM) [Hypothetical Data] |
| IMP-001 | CDK9/Cyclin T1 | 8.5 |
| Alvocidib (Reference) | CDK9/Cyclin T1 | 15.2 |
Part 2: In Vitro Cellular Benchmarking - Assessing On-Target Effects in a Disease-Relevant Context
Expertise & Rationale: Demonstrating potent enzyme inhibition is necessary but not sufficient. A successful drug must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response. Therefore, we must benchmark IMP-001 against standard-of-care AML drugs in relevant cancer cell lines.
Cell Line Selection: We will use the MV4-11 cell line. This is an industry-standard model for AML that is known to be dependent on CDK9 activity for survival, making it highly relevant for testing our hypothesis.
Protocol 2a: Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells. We will compare IMP-001 to both a targeted agent (Venetoclax ) and a conventional chemotherapy agent (Cytarabine ).
-
Cell Culture and Seeding:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[13]
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare 10-point serial dilutions of IMP-001, Venetoclax, and Cytarabine in culture media.
-
Add the diluted compounds to the cells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours, a duration that typically covers several cell doubling times.
-
-
Viability Measurement (WST-1 Assay):
-
Add 10 µL of a cell proliferation reagent like WST-1 to each well.[13]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt to a soluble formazan dye, resulting in a color change.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control cells (100% proliferation).
-
Plot the percentage of proliferation against the log of compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.
-
Protocol 2b: Apoptosis Induction Assay
This assay confirms that the observed inhibition of proliferation is due to the intended mechanism of action—apoptosis—resulting from the downregulation of MCL-1.
-
Cell Treatment:
-
Seed MV4-11 cells in a 6-well plate at a higher density.
-
Treat the cells with IMP-001 and Venetoclax at concentrations equivalent to 1x and 5x their respective GI50 values for 24 or 48 hours. Include a vehicle control.
-
-
Staining (Annexin V/Propidium Iodide):
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.[14]
-
Incubate for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Data Presentation: Comparative Cellular Efficacy
Table 2a: Anti-Proliferative Activity in MV4-11 AML Cells
| Compound | Mechanism | GI50 (nM) [Hypothetical Data] |
|---|---|---|
| IMP-001 | CDK9 Inhibitor | 25.0 |
| Venetoclax (SoC) | BCL-2 Inhibitor | 12.5 |
| Cytarabine (SoC) | DNA Synthesis Inhibitor | 45.8 |
Table 2b: Apoptosis Induction in MV4-11 Cells at 24h (% of Total Cells)
| Treatment (at 5x GI50) | Early Apoptosis | Late Apoptosis/Necrosis | Total Apoptotic Cells [Hypothetical Data] |
|---|---|---|---|
| Vehicle Control | 3.1% | 1.5% | 4.6% |
| IMP-001 | 35.2% | 18.9% | 54.1% |
| Venetoclax (SoC) | 40.5% | 22.3% | 62.8% |
Part 3: In Vivo Preclinical Benchmarking - Efficacy in a Living System
Expertise & Rationale: The final preclinical validation step involves assessing the compound's efficacy and tolerability in an animal model. An AML patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model provides the most clinically relevant context to evaluate anti-tumor activity.[15][16][17] This stage tests not only the compound's activity but also its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and overall safety profile in a whole organism.
Conceptual Protocol: AML Xenograft Efficacy Study
This protocol outlines the key steps for establishing and utilizing an AML xenograft model.[15][18]
Caption: Workflow for an in vivo AML xenograft study.
-
Model Establishment:
-
Implant 1-5 million MV4-11 cells (expressing luciferase for imaging) via intravenous (tail vein) injection into immunodeficient mice (e.g., NOD/SCID or NSG).[18]
-
Monitor mice for successful engraftment by periodically measuring human CD45+ cells in the peripheral blood via flow cytometry.
-
-
Study Execution:
-
Once engraftment is confirmed (typically 1-5% hCD45+ cells), randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: IMP-001 (dose determined by prior toxicology studies)
-
Group 3: Standard-of-Care (e.g., Venetoclax + Azacitidine regimen)
-
-
Administer treatment for a defined period (e.g., 21 days).
-
Monitor animal health daily (body weight, clinical signs) to assess toxicity.
-
Monitor tumor burden weekly using bioluminescent imaging (BLI).
-
-
Endpoint Analysis:
-
Primary endpoints:
-
Tumor Growth Inhibition (TGI): Compare the change in BLI signal from baseline between treated and vehicle groups.
-
Overall Survival: Monitor a separate cohort of animals until a humane endpoint is reached.
-
-
Secondary endpoints:
-
Pharmacodynamics: At the end of the study, collect bone marrow or spleen samples to measure the levels of downstream biomarkers (e.g., phosphorylated RNA Polymerase II, MCL-1) to confirm target engagement.
-
-
Conclusion and Forward Look
This guide provides a rigorous, phased methodology for benchmarking a novel this compound-based CDK9 inhibitor against the current standard-of-care for AML. By systematically progressing from biochemical potency to cellular mechanism and finally to in vivo efficacy, researchers can build a comprehensive data package. Positive results from this workflow—demonstrating superior potency, a clear apoptotic mechanism of action, and significant in vivo anti-tumor activity with a favorable safety profile—would provide a strong rationale for advancing a candidate like IMP-001 into formal IND-enabling studies and ultimately, clinical trials for patients with AML.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. New Therapeutic Strategies for Adult Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors: Disrupting cancer cell growth and the treatment paradigm | pharmaphorum [pharmaphorum.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current and emerging therapies for patients with acute myeloid leukemia: a focus on MCL-1 and the CDK9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis of ALK5 Inhibition by 6-Bromoimidazo[1,2-a]pyrazin-2-amine and Established Inhibitors
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity and the accelerator of therapeutic innovation. This guide provides an in-depth technical comparison of methodologies to assess the inhibitory activity of novel compounds against Activin Receptor-Like Kinase 5 (ALK5), a key mediator in the Transforming Growth Factor-beta (TGF-β) signaling pathway. We will focus on the evaluation of a compound of interest, 6-Bromoimidazo[1,2-a]pyrazin-2-amine, and compare its potential performance with well-characterized, commercially available ALK5 inhibitors, SB-431542 and Galunisertib (LY2157299).
The TGF-β pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, including cancer and fibrosis. Consequently, the development of potent and selective ALK5 inhibitors is a significant area of therapeutic research. This guide will equip you with the rationale behind experimental choices, detailed protocols, and the framework for a self-validating system to ensure the data you generate is robust, reliable, and reproducible.
The TGF-β/ALK5 Signaling Axis: A Prime Target for Therapeutic Intervention
The TGF-β signaling cascade is initiated by the binding of a TGF-β superfamily ligand to its type II receptor, which in turn recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, leading to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell growth, differentiation, and extracellular matrix production.
Establishing a Robust Framework for Comparative Analysis
To objectively evaluate the reproducibility of assays with this compound, we will compare its hypothetical performance against two well-established ALK5 inhibitors:
-
SB-431542: A potent and selective inhibitor of ALK4, ALK5, and ALK7.[1][2][3][4]
-
Galunisertib (LY2157299): A first-in-class, orally bioavailable small molecule inhibitor of the TGF-β receptor I kinase that has been investigated in clinical trials.[5][6][7][8][9][10][11]
The following sections will detail three key assays for characterizing ALK5 inhibitors, providing step-by-step protocols and the metrics for assessing reproducibility.
Experimental Workflows for Comparative Inhibitor Profiling
A multi-faceted approach employing biochemical and cell-based assays is crucial for a comprehensive understanding of an inhibitor's potency and mechanism of action.
I. Biochemical Assay: Direct Measurement of ALK5 Kinase Inhibition
This assay directly measures the enzymatic activity of purified ALK5 and its inhibition by the test compounds. The ADP-Glo™ Kinase Assay is a widely used format that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Detailed Protocol: ALK5 Kinase Activity Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Prepare the ATP solution to the desired final concentration (e.g., at the Kₘ for ALK5).
-
Prepare the ALK5 enzyme and substrate (e.g., a generic kinase substrate like casein or a specific peptide) in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound, SB-431542, and Galunisertib in the appropriate solvent (e.g., DMSO) and then in 1x Kinase Assay Buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add the test compounds at various concentrations to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the ALK5 enzyme and substrate mixture to all wells except the negative controls.
-
Initiate the kinase reaction by adding ATP.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
II. Cell-Based Assays: Assessing Inhibition in a Physiological Context
Cell-based assays are essential to confirm that a compound can penetrate the cell membrane and inhibit the target in a more complex biological environment.
A. TGF-β Responsive Reporter Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a TGF-β responsive promoter. Inhibition of the TGF-β pathway results in a decrease in reporter gene expression.
-
Cell Culture and Seeding:
-
Culture cells stably expressing a TGF-β responsive luciferase reporter (e.g., HEK293 or HaCaT cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with serial dilutions of this compound, SB-431542, and Galunisertib for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 2 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or to cell viability.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity and determine the IC₅₀ values.
-
B. Phospho-SMAD2 (pSMAD2) Western Blot
This assay provides a direct readout of the inhibition of ALK5's downstream signaling by measuring the phosphorylation status of its direct substrate, SMAD2.
-
Cell Culture and Treatment:
-
Culture a TGF-β responsive cell line (e.g., NIH/3T3 or HeLa cells) to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2.[6]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of pSMAD2 to total SMAD2.
-
Determine the concentration-dependent inhibition of SMAD2 phosphorylation.
-
III. Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound directly binds to its intended target within the complex environment of a living cell.[1][12][13][14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Detailed Protocol: ALK5 Cellular Thermal Shift Assay
-
Cell Treatment and Heating:
-
Treat cultured cells with the test compound or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble ALK5:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALK5 in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the band intensity of soluble ALK5 against the temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
-
Quantitative Comparison of ALK5 Inhibitors and Reproducibility Metrics
The following table summarizes the reported IC₅₀ values for the comparator compounds. For this compound, the corresponding values would be determined using the protocols outlined above. The key to ensuring the validity of these results lies in the consistent achievement of high-quality assay performance metrics.
| Parameter | This compound | SB-431542 | Galunisertib (LY2157299) |
| Target(s) | ALK5 (presumed) | ALK4, ALK5, ALK7[1][2] | ALK5[5][6] |
| Biochemical IC₅₀ | To be determined | 94 nM[1][16] | 56 nM[6][9] |
| Cell-based IC₅₀ (Reporter) | To be determined | ~500 nM (PAI-1 promoter)[17] | ~251 nM (p3TP-Lux)[18] |
| Cell-based IC₅₀ (pSMAD) | To be determined | Varies by cell line | 64 nM (NIH3T3)[7][18] |
| Z'-factor | > 0.5 (Target) | > 0.5 (Expected) | > 0.5 (Expected) |
| Coefficient of Variation (CV) | < 15% (Target) | < 15% (Expected) | < 15% (Expected) |
Z'-factor is a statistical measure of the quality of a high-throughput screening assay.[15][19][20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between the positive and negative controls, making it suitable for reliable hit identification. A value below 0.5 suggests that the assay is less reliable.
Coefficient of Variation (CV) is a measure of the relative variability of the data. A lower CV indicates higher precision. For most cell-based assays, a CV of less than 15% is considered acceptable.
Conclusion: A Framework for Confident and Reproducible Drug Discovery
While the specific inhibitory activity and reproducibility metrics for this compound are yet to be publicly reported, this guide provides a comprehensive framework for its evaluation. By employing a multi-assay approach and rigorously monitoring key performance indicators like Z'-factor and CV, researchers can confidently characterize this and other novel compounds. The provided protocols for biochemical and cell-based assays, along with the comparative data from the well-established inhibitors SB-431542 and Galunisertib, offer a robust system for generating high-quality, reproducible data. This commitment to scientific integrity is paramount for the successful translation of promising chemical matter into transformative therapies.
References
- 1. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. sb-431542.com [sb-431542.com]
- 17. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PubChemLite - 6-bromoimidazo[1,2-a]pyrazin-8-amine (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoimidazo[1,2-a]pyrazin-2-amine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 6-Bromoimidazo[1,2-a]pyrazin-2-amine demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven best practices. Our objective is to move beyond mere compliance, fostering a deep understanding of the principles that underpin safe laboratory operations.
Hazard Profile and Chemical Identity
Understanding the intrinsic properties of this compound is the foundational step in determining the correct disposal pathway. This compound is a brominated, nitrogen-containing heterocyclic compound, a class of molecules that requires careful management due to potential toxicity and environmental persistence.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific hazards that dictate its handling and disposal as a hazardous material.[1]
Table 1: Chemical and Hazard Identification of this compound
| Property | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1103861-38-6 | PubChem[1] |
| Molecular Formula | C₆H₅BrN₄ | PubChem[1] |
| Molecular Weight | 213.03 g/mol | PubChem[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| GHS Hazard Classes | Acute Toxicity 4 (Oral)Skin Irritation 2Eye Irritation 2ASpecific Target Organ Toxicity – Single Exposure 3 | PubChem[1] |
These classifications firmly place this compound within the scope of regulated hazardous waste, making disposal in regular trash or via sanitary sewer systems strictly prohibited.[2]
The Regulatory Imperative: Understanding the Framework
The disposal of laboratory chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal statute is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][3] This framework mandates a "cradle-to-grave" management system for hazardous waste, meaning it is regulated from the point of generation to its final disposal.[4]
Key principles that laboratories must adhere to include:
-
Waste Identification: Correctly classifying waste as hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed by the EPA.[2]
-
Segregation: Separating incompatible waste streams to prevent dangerous reactions.[2]
-
Proper Containment: Using containers that are chemically compatible, in good condition, and securely sealed.[2][5]
-
Accurate Labeling: Clearly marking all waste containers with the words "Hazardous Waste" and the specific contents.[6][7]
-
Point-of-Generation Management: Accumulating waste in designated Satellite Accumulation Areas (SAAs) at or near the process that generates it.[4][8]
Failure to comply with these regulations can lead to significant fines, laboratory shutdowns, and potential legal action.[6]
Core Disposal Protocol for this compound
The following protocol provides a step-by-step methodology for the safe disposal of waste containing this compound. This procedure applies to the pure solid, solutions, and contaminated lab materials.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Before handling any waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure is the most effective safety control.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Handle with chemically impervious gloves (e.g., nitrile) and wear a lab coat. For significant quantities, consider fire/flame-resistant and impervious clothing.[9]
-
Respiratory Protection: If handling the solid powder outside of a fume hood or if dust formation is likely, use a full-face respirator with appropriate cartridges.[9]
-
Work Area: Conduct all waste handling and consolidation activities inside a certified chemical fume hood to mitigate inhalation risks.[10]
Step 2: Waste Stream Identification and Segregation
Proper segregation is paramount for both safety and cost-effective disposal. Because this compound is a halogenated organic compound, it must be segregated into a dedicated "Halogenated Organic Waste" stream.
-
Why Segregate? Incineration is the typical disposal method for such compounds.[9] Halogenated waste requires specialized flue gas scrubbing during incineration to neutralize corrosive gases (like hydrogen bromide) produced during combustion. Mixing it with non-halogenated waste unnecessarily subjects the entire volume to this more complex and expensive process.
Step 3: Waste Collection and Containment
Choose a container appropriate for the type of waste being generated. The container must be chemically compatible and clearly labeled before any waste is added.
-
For Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.):
-
Use a wide-mouth, sealable solid waste container made of high-density polyethylene (HDPE).
-
Carefully place the solid waste into the container, minimizing dust formation.[9]
-
Do not compact the waste.
-
-
For Liquid Waste (Solutions in Organic Solvents):
-
Use a designated, chemically-resistant (e.g., HDPE or glass) liquid waste container with a screw cap.
-
Affix a "Hazardous Waste" label.
-
Using a funnel, carefully pour the liquid waste into the container.
-
Keep the container closed when not actively adding waste.[4][5] This is a critical EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
-
For Contaminated Sharps (Needles, Syringes):
-
Dispose of sharps immediately in a designated, puncture-proof sharps container.
-
The sharps container itself will be treated as hazardous chemical waste.
-
-
For Contaminated Labware (Glassware, etc.):
-
Gross Decontamination: For heavily contaminated glassware, perform an initial rinse with a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.[11]
-
Final Cleaning: After the initial hazardous rinse, the glassware can typically be washed with soap and water for reuse.
-
Step 4: Labeling the Hazardous Waste Container
Proper labeling is a non-negotiable regulatory requirement.[6][7]
-
Clearly write "Hazardous Waste" on the label.[7]
-
List all chemical constituents by their full name, including solvents. For example: "this compound, Dichloromethane."
-
Estimate the percentage of each component.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant") using words or pictograms.[7]
-
Do not obscure any existing labels on the container.[5]
Step 5: Storage and Removal
Store the collected waste in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][4]
-
Ensure secondary containment (such as a larger tub or bin) is used for liquid waste containers to contain potential leaks.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4][7]
-
Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4] Do not move the waste to another SAA or transport it yourself.[8]
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.
References
- 1. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ethz.ch [ethz.ch]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. echemi.com [echemi.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 6-Bromoimidazo[1,2-a]pyrazin-2-amine
This document provides an in-depth guide to the essential personal protective equipment (PPE) and handling procedures for 6-Bromoimidazo[1,2-a]pyrazin-2-amine (CAS No. 1103861-38-6). As a heterocyclic amine, this compound is a valuable building block in medicinal chemistry and drug development. However, its chemical structure, incorporating both an imidazopyrazine core and an amine functional group, necessitates rigorous safety protocols to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure laboratory safety and experimental integrity.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of a robust safety plan. This compound is classified with specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements that dictate the minimum required PPE.[1] The primary risks are associated with direct contact and inhalation.
The compound is an aromatic amine, a class of chemicals for which appropriate PPE is crucial to prevent skin absorption and respiratory exposure.[2] Furthermore, imidazopyrazine derivatives are recognized for their potential to cause skin, eye, and respiratory irritation.[3][4][5]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed | Exclamation Mark | Warning |
| H315 | Causes skin irritation | Exclamation Mark | Warning |
| H319 | Causes serious eye irritation | Exclamation Mark | Warning |
| H335 | May cause respiratory irritation | Exclamation Mark | Warning |
The causality behind these classifications lies in the compound's reactivity. The amine group can be basic and reactive, while the halogenated aromatic system can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, or the respiratory tract.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a protective barrier between the researcher and the chemical. This system goes beyond a simple checklist; it is an integrated defense strategy.
Primary Engineering Control: The Fume Hood
All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood. This is the most critical engineering control, as it minimizes the concentration of airborne particles and vapors, directly addressing the respiratory irritation hazard (H335).[6]
Hand Protection: Chemical-Resistant Gloves
Given the explicit warning for skin irritation (H315), selecting the correct gloves is paramount. There is no single glove material that protects against all chemicals; however, for aromatic amines, nitrile gloves are a common and effective choice.
-
Selection Rationale: Nitrile provides good resistance to a range of chemicals, including many amines and solvents used to dissolve them. It is crucial to use gloves of sufficient thickness (a minimum of 4-5 mil is recommended) and to inspect them for any signs of degradation or perforation before use.[6]
-
Protocol: Always double-glove when handling the neat compound or concentrated solutions. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Dispose of contaminated gloves immediately in the designated solid chemical waste container.[6]
Eye and Face Protection: Goggles and Face Shield
The classification of "Causes serious eye irritation" (H319) requires robust eye protection.[7]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[8] Standard safety glasses do not offer sufficient protection from splashes or fine powders.[9]
-
Best Practice: When handling larger quantities (>1 gram) of the solid or when there is a significant risk of splashing (e.g., during transfers or reactions), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and particulates.[9]
Body Protection: Laboratory Coat
A flame-resistant lab coat, buttoned completely, must be worn to protect against accidental skin contact from spills. Ensure the cuffs are snug to prevent chemicals from entering the sleeves.
Respiratory Protection
Under normal operating conditions within a fume hood, a respirator should not be necessary. However, in situations where engineering controls may be insufficient, such as during a large spill cleanup or if working outside of a fume hood is unavoidable (which is strongly discouraged), respiratory protection is required.
-
Type: A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99) should be used.[6] All personnel requiring a respirator must be properly fit-tested and trained in its use.
Table 2: Summary of Recommended PPE
| Protection Level | Equipment Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | Primary containment to prevent inhalation of dust and vapors.[6] |
| Hand | Double-gloved Nitrile Gloves (min. 4-5 mil) | Prevents skin irritation and absorption.[6] |
| Eye/Face | Chemical Splash Goggles (required) & Face Shield (recommended) | Protects against serious eye irritation from splashes and dust.[7][8][9] |
| Body | Flame-Resistant Lab Coat | Protects skin from accidental contact. |
| Respiratory | NIOSH-approved respirator (for non-routine operations) | Required if engineering controls fail or are unavailable.[6] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is a self-validating system for safety. Each step is designed to minimize exposure and potential for error.
Workflow Steps:
-
Preparation: Before entering the lab, review the Safety Data Sheet (SDS) for this compound and any other reagents being used. Ensure eyewash stations and safety showers are accessible and unobstructed.[7]
-
PPE Donning: Put on all required PPE (lab coat, goggles, inner gloves, outer gloves) before entering the designated handling area.
-
Work Area Setup: Conduct all work in a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing & Transfer: Weigh the solid compound in a disposable weigh boat inside the fume hood. Use anti-static tools if possible to prevent the fine powder from scattering.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Reaction/Use: Perform all subsequent experimental steps within the fume hood.
-
Decontamination: After use, decontaminate spatulas and any reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in a clearly labeled, sealed hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, inner gloves, goggles, lab coat) to prevent cross-contamination.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.[7]
Workflow Visualization
References
- 1. This compound | C6H5BrN4 | CID 59519515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
